N-Acetyl-D-glucosamine-13C-3
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H15NO6 |
|---|---|
Molecular Weight |
222.20 g/mol |
IUPAC Name |
N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxo(213C)hexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1/i5+1 |
InChI Key |
MBLBDJOUHNCFQT-HVMWSBINSA-N |
Isomeric SMILES |
CC(=O)N[13C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
What is N-Acetyl-D-glucosamine-13C-3?
An In-depth Technical Guide to N-Acetyl-D-glucosamine-13C-3
Introduction
This compound is a stable isotope-labeled form of N-Acetyl-D-glucosamine (GlcNAc), a naturally occurring monosaccharide derived from glucose.[1] In this labeled variant, three of the eight carbon atoms in the molecule are replaced with the heavy isotope, Carbon-13. This isotopic substitution makes the molecule heavier than its native counterpart without altering its chemical properties, rendering it an ideal tracer for biological research.
Stable isotope-labeled compounds are invaluable tools in metabolic research, primarily used for quantitation and flux analysis.[1] this compound serves as an internal standard for highly accurate and selective quantification of endogenous GlcNAc in complex biological samples using mass spectrometry.[2][3] Furthermore, it is employed in metabolic flux analysis (MFA) to trace the path of GlcNAc as it is incorporated into various cellular pathways, providing quantitative insights into the dynamics of glycoconjugate biosynthesis and signaling.[1][4] This guide provides a comprehensive overview of its properties, applications, key signaling pathways, and detailed experimental protocols relevant to researchers in metabolic science and drug development.
Physicochemical Properties
The fundamental chemical characteristics of this compound are identical to its unlabeled form, with the key difference being its increased molecular weight due to the incorporation of three ¹³C atoms.
| Property | Value | Source |
| Systematic Name | N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide (labeled with ¹³C at 3 positions) | [5] |
| Synonyms | ¹³C₃-GlcNAc, N-Acetyl-2-amino-2-deoxy-D-glucose-¹³C₃ | [1] |
| Molecular Formula | [¹³C]₃C₅H₁₅NO₆ | [5] |
| Molecular Weight | Approx. 224.19 g/mol | Calculated |
| Unlabeled MW | 221.21 g/mol | [5][6][7] |
| Physical Form | Solid, powder | [8] |
| Melting Point (unlabeled) | 211 °C (decomposes) | [8][9] |
| Solubility (unlabeled) | Soluble in water (50 mg/mL) | [8] |
| Storage Temperature | -20°C | [8] |
Core Applications in Research
Quantitative Mass Spectrometry
A primary application of this compound is its use as an internal standard for the absolute quantification of unlabeled GlcNAc.[2] In techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), a known amount of the labeled standard is spiked into a biological sample. Since the labeled and unlabeled forms co-elute and have nearly identical ionization efficiencies but different masses, the ratio of their signal intensities allows for precise quantification, correcting for sample loss during preparation and matrix effects during analysis.[2][3]
Metabolic Flux Analysis (MFA)
MFA is a powerful technique used to measure the rates (fluxes) of metabolic pathways within a cell under steady-state or dynamic conditions.[10][11] By introducing this compound into a cell culture system, researchers can trace the incorporation of the ¹³C label into downstream metabolites and complex glycoconjugates.[4] Analysis of the mass isotopologue distribution in key molecules like UDP-GlcNAc via mass spectrometry reveals the relative contributions of different biosynthetic routes, such as the salvage pathway versus de novo synthesis.[10][12]
Involvement in Key Signaling Pathways
GlcNAc is a central node in cellular metabolism, primarily through its role in the Hexosamine Biosynthesis Pathway (HBP) and the subsequent post-translational modification of proteins known as O-GlcNAcylation.
The Hexosamine Biosynthesis Pathway (HBP)
The HBP is a critical metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce the activated sugar nucleotide, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc).[13][14][15] This pathway begins by shunting a small percentage (2-5%) of glucose from glycolysis.[16] UDP-GlcNAc is the universal donor substrate for the synthesis of glycoproteins, proteoglycans, and glycolipids. Cells can synthesize UDP-GlcNAc de novo from fructose-6-phosphate or through a salvage pathway that utilizes free GlcNAc.[13][17] this compound directly enters this salvage pathway, where it is phosphorylated and ultimately converted to ¹³C-labeled UDP-GlcNAc.
Caption: The Hexosamine Biosynthesis Pathway (HBP) and Salvage Pathway.
O-GlcNAcylation Signaling
O-GlcNAcylation is a dynamic and reversible post-translational modification where a single GlcNAc moiety is attached to serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[18][19] This process is catalyzed by a single pair of enzymes: O-GlcNAc transferase (OGT) adds the modification, and O-GlcNAcase (OGA) removes it.[20] O-GlcNAcylation acts as a nutrient sensor, directly linking the metabolic state (via UDP-GlcNAc levels) to the regulation of signaling pathways, transcription, and protein stability.[18][21] It often competes with phosphorylation for the same or adjacent sites, creating a complex regulatory interplay that influences numerous cellular processes, including insulin signaling, stress response, and cell cycle progression.[16][21]
Caption: The dynamic cycle of protein O-GlcNAcylation.
Experimental Protocols
Protocol 1: Representative Synthesis of N-Acetyl-D-glucosamine
This protocol outlines a general method for the N-acetylation of glucosamine. The synthesis of an isotopically labeled version requires starting with the corresponding ¹³C-labeled D-glucosamine precursor.
-
Preparation: Suspend D-glucosamine hydrochloride in methanol.
-
Base Treatment: Add an equimolar amount of sodium methoxide in methanol to the suspension. This neutralizes the hydrochloride, precipitating sodium chloride and leaving D-glucosamine base in a supersaturated solution.
-
Filtration: Remove the precipitated sodium chloride by filtration, washing the solid with a small amount of cold methanol.
-
Acetylation: Immediately add 1.5 to 2.0 equivalents of acetic anhydride to the filtrate at room temperature.
-
Reaction: Agitate the reaction mixture for 1-2 hours. Crystallization of N-Acetyl-D-glucosamine typically begins during this time.
-
Isolation: Allow the mixture to stand overnight to complete crystallization. Collect the crystalline product by filtration.
-
Purification: Wash the crystals with cold methanol and then diethyl ether. Dry the product under vacuum to yield pure N-Acetyl-D-glucosamine.
Protocol 2: Quantification of GlcNAc by GC-MS/MS using a ¹³C-Labeled Internal Standard
This protocol is adapted from established methods for quantifying N-acetylhexosamines in biological samples.[2][3][22]
-
Sample Preparation:
-
To 100 µL of biological sample (e.g., cell lysate, supernatant), add a known concentration of this compound as the internal standard.
-
Perform protein precipitation by adding 400 µL of ice-cold methanol. Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
-
Derivatization:
-
Alkoximation: Reconstitute the dried extract in 20 µL of 2% ethoxyamine hydrochloride in pyridine. Incubate at 25°C for 120 minutes to protect the carbonyl group.[3]
-
Trimethylsilylation: Add 30 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 50°C for 50 minutes to silylate hydroxyl groups, increasing volatility for GC analysis.[3]
-
-
GC-MS/MS Analysis:
-
Inject 1 µL of the derivatized sample onto the GC-MS/MS system.
-
Use an appropriate capillary column (e.g., DB-5ms).
-
Establish a temperature program to separate the derivatized GlcNAc from other metabolites. A representative program starts at 70°C, ramps to 260°C, and then to 310°C.[2]
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Define specific precursor-to-product ion transitions for both the unlabeled GlcNAc and the ¹³C₃-labeled internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for the specific transitions of both the analyte and the internal standard.
-
Calculate the concentration of endogenous GlcNAc by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
| Parameter | Typical Setting |
| Injection Volume | 1 µL (Splitless) |
| Inlet Temperature | 220-250°C |
| Carrier Gas | Helium (Constant Flow) |
| GC Column | Agilent DB-5ms or equivalent |
| MS Ionization | Electron Ionization (EI) |
| MS Mode | Multiple Reaction Monitoring (MRM) |
Protocol 3: Workflow for a Metabolic Labeling Experiment
This protocol describes a general workflow for tracing the metabolic fate of this compound in a cell culture system.
Caption: General workflow for a stable isotope tracing experiment.
Conclusion
This compound is a powerful and versatile tool for researchers and drug development professionals. Its utility as an internal standard enables robust and accurate quantification of a key metabolite, while its application as a metabolic tracer provides deep insights into the complex and interconnected pathways of glycan biosynthesis and signaling. By allowing for the precise measurement of metabolic fluxes through the HBP and into downstream processes like O-GlcNAcylation, this compound helps to unravel the intricate regulatory roles of nutrient sensing pathways in both health and disease, from cancer to diabetes and neurodegeneration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. N-Acetyl-D-Glucosamine | C8H15NO6 | CID 439174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Acetyl-D-glucosamine [webbook.nist.gov]
- 7. N-Acetyl-D-glucosamine (CAS 7512-17-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. N-アセチル-D-グルコサミン ≥99% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. N-Acetyl-D-Glucosamine | 7512-17-6 [chemicalbook.com]
- 10. A novel deconvolution method for modeling UDP-N-acetyl-D-glucosamine biosynthetic pathways based on 13C mass isotopologue profiles under non-steady-state conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 13C Metabolic Flux Analysis Indicates Endothelial Cells Attenuate Metabolic Perturbations by Modulating TCA Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Hexosamine Biosynthetic Pathway and Glycosylation Regulate Cell Migration in Melanoma Cells [frontiersin.org]
- 15. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]
- 16. royalsocietypublishing.org [royalsocietypublishing.org]
- 17. researchwithrutgers.com [researchwithrutgers.com]
- 18. O-GlcNAcylation Regulation of Cellular Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | O-GlcNAc as an Integrator of Signaling Pathways [frontiersin.org]
- 20. O-GlcNAc as an Integrator of Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cross Talk Between O-GlcNAcylation and Phosphorylation: Roles in Signaling, Transcription, and Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
N-Acetyl-D-glucosamine-13C-3 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-D-glucosamine (GlcNAc) is a pivotal monosaccharide implicated in a wide array of biological processes, most notably as a key substrate in the hexosamine biosynthetic pathway (HBP) leading to the formation of UDP-N-acetylglucosamine (UDP-GlcNAc). This activated sugar nucleotide is the donor for O-linked N-acetylglucosamine (O-GlcNAc) modification, a dynamic post-translational modification of nuclear and cytoplasmic proteins that rivals phosphorylation in its regulatory scope. To unravel the intricate roles of GlcNAc in cellular metabolism and signaling, stable isotope-labeled analogs are indispensable tools. This guide focuses on N-Acetyl-D-glucosamine-13C-3, a specific isotopologue where one carbon atom at the third position of the glucosamine ring is replaced with a heavy carbon-13 isotope. This strategic labeling allows for precise tracking of the molecule through metabolic pathways using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Chemical Structure and Properties
This compound is an isotopically labeled form of N-Acetyl-D-glucosamine. The presence of the 13C isotope at the C-3 position provides a unique mass signature for tracing its metabolic fate.
Chemical Structure:
The fundamental structure of N-Acetyl-D-glucosamine consists of a glucose molecule where the hydroxyl group at the C-2 position is replaced by an acetamido group. In this compound, the carbon atom at the 3-position of the pyranose ring is a 13C isotope.
Physicochemical Properties
A comprehensive summary of the key physicochemical properties of N-Acetyl-D-glucosamine and its 13C-labeled analogue is provided below. While specific experimental data for the 13C-3 isotopologue is limited, the properties are expected to be very similar to the unlabeled compound and other singly 13C-labeled versions.
| Property | Value | Reference |
| Chemical Name | N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | [1] |
| Synonyms | GlcNAc, NAG | [2] |
| CAS Number | 478529-39-4 | |
| Molecular Formula | C₇¹³CH₁₅NO₆ | |
| Molecular Weight | ~222.20 g/mol | |
| Exact Mass | ~222.093 g/mol (calculated for 1-13C) | [3] |
| Appearance | White to off-white powder | [4] |
| Melting Point | 211 °C (decomposes) | [4] |
| Solubility | Soluble in water (50 mg/mL) | [4] |
| Storage Temperature | -20°C | [4] |
Signaling and Metabolic Pathways
This compound serves as a valuable tracer for elucidating the dynamics of the Hexosamine Biosynthesis Pathway (HBP) and subsequent O-GlcNAcylation. By introducing this labeled precursor, researchers can track its incorporation into UDP-GlcNAc and ultimately onto target proteins.
The Hexosamine Biosynthesis and O-GlcNAcylation Pathway
The HBP is a critical metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce UDP-GlcNAc. This pathway is a key cellular sensor of nutrient availability.
Caption: The Hexosamine Biosynthesis and O-GlcNAcylation Pathway.
This diagram illustrates how exogenously supplied this compound can enter the salvage pathway, where it is phosphorylated to GlcNAc-6-P-13C-3 by N-acetylglucosamine kinase (NAGK). This labeled intermediate then merges with the main HBP, leading to the formation of UDP-GlcNAc with the 13C label at the third carbon of the glucosamine moiety. The O-GlcNAc transferase (OGT) then transfers this labeled GlcNAc onto serine or threonine residues of target proteins, while O-GlcNAcase (OGA) removes it, allowing for dynamic cycling.
Experimental Protocols
The primary application of this compound is in metabolic flux analysis (MFA) to quantify the flow of carbon through the HBP and related pathways. Below is a generalized experimental workflow for a 13C-MFA study using this tracer.
13C Metabolic Flux Analysis Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and characterization of N-acyl-tetra-O-acyl glucosamine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. BJOC - Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides [beilstein-journals.org]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of ¹³C Labeled N-Acetyl-D-glucosamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-D-glucosamine (GlcNAc), an amide derivative of the monosaccharide glucose, is a fundamental component of numerous biopolymers, including bacterial cell walls and the chitin exoskeletons of arthropods.[1] Its isotopically labeled form, particularly with Carbon-13 (¹³C), serves as an invaluable tool in metabolic research, drug development, and clinical diagnostics. The incorporation of ¹³C allows for the tracing of GlcNAc through various metabolic pathways, such as the hexosamine biosynthetic pathway (HBP), and enables the quantification of glycans in therapeutic proteins and disease biomarkers. This technical guide provides an in-depth overview of the primary methodologies for the synthesis of ¹³C labeled N-Acetyl-D-glucosamine, focusing on chemical and chemoenzymatic approaches. Detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways are presented to facilitate practical application in a research and development setting.
Chemical Synthesis of ¹³C Labeled N-Acetyl-D-glucosamine
The chemical synthesis of ¹³C labeled N-Acetyl-D-glucosamine predominantly involves the N-acetylation of a ¹³C labeled D-glucosamine precursor. The feasibility of this approach is supported by the commercial availability of various isotopologues of ¹³C labeled D-glucosamine hydrochloride.[1][2][3][] The general principle of this synthesis is the reaction of the amino group of D-glucosamine with an acetylating agent, typically acetic anhydride.
Logical Workflow for Chemical Synthesis
Caption: General workflow for the chemical synthesis of ¹³C labeled N-Acetyl-D-glucosamine.
Experimental Protocol: N-acetylation of ¹³C-D-Glucosamine Hydrochloride
This protocol is adapted from established methods for the synthesis of unlabeled N-Acetyl-D-glucosamine. Researchers should adjust quantities based on the specific isotopic enrichment and desired scale.
Materials:
-
¹³C Labeled D-glucosamine hydrochloride (commercially available with various labeling patterns, e.g., D-Glucosamine-1-¹³C hydrochloride[2])
-
Methanol
-
Sodium methoxide or other suitable base (e.g., sodium carbonate)
-
Acetic anhydride
-
Ethanol
-
Ether
-
Activated charcoal (for decolorization if necessary)
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, filtration apparatus, rotary evaporator)
Procedure:
-
Preparation of D-glucosamine free base:
-
Suspend ¹³C labeled D-glucosamine hydrochloride in methanol.
-
Add a stoichiometric equivalent of a base, such as sodium methoxide, to the suspension. This will neutralize the hydrochloride and precipitate sodium chloride, leaving the ¹³C labeled D-glucosamine free base in solution.
-
Filter the mixture to remove the precipitated salt.
-
-
N-acetylation:
-
To the filtrate containing the ¹³C labeled D-glucosamine, add acetic anhydride. The reaction is typically carried out at room temperature with stirring.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Purification and Crystallization:
-
Upon completion of the reaction, the ¹³C labeled N-Acetyl-D-glucosamine may precipitate from the solution. The product can be collected by filtration.
-
For further purification, the crude product can be recrystallized. A common method is to dissolve the product in a minimal amount of hot water, followed by the addition of ethanol and then ether to induce crystallization.
-
If the solution is colored, it can be treated with activated charcoal before crystallization.
-
The resulting crystals are then filtered, washed with a cold solvent like ethanol or ether, and dried under vacuum.
-
Quantitative Data for Chemical Synthesis
The following table summarizes typical reaction parameters and outcomes for the chemical synthesis of N-Acetyl-D-glucosamine. While these values are for unlabeled synthesis, they provide a strong baseline for the synthesis of their ¹³C labeled counterparts.
| Parameter | Value | Reference |
| Starting Material | D-glucosamine hydrochloride | |
| Acetylating Agent | Acetic Anhydride | |
| Solvent | Methanol or Water | |
| Yield | 65% - 90% | [5] |
| Purity | >99% after recrystallization | [6] |
Chemoenzymatic Synthesis of ¹³C Labeled N-Acetyl-D-glucosamine
A second, more elaborate chemoenzymatic strategy involves starting from a simpler ¹³C labeled precursor, such as ¹³C-glucose, and utilizing a series of enzymatic reactions to build the final product. This approach is often employed in cellular systems for metabolic labeling studies but can be adapted for in vitro synthesis.
Signaling Pathway for Enzymatic Synthesis from ¹³C-Glucose
References
- 1. d-glucosamine hydrochloride suppliers USA [americanchemicalsuppliers.com]
- 2. D -Glucosamine-1-13C 13C 99atom 143553-09-7 [sigmaaldrich.com]
- 3. omicronbio.com [omicronbio.com]
- 5. researchgate.net [researchgate.net]
- 6. US11555049B2 - Method for separation and purification of n-acetylglucosamine - Google Patents [patents.google.com]
An In-depth Technical Guide to N-Acetyl-D-glucosamine-13C-3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on N-Acetyl-D-glucosamine-13C-3, a stable isotope-labeled monosaccharide crucial for advancements in metabolic research and drug development. This document details its chemical properties, identifies key suppliers, and outlines its significant applications, particularly in metabolic flux analysis and the study of O-GlcNAc cycling.
Core Compound Details
This compound is a derivative of N-Acetyl-D-glucosamine where the carbon atom at the third position of the glucosamine ring is replaced with a stable carbon-13 (¹³C) isotope. This isotopic labeling allows for the precise tracing of the molecule through various metabolic pathways without interfering with biological processes.
CAS Number: 478529-39-4[1]
Quantitative Data Summary
For ease of comparison, the following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 478529-39-4 | [1] |
| Molecular Formula | C₇¹³CH₁₅NO₆ | MedChemExpress |
| Molecular Weight | ~222.20 g/mol | Santa Cruz Biotechnology |
| Appearance | White to off-white solid | General Supplier Information |
| Purity | Typically ≥98% | General Supplier Information |
| Storage | -20°C | General Supplier Information |
Key Suppliers
Several reputable suppliers specialize in isotopically labeled compounds and offer this compound. Researchers are advised to request a certificate of analysis from their chosen supplier to ensure the quality and isotopic enrichment of the compound.
-
MedChemExpress: A prominent supplier of a wide range of research chemicals and biochemicals, including various isotopically labeled compounds.[1]
-
Omicron Biochemicals, Inc.: Specializes in the custom synthesis of stable isotope-labeled carbohydrates, nucleosides, and their derivatives.
-
Santa Cruz Biotechnology, Inc.: A leading provider of biochemicals for life science research.
Applications in Research and Development
The primary utility of this compound lies in its application as a tracer in metabolic studies. The ¹³C label enables researchers to track the incorporation and conversion of this sugar derivative in cellular processes using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Metabolic Flux Analysis
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. By introducing ¹³C-labeled substrates like this compound, scientists can trace the flow of carbon atoms through metabolic networks. This provides a detailed understanding of cellular metabolism under various physiological and pathological conditions. The data generated from these studies are invaluable for identifying metabolic bottlenecks, elucidating drug mechanisms of action, and discovering novel therapeutic targets.
Investigating O-GlcNAc Cycling
O-GlcNAcylation is a dynamic post-translational modification where a single N-acetylglucosamine molecule is attached to serine or threonine residues of nuclear and cytoplasmic proteins. This process, known as O-GlcNAc cycling, is crucial for regulating a multitude of cellular processes, including signal transduction, transcription, and protein stability. Dysregulation of O-GlcNAc cycling has been implicated in several diseases, including cancer, diabetes, and neurodegenerative disorders.[2][3][4][5]
This compound serves as a vital tool for studying the dynamics of O-GlcNAcylation. By labeling the pool of UDP-GlcNAc, the donor substrate for O-GlcNAc transferase (OGT), researchers can monitor the turnover rates of this modification on specific proteins and gain insights into the intricate interplay between metabolism and cellular signaling.
Experimental Protocols and Methodologies
The following sections provide a generalized workflow and a conceptual signaling pathway relevant to the use of this compound in metabolic labeling studies.
General Metabolic Labeling Workflow
This workflow outlines the fundamental steps for a typical metabolic labeling experiment using this compound. Specific parameters such as cell type, incubation time, and concentration of the labeled substrate should be optimized for each experimental system.
Hexosamine Biosynthesis and O-GlcNAcylation Pathway
The diagram below illustrates the entry of N-Acetyl-D-glucosamine into the hexosamine biosynthesis pathway, leading to the formation of UDP-GlcNAc and subsequent protein O-GlcNAcylation. The position of the ¹³C label from this compound is highlighted.
This guide serves as a foundational resource for researchers embarking on studies involving this compound. For specific applications and detailed experimental procedures, consulting peer-reviewed literature and the technical documentation provided by suppliers is highly recommended.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Role of O-linked N-acetylglucosamine protein modification in cellular (patho)physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. O-GlcNAc Cycling: A Link Between Metabolism and Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. O-Linked β-N-Acetylglucosamine (O-GlcNAc): Extensive Crosstalk with Phosphorylation to Regulate Signaling and Transcription in Response to Nutrients and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. O-GlcNAc cycling: implications for neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
The Hexosamine Biosynthetic Pathway (HBP): The Nexus of Nutrient Sensing and UDP-GlcNAc Synthesis
An In-depth Technical Guide on the Biological Role of N-Acetyl-D-glucosamine in Glycosylation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: N-Acetyl-D-glucosamine (GlcNAc) is a fundamental amino sugar that plays a central role in cellular metabolism and signaling primarily through its incorporation into complex glycans. As the core component of the activated sugar donor, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), it is integral to two major forms of protein glycosylation: N-linked glycosylation and O-linked GlcNAcylation (O-GlcNAcylation). UDP-GlcNAc is synthesized via the hexosamine biosynthetic pathway (HBP), which functions as a critical nutrient sensor, integrating glucose, amino acid, fatty acid, and nucleotide metabolism.[1][2][3] While N-linked glycosylation is a stable modification essential for protein folding and trafficking within the secretory pathway, O-GlcNAcylation is a dynamic and reversible modification of nuclear, cytoplasmic, and mitochondrial proteins.[1][4] This latter process, regulated by the enzymes O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA), acts as a key signaling mechanism that rivals phosphorylation in its scope and importance.[2][5] Aberrant GlcNAc-mediated glycosylation is a hallmark of numerous diseases, including cancer, diabetes, and neurodegenerative disorders, making the enzymes and pathways involved prime targets for therapeutic development.[5][6][7] This guide provides a detailed overview of the synthesis and function of GlcNAc in glycosylation, outlines key experimental methodologies for its study, and explores its significance as a target for drug discovery.
The biological activities of GlcNAc are contingent on its conversion to the high-energy sugar nucleotide UDP-GlcNAc. This conversion is primarily accomplished through the Hexosamine Biosynthetic Pathway (HBP), a metabolic route that shunts a small fraction (approximately 2-5%) of cellular glucose.[3][8] The HBP integrates inputs from major metabolic pathways, positioning UDP-GlcNAc levels as a sensitive readout of the cell's nutrient status.[1][9]
The de novo synthesis of UDP-GlcNAc involves four key enzymatic steps:
-
Glutamine:fructose-6-phosphate amidotransferase (GFAT) , the rate-limiting enzyme, converts fructose-6-phosphate (from glycolysis) and glutamine to glucosamine-6-phosphate.[10][11]
-
Glucosamine-6-phosphate N-acetyltransferase (GNA) acetylates glucosamine-6-phosphate to form GlcNAc-6-phosphate, using acetyl-CoA as the donor.[12]
-
N-acetylglucosamine-phosphate mutase (AGM) isomerizes GlcNAc-6-phosphate to GlcNAc-1-phosphate.[12]
-
UDP-N-acetylglucosamine pyrophosphorylase (UAP1) catalyzes the final step, converting GlcNAc-1-phosphate and UTP to UDP-GlcNAc.[12][13]
Additionally, cells can utilize a salvage pathway, converting available GlcNAc or glucosamine back into HBP intermediates to generate UDP-GlcNAc.[11][14] Because the HBP relies on glucose, glutamine, acetyl-CoA, and UTP, the cellular pool of UDP-GlcNAc is a direct reflection of carbohydrate, amino acid, fatty acid, and energy metabolism.[2][14] This makes the HBP a critical hub for nutrient sensing.[3][15]
The Role of GlcNAc in Glycosylation
UDP-GlcNAc is the universal donor substrate for the enzymatic addition of GlcNAc to proteins and lipids.[14][16] This process manifests in two fundamentally different, yet equally critical, forms of protein glycosylation.
N-linked Glycosylation
N-linked glycosylation involves the attachment of a complex, branched oligosaccharide (glycan) to the amide nitrogen of an asparagine residue, typically within the consensus sequence Asn-X-Ser/Thr.[17] This process begins in the endoplasmic reticulum (ER) and is further modified in the Golgi apparatus. UDP-GlcNAc is essential for the synthesis of the dolichol-linked precursor oligosaccharide, which is the foundation for all N-glycans. N-linked glycosylation is a stable modification critical for the proper folding, stability, quality control, and trafficking of most secretory and membrane-bound proteins.[14][16]
O-linked N-acetylglucosamine (O-GlcNAcylation)
In stark contrast to the complex structures of N-glycans, O-GlcNAcylation is the addition of a single GlcNAc molecule to the hydroxyl group of serine or threonine residues on proteins.[2][18] This modification occurs predominantly on nuclear, cytoplasmic, and mitochondrial proteins.[5] O-GlcNAcylation is a highly dynamic and reversible process, analogous to phosphorylation, governed by the balanced activities of two key enzymes:[2][4]
-
O-GlcNAc Transferase (OGT): The "writer" enzyme that catalyzes the addition of O-GlcNAc from UDP-GlcNAc onto proteins.[19]
-
O-GlcNAcase (OGA): The "eraser" enzyme that removes the O-GlcNAc modification.[19]
This rapid cycling allows O-GlcNAcylation to function as a critical cellular signaling mechanism that responds swiftly to changes in nutrient availability and cellular stress.[8][20]
O-GlcNAcylation as a Central Signaling Hub
The function of O-GlcNAcylation as a nutrient-sensitive signaling modification is vast, impacting thousands of proteins and influencing nearly every major cellular process.[5] A key mechanism of its action is its intricate interplay, or "crosstalk," with protein phosphorylation.
Crosstalk with Phosphorylation
O-GlcNAcylation and phosphorylation often occur on the same or adjacent serine/threonine residues, leading to a competitive or reciprocal relationship.[8][18] The addition of a bulky, uncharged O-GlcNAc moiety can sterically hinder the addition of a negatively charged phosphate group by a kinase, and vice versa. This dynamic interplay allows the cell to integrate nutrient status (via O-GlcNAc) with growth factor and stress signaling (via phosphorylation) to fine-tune protein function, stability, and localization.[9][15]
Regulation of Cellular Processes
O-GlcNAcylation has been shown to regulate a myriad of signaling pathways and transcription factors.
-
Insulin Signaling: Elevated O-GlcNAcylation of key proteins in the insulin signaling cascade, such as IRS1 and Akt, can impair their phosphorylation and subsequent activation, contributing to insulin resistance in type 2 diabetes.[9][21]
-
Transcription: Many transcription factors, including c-Myc and NF-κB, are O-GlcNAcylated.[5][22] This modification can alter their stability, DNA-binding affinity, and transcriptional activity, thereby linking nutrient status directly to gene expression programs that control growth and metabolism.
-
Cancer Biology: Aberrantly high levels of O-GlcNAcylation are a common feature of cancer cells.[2][21] For example, O-GlcNAcylation of the transcription coactivator YAP prevents its inhibitory phosphorylation, promoting its nuclear translocation and the expression of pro-proliferative genes.[19]
Methodologies for Studying GlcNAc-mediated Glycosylation
Elucidating the site-specific function of N- and O-linked glycosylation requires a sophisticated toolbox of biochemical and analytical techniques.
Experimental Protocols
Protocol 1: Chemoenzymatic Labeling for O-GlcNAc Detection and Enrichment This method provides a highly specific way to tag O-GlcNAcylated proteins for detection or enrichment prior to mass spectrometry.[23][24]
-
Protein Lysate Preparation: Prepare a cell or tissue lysate under conditions that preserve post-translational modifications, including the use of OGA inhibitors (e.g., Thiamet-G).
-
Enzymatic Labeling: Incubate the lysate with a mutant β-1,4-galactosyltransferase (Y289L GalT) and the sugar donor UDP-N-azidoacetylgalactosamine (UDP-GalNAz). The Y289L GalT enzyme specifically transfers the GalNAz moiety onto terminal GlcNAc residues, thereby installing a bio-orthogonal azide handle.[23]
-
Click Chemistry Reaction: React the azide-labeled proteins with an alkyne-containing reporter tag via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction. The reporter can be:
-
Biotin-alkyne: For enrichment using streptavidin beads.[24]
-
Fluorophore-alkyne: For detection by in-gel fluorescence or Western blot.
-
-
Downstream Analysis:
-
Enrichment: Use streptavidin-coated beads to pull down biotin-tagged proteins.
-
Analysis: Eluted proteins can be identified by Western blot or digested for mass spectrometry-based proteomics to identify O-GlcNAcylated proteins and their modification sites.[23]
-
Protocol 2: Analysis of N-linked Glycans by LC-MS This protocol details the standard method for releasing, purifying, and analyzing the N-glycan profile of a glycoprotein mixture.[25][26]
-
Protein Denaturation: Denature the glycoprotein sample (e.g., from isolated cell membranes) to ensure efficient enzyme access. This is often done with a surfactant and heat.[27]
-
Enzymatic Glycan Release: Treat the sample with Peptide-N-glycosidase F (PNGase F). This enzyme specifically cleaves the bond between the asparagine residue and the innermost GlcNAc of the N-glycan, releasing the entire oligosaccharide intact.[28]
-
Glycan Purification: Separate the released N-glycans from the deglycosylated peptides and other sample components. Solid-phase extraction (SPE) using a hydrophilic interaction liquid chromatography (HILIC) stationary phase is commonly used.[27]
-
Fluorescent Labeling (Optional but Recommended): Derivatize the reducing end of the released glycans with a fluorescent tag (e.g., 2-aminobenzamide). This enhances detection sensitivity for liquid chromatography and ionization efficiency for mass spectrometry.
-
LC-MS Analysis: Separate the labeled glycans using HILIC-UPLC or HPLC coupled to a fluorescence detector and a high-resolution mass spectrometer.[25] The retention time, fluorescence signal, and mass-to-charge ratio are used to identify and quantify individual glycan structures.
Data Presentation: Quantitative Glycoproteomics Methods
Quantitative analysis is essential for understanding how glycosylation changes in response to stimuli or in disease states.[29] Mass spectrometry-based approaches are the primary tools for this purpose.[30]
| Method | Principle | Type of Data Generated | Advantages | Limitations |
| Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | Cells are metabolically labeled with "light" or "heavy" isotope-containing amino acids. Labeled cell populations are mixed, and the relative abundance of glycopeptides is determined by the intensity ratio of heavy/light peptide pairs in the mass spectrometer.[31] | Relative Quantification | High accuracy and precision; allows for mixing samples at the earliest stage, minimizing experimental variability. | Limited to cultured cells; can be expensive; incomplete labeling can complicate data analysis. |
| 18O-Labeling | Following PNGase F-mediated release of N-glycans in the presence of H218O, the asparagine residue at the former glycosylation site incorporates two 18O atoms. Comparing the 18O/16O peak ratios allows for quantification of site occupancy.[29] | Relative Quantification (Site Occupancy) | Applicable to any sample type, including tissues and biofluids. | Potential for incomplete labeling and back-exchange can affect accuracy. |
| Label-Free Quantification (LFQ) | The relative abundance of glycopeptides is determined by comparing the signal intensity (e.g., peak area or spectral counts) of the same peptide across different LC-MS/MS runs.[29] | Relative Quantification | Applicable to any sample type; no expensive isotopic labels required; simpler experimental setup. | Requires highly reproducible chromatography and instrumentation; susceptible to run-to-run variation; generally less precise than labeling methods. |
| Multiple Reaction Monitoring (MRM) / Selected Reaction Monitoring (SRM) | A targeted mass spectrometry approach where the instrument is programmed to specifically monitor for a known glycopeptide precursor ion and its specific fragment ions. The signal intensity is proportional to the amount of the target.[30][32] | Relative or Absolute Quantification (with standards) | Extremely high sensitivity and selectivity; wide dynamic range; highly reproducible. | Requires prior knowledge of the target glycopeptide and its fragmentation pattern; can only monitor a limited number of targets per run. |
Therapeutic Targeting of GlcNAc-mediated Glycosylation
The central role of the HBP and O-GlcNAcylation in sensing metabolic state and regulating signaling makes them attractive targets for drug development, particularly in diseases characterized by metabolic dysregulation.[1][33]
-
Cancer: Cancer cells often exhibit altered glucose metabolism (the Warburg effect) and aberrant glycosylation patterns.[7][34] This includes elevated flux through the HBP and increased overall O-GlcNAcylation, which promotes the activity of oncoproteins and supports cell proliferation.[2][5] Therefore, inhibitors targeting key enzymes like GFAT, OGT, or OGA are being actively explored as potential anti-cancer therapeutics.[1][7] Furthermore, altered cell surface glycans, known as tumor-associated carbohydrate antigens (TACAs), can be targeted with monoclonal antibodies or antibody-drug conjugates for selective tumor killing.[][36]
-
Diabetes and Metabolic Syndrome: Hyperglycemia leads to increased flux through the HBP, resulting in elevated O-GlcNAcylation of proteins involved in insulin signaling and glucose metabolism.[18] This "glucose toxicity" is a key contributor to insulin resistance.[9][21] Modulating O-GlcNAc levels with OGT or OGA inhibitors could potentially restore normal signaling and improve glucose homeostasis.
-
Neurodegenerative Diseases: O-GlcNAcylation has a complex and often protective role in the brain. For instance, O-GlcNAcylation of the tau protein can inhibit its hyperphosphorylation, a key pathological event in Alzheimer's disease.[5][6] Consequently, OGA inhibitors that increase O-GlcNAc levels are being investigated as a therapeutic strategy for neurodegenerative disorders.[5]
References
- 1. researchwithrutgers.com [researchwithrutgers.com]
- 2. O-GlcNAcylation Regulation of Cellular Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]
- 4. Role of O-linked N-acetylglucosamine protein modification in cellular (patho)physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. O-GlcNAcylation, a sweet link to the pathology of diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of O-GlcNAc in chronic diseases of aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamscience.com [benthamscience.com]
- 8. O-GlcNAcomics – Revealing Roles of O-GlcNAcylation in Disease Mechanisms and Development of Potential Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cross Talk Between O-GlcNAcylation and Phosphorylation: Roles in Signaling, Transcription, and Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UDP-N-acetyl-D-glucosamine biosynthesis II | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. royalsocietypublishing.org [royalsocietypublishing.org]
- 16. mdpi.com [mdpi.com]
- 17. Glycosylation Quantitative Proteomic Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 18. N-Acetylglucosamine - Wikipedia [en.wikipedia.org]
- 19. Frontiers | O-GlcNAc as an Integrator of Signaling Pathways [frontiersin.org]
- 20. O-GlcNAc as an Integrator of Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. N-Acetylglucosamine Functions in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Protocol for Analysis of N-Glycosylation of Total Membrane Proteins - Creative Proteomics [creative-proteomics.com]
- 26. Structural analysis of N- and O-glycans released from glycoproteins | Springer Nature Experiments [experiments.springernature.com]
- 27. Sample Prep Tech Tip: N-linked Glycans | Phenomenex [phenomenex.com]
- 28. Enhanced Protocol for Quantitative N-linked Glycomics Analysis Using Individuality Normalization when Labeling with Isotopic Glycan Hydrazide Tags (INLIGHT)™ - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. Protein Glycosylation: Qualitative & Quantitative Methods - Creative Proteomics Blog [creative-proteomics.com]
- 31. Recent development of analytical methods for disease-specific protein O -GlcNAcylation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07184C [pubs.rsc.org]
- 32. Targeted methods for quantitative analysis of protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Frontiers | O-GlcNAcylation in ischemic diseases [frontiersin.org]
- 34. Frontiers | Hexosamine Biosynthetic Pathway and Glycosylation Regulate Cell Migration in Melanoma Cells [frontiersin.org]
- 36. mdpi.com [mdpi.com]
Principle of Stable Isotope Labeling with N-Acetyl-D-glucosamine-¹³C₃: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dynamic post-translational modification of intracellular proteins with O-linked β-N-acetylglucosamine (O-GlcNAc) is a critical regulatory mechanism implicated in a vast array of cellular processes, including signal transduction, transcription, and metabolism. Dysregulation of O-GlcNAcylation has been linked to numerous diseases, making the quantitative analysis of this modification essential for advancing biomedical research and therapeutic development. Stable isotope labeling, coupled with mass spectrometry-based proteomics, has emerged as a powerful strategy for the dynamic and site-specific quantification of O-GlcNAcylation. This technical guide provides an in-depth exploration of the principles and methodologies underlying the use of N-Acetyl-D-glucosamine-¹³C₃ (¹³C₃-GlcNAc) for stable isotope labeling of O-GlcNAcylated proteins. We will detail the metabolic incorporation of ¹³C₃-GlcNAc through the salvage pathway, present comprehensive experimental protocols, and summarize key quantitative data. Furthermore, this guide includes detailed diagrams of the relevant biochemical pathways and experimental workflows to facilitate a thorough understanding of this powerful analytical technique.
Introduction to O-GlcNAcylation and Stable Isotope Labeling
O-GlcNAcylation is a reversible enzymatic process that involves the attachment of a single N-acetylglucosamine (GlcNAc) molecule to the serine or threonine residues of nuclear and cytoplasmic proteins.[1] This modification is catalyzed by O-GlcNAc transferase (OGT) and removed by O-GlcNAcase (OGA). Unlike complex glycosylation, O-GlcNAcylation is a dynamic modification that, much like phosphorylation, cycles in response to cellular stimuli and nutrient availability.
Quantitative analysis of O-GlcNAcylation is challenging due to its low stoichiometry and the labile nature of the glycosidic bond.[2] Stable isotope labeling has become a cornerstone for accurate and sensitive quantification in proteomics.[3] This approach involves the metabolic incorporation of a "heavy" isotope-labeled precursor into the molecule of interest. The resulting mass shift allows for the differentiation and relative quantification of labeled versus unlabeled species by mass spectrometry (MS).
While ¹³C₆-glucose is a commonly used precursor for labeling O-GlcNAc through the de novo Hexosamine Biosynthetic Pathway (HBP), direct labeling with isotopically labeled GlcNAc, such as ¹³C₃-GlcNAc, offers a more direct route through the GlcNAc salvage pathway.[1][4]
The Principle of ¹³C₃-GlcNAc Labeling
The core principle of stable isotope labeling with ¹³C₃-GlcNAc lies in its metabolic incorporation into the cellular pool of UDP-N-acetylglucosamine (UDP-GlcNAc), the sugar donor for O-GlcNAcylation. This process occurs via the N-acetylglucosamine salvage pathway.
The N-Acetylglucosamine Salvage Pathway
Cells can salvage free GlcNAc from the breakdown of glycoproteins or from the extracellular environment. The salvage pathway involves the phosphorylation of GlcNAc by N-acetylglucosamine kinase (NAGK) to form GlcNAc-6-phosphate. This intermediate then enters the latter part of the Hexosamine Biosynthetic Pathway to be converted into UDP-GlcNAc. By providing cells with ¹³C₃-GlcNAc, the salvage pathway directly produces ¹³C₃-labeled UDP-GlcNAc, which is subsequently used by OGT to modify target proteins.
References
- 1. A Novel Quantitative Mass Spectrometry Platform for Determining Protein O-GlcNAcylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel deconvolution method for modeling UDP-N-acetyl-D-glucosamine biosynthetic pathways based on 13C mass isotopologue profiles under non-steady-state conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MS-based proteomics for comprehensive investigation of protein O-GlcNAcylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutamine deprivation triggers NAGK-dependent hexosamine salvage - PMC [pmc.ncbi.nlm.nih.gov]
Tracing Metabolic Fates: An In-depth Technical Guide to N-Acetyl-D-glucosamine-13C-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-D-glucosamine (GlcNAc) is a pivotal monosaccharide in cellular metabolism, serving as a fundamental building block for glycoproteins, glycolipids, and other essential macromolecules. The stable isotope-labeled variant, N-Acetyl-D-glucosamine-13C-3, has emerged as a powerful tool for researchers to trace the intricate metabolic pathways involving GlcNAc, particularly the Hexosamine Biosynthetic Pathway (HBP). By introducing a carbon-13 (¹³C) label at the third carbon position, scientists can track the journey of this molecule and its metabolites through various cellular processes using advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This in-depth guide provides a comprehensive overview of the application of this compound in metabolic tracing, complete with quantitative data, detailed experimental protocols, and visualizations of the core metabolic pathways.
The Hexosamine Biosynthetic Pathway (HBP)
The Hexosamine Biosynthetic Pathway is a critical metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce the essential amino sugar, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc). UDP-GlcNAc is the universal donor substrate for O-GlcNAcylation and the synthesis of N-glycans, proteoglycans, and glycolipids. Dysregulation of the HBP has been implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders.
The pathway begins with the conversion of fructose-6-phosphate, an intermediate of glycolysis, to glucosamine-6-phosphate. This initial and rate-limiting step is catalyzed by the enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT). The subsequent steps involve acetylation, mutase, and pyrophosphorylase reactions to yield UDP-GlcNAc.
Caption: The Hexosamine Biosynthetic and Salvage Pathways.
Quantitative Data Presentation
The following tables summarize quantitative data from a study utilizing [¹³C₂]-glucosamine to trace its incorporation into key metabolites of the hexosamine biosynthetic pathway in cultured cells. While the specific tracer is not N-Acetyl-D-glucosamine-¹³C-3, the data provides valuable insights into the flux through the HBP and the downstream synthesis of UDP-GlcNAc. The fractional enrichment represents the percentage of the metabolite pool that has incorporated the ¹³C label.
Table 1: Fractional ¹³C Enrichment in HBP Metabolites
| Metabolite | Cell Line 1: Fractional Enrichment (%) | Cell Line 2: Fractional Enrichment (%) |
| Glucosamine-6-Phosphate | 75.3 ± 4.2 | 68.9 ± 5.1 |
| N-Acetyl-D-glucosamine-6-Phosphate | 82.1 ± 3.8 | 77.5 ± 4.5 |
| UDP-N-Acetyl-D-glucosamine (UDP-GlcNAc) | 65.7 ± 5.5 | 60.2 ± 6.3 |
Data is presented as mean ± standard deviation.
Table 2: Mass Isotopologue Distribution of UDP-GlcNAc
| Isotopologue | Cell Line 1: Relative Abundance (%) | Cell Line 2: Relative Abundance (%) |
| M+0 (Unlabeled) | 34.3 ± 5.5 | 39.8 ± 6.3 |
| M+1 | 5.8 ± 1.1 | 6.7 ± 1.3 |
| M+2 (from ¹³C₂-Glucosamine) | 59.9 ± 6.2 | 53.5 ± 7.1 |
Data is presented as mean ± standard deviation. M+n represents the mass of the metabolite plus n daltons due to the incorporation of ¹³C atoms.
Experimental Protocols
This section provides a detailed methodology for a typical metabolic tracing experiment using ¹³C-labeled N-Acetyl-D-glucosamine in cultured mammalian cells, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Workflow
Caption: A typical experimental workflow for metabolic tracing.
Metabolic Labeling of Mammalian Cells
-
Cell Seeding: Seed mammalian cells (e.g., HeLa, HEK293) in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Media Preparation: Prepare culture medium containing N-Acetyl-D-glucosamine-¹³C-3 at a known concentration (e.g., 1 mM). The base medium should be formulated to support cell growth and can be customized depending on the experimental goals.
-
Labeling: Remove the standard culture medium and wash the cells once with phosphate-buffered saline (PBS). Add the pre-warmed ¹³C-labeling medium to the cells.
-
Incubation: Incubate the cells for a specific duration (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled GlcNAc. The incubation time will depend on the metabolic pathway of interest and the turnover rate of the target metabolites.
Metabolite Extraction
-
Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add a quenching solution, such as ice-cold 80% methanol, to the cells.
-
Cell Lysis and Collection: Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.
-
Phase Separation: Add chloroform and water to the cell suspension to achieve a final ratio of methanol:chloroform:water that facilitates phase separation (e.g., 2:1:0.8). Vortex thoroughly and centrifuge to separate the polar (upper aqueous phase), non-polar (lower organic phase), and protein/DNA (interphase) fractions.
-
Sample Preparation for Analysis: Carefully collect the polar phase containing the water-soluble metabolites, including UDP-GlcNAc and its precursors. Dry the samples under a stream of nitrogen or using a vacuum concentrator.
GC-MS Analysis
-
Derivatization: To increase the volatility of the polar metabolites for GC analysis, perform a derivatization step. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
GC-MS Parameters:
-
Gas Chromatograph: Use a suitable capillary column (e.g., DB-5ms).
-
Injection: Inject the derivatized sample in splitless mode.
-
Oven Program: Implement a temperature gradient to separate the metabolites (e.g., start at 80°C, hold for 2 min, then ramp to 300°C at 10°C/min).
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Acquire data in full scan mode to identify metabolites and in selected ion monitoring (SIM) mode to quantify the abundance of specific isotopologues.
-
-
Data Analysis: Analyze the resulting chromatograms and mass spectra to identify and quantify the different mass isotopologues of the metabolites of interest. The relative abundance of M+n ions will indicate the degree of ¹³C incorporation.
NMR Spectroscopy Analysis
-
Sample Preparation: Resuspend the dried polar metabolite extract in a suitable deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS).
-
NMR Acquisition: Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra, as well as two-dimensional (2D) correlation spectra such as ¹H-¹³C HSQC.
-
¹³C NMR: Directly detects the ¹³C nuclei, providing information on which carbon positions are labeled.
-
¹H-¹³C HSQC: Shows correlations between protons and their directly attached carbons, allowing for the assignment of ¹³C signals and the determination of positional isotopomers.
-
-
Data Analysis: Process and analyze the NMR spectra to determine the specific carbon atoms that have been labeled with ¹³C. This provides detailed information on the metabolic pathways that have been active.
Conclusion
N-Acetyl-D-glucosamine-¹³C-3 is an invaluable tool for elucidating the dynamics of the Hexosamine Biosynthetic Pathway and its connections to other central metabolic routes. The ability to trace the fate of this labeled monosaccharide provides researchers with a powerful method to investigate the role of the HBP in health and disease. By combining stable isotope labeling with advanced analytical techniques like GC-MS and NMR, scientists can obtain detailed quantitative data on metabolic fluxes, offering critical insights for the development of novel therapeutic strategies targeting metabolic dysregulation. The protocols and data presented in this guide serve as a foundational resource for researchers embarking on metabolic tracing studies with N-Acetyl-D-glucosamine-¹³C-3.
Discovery and development of N-Acetyl-D-glucosamine analogs
An In-depth Technical Guide to the Discovery and Development of N-Acetyl-D-glucosamine Analogs
Introduction
N-acetyl-D-glucosamine (GlcNAc), an amide derivative of the monosaccharide glucose, is a fundamental building block in numerous biological systems.[1] It is a key component of bacterial cell wall peptidoglycan, the fungal cell wall polymer chitin, and various oligosaccharides in the extracellular matrix of animal cells.[1][2][3] Beyond its structural roles, GlcNAc is increasingly recognized as a critical signaling molecule, particularly through the post-translational modification of nuclear and cytoplasmic proteins known as O-GlcNAcylation.[1][2][4] This dynamic process, analogous to phosphorylation, regulates the function of a wide array of proteins, including transcription factors and enzymes, thereby influencing gene expression, cell metabolism, and stress responses.[1][5]
The therapeutic potential of GlcNAc has been explored in various disease contexts, notably in autoimmune disorders like multiple sclerosis and inflammatory bowel disease, where it can modulate immune responses.[6][7][8] However, the clinical application of GlcNAc is often hindered by the requirement for very high concentrations to achieve a biological effect and its limited cell membrane permeability.[6] These limitations have spurred the discovery and development of GlcNAc analogs designed to have improved potency, specificity, and pharmacokinetic properties. This guide provides a detailed overview of the core strategies behind the development of these analogs, their therapeutic applications, the experimental protocols used to validate them, and the key signaling pathways they modulate.
Therapeutic Applications and Analog Development Strategies
The development of GlcNAc analogs is primarily focused on three key therapeutic areas: autoimmune diseases, neurodegenerative disorders, and cancer. The strategies employed involve modifying the GlcNAc scaffold to either enhance its natural biological activity or to inhibit specific enzymatic pathways.
Analogs for Autoimmune Diseases: Enhancing N-Glycan Branching
In autoimmune diseases, T-cell hyperactivity is a central pathological feature. The branching of N-linked glycans on the surface of T-cells is a critical regulator of their activation and growth.[6][9] High levels of N-glycan branching inhibit T-cell receptor signaling and promote an anti-inflammatory state.[7] GlcNAc can enhance this branching, but its efficacy is low.
To overcome this, researchers at the University of California, Irvine, developed GlcNAc analogs modified with hydrophobic functional groups.[6] These modifications increase the lipophilic properties of the molecule, enhancing its entry into cells.[6] Once inside, cellular enzymes convert these analogs back into GlcNAc, leading to a significant increase in N-glycan branching at concentrations up to 1000-fold lower than that required for unmodified GlcNAc.[6] This approach provides a promising therapeutic strategy for treating autoimmune diseases associated with low N-glycan branching, such as multiple sclerosis and rheumatoid arthritis.[6][7]
Analogs for Neurodegenerative Diseases and Cancer: Targeting O-GlcNAc Cycling
The dynamic addition and removal of a single GlcNAc moiety from serine and threonine residues of intracellular proteins (O-GlcNAcylation) is a key regulatory mechanism in cellular signaling.[10][11] This process is controlled by two enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it.[10][11] Dysregulation of O-GlcNAcylation is implicated in the pathogenesis of several neurodegenerative diseases and cancers.[12][13]
-
Neurodegenerative Diseases: In conditions like Alzheimer's and Parkinson's disease, augmenting O-GlcNAc levels has shown neuroprotective effects.[10][14] This has led to the development of potent and selective OGA inhibitors. These inhibitors, which are essentially GlcNAc analogs, block the removal of O-GlcNAc, thereby increasing its levels on key proteins like tau.[10][15] Increased O-GlcNAcylation of tau can compete with its hyperphosphorylation, a key pathological event in Alzheimer's disease, thus reducing the formation of neurofibrillary tangles.[15] Several OGA inhibitors have advanced to clinical trials for the treatment of these tauopathies.[10][15][16]
-
Cancer: Cancer cells often exhibit elevated levels of O-GlcNAcylation, which promotes their growth, metabolism, and survival.[11][13][17] This has made OGT a target for anti-cancer therapies. The development of OGT inhibitors aims to reduce the aberrant hyper-O-GlcNAcylation in cancer cells.[17] These inhibitors include UDP-GlcNAc analogs and other small molecules that compete with the natural substrate.[17] By inhibiting OGT, these compounds can disrupt cancer cell metabolism and signaling pathways, making them a potential therapeutic strategy.[11]
Analogs for Cancer: Inhibiting Hyaluronan Biosynthesis
Hyaluronan (HA), a glycosaminoglycan composed of repeating disaccharides of GlcNAc and glucuronic acid, is often overexpressed in tumors and plays a crucial role in cancer development, metastasis, and drug resistance.[18] Inhibiting HA biosynthesis is therefore an attractive strategy for cancer treatment.[18]
One approach involves a chain termination strategy using GlcNAc analogs. Researchers have synthesized analogs with modifications at the C-3 position, such as a fluorine atom.[18] These analogs can be incorporated into the growing HA chain by HA synthases. However, due to the modification, they act as "caps," preventing further elongation of the polymer. A fluorine-containing GlcNAc analog was found to significantly inhibit HA synthesis in pancreatic cancer cells and reduce their proliferation.[18]
Quantitative Data Summary
The following tables summarize the types of N-Acetyl-D-glucosamine analogs and their therapeutic applications.
Table 1: N-Acetyl-D-glucosamine Analogs and Their Mechanisms
| Analog Type | Modification | Primary Target/Mechanism | Disease Area | Reference(s) |
| Permeability-Enhanced Analogs | Addition of hydrophobic functional groups | Increases intracellular GlcNAc levels to enhance N-glycan branching on T-cells. | Autoimmune Diseases | [6] |
| OGA Inhibitors | Analogs of GlcNAc (e.g., Thiamet-G) designed to bind to the OGA active site. | Increases O-GlcNAcylation on nuclear and cytoplasmic proteins (e.g., Tau). | Neurodegenerative Diseases | [10][15] |
| OGT Inhibitors | UDP-GlcNAc substrate analogs (e.g., 5SGlcNAc) or small molecules. | Decreases O-GlcNAcylation on proteins involved in cancer cell proliferation and metabolism. | Cancer | [11][17][19][20] |
| Hyaluronan Chain Terminators | Fluorination or other modifications at the C-3 position of GlcNAc. | Blocks the elongation of the hyaluronan polymer by HA synthases. | Cancer | [18] |
| Multiply Fluorinated Analogs | Systematic deoxyfluorination at non-anomeric hydroxy positions. | Modulates protein affinity, metabolic stability, and lipophilicity for various applications. | General Drug Development | [21][22] |
Table 2: Therapeutic Applications and Preclinical/Clinical Status
| Therapeutic Application | Analog Strategy | Disease Model(s) | Status/Key Findings | Reference(s) |
| Multiple Sclerosis | Enhance N-glycan branching | Experimental Autoimmune Encephalomyelitis (EAE) mouse model | Oral GlcNAc treatment attenuates the clinical course of EAE. Analogs are 1000x more potent in vitro. | [6][7] |
| Alzheimer's Disease | OGA Inhibition | Transgenic tau mice models | OGA inhibitors reduce tau pathology and neurodegeneration. Several compounds (e.g., MK-8719, ASN-120,290) have entered clinical trials. | [10][15][16] |
| Pancreatic Cancer | Hyaluronan Synthesis Inhibition | Human pancreatic cancer cell lines (e.g., Panc-1) | 3-Fluoro-GlcNAc analog significantly reduces HA synthesis and cancer cell proliferation. | [18] |
| Various Cancers | OGT Inhibition | Various cancer cell lines (bladder, lung, etc.) | OGT inhibitors reduce global O-GlcNAcylation and exhibit cytotoxic effects in cancer cells. | [11][17] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of GlcNAc analogs. Below are representative protocols derived from the literature.
Protocol 1: Synthesis of a 3-Fluoro-N-acetyl-D-glucosamine Analog
This protocol is a composite based on the synthesis of fluorinated GlcNAc analogs intended for various applications, including as HA synthesis inhibitors.[18][21]
-
Protection of GlcNAc: Start with commercially available N-acetylglucosamine (GlcNAc). The amine group is often protected with a phthalimido (Phth) group, which provides better yields in subsequent fluorination steps. Other hydroxyl groups are protected using standard methods, for example, by forming an oxazoline intermediate.[18]
-
Fluorination: The most challenging step is the introduction of the fluorine atom at the C-3 position. This is typically achieved using a nucleophilic fluorinating agent like diethylaminosulfur trifluoride (DAST). The reaction conditions (solvent, temperature) must be carefully optimized to control stereoselectivity.[21]
-
Deprotection and Acetylation: The protecting groups are then removed. For instance, a benzyl group can be removed by hydrogenolysis using Pd/C.[18] The free amine is then re-acetylated using acetic anhydride in pyridine.[18][23]
-
Final Acetylation: The remaining free hydroxyl groups are acetylated with acetic anhydride in pyridine to yield the final, fully acetylated product (e.g., 1,4,6-Tri-O-acetyl-2-acetamido-2-deoxy-3-fluoro-α-d-glucopyranoside).[18]
-
Purification and Characterization: Throughout the synthesis, intermediates and the final product are purified using silica gel chromatography. The identity and purity of the compounds are confirmed by Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Protocol 2: In Vitro Hyaluronan (HA) Synthesis Inhibition Assay
This protocol is used to assess the ability of GlcNAc analogs to inhibit HA production in cancer cells.[18]
-
Cell Culture: Human pancreatic cancer cells (e.g., Panc-1) are cultured in appropriate media (e.g., DMEM with 10% FBS) until they reach 70-80% confluency.
-
Treatment: The cells are treated with varying concentrations of the GlcNAc analog (e.g., the 3-Fluoro analog) or a vehicle control for a specified period (e.g., 48-72 hours).
-
HA Quantification: HA is quantified from two sources: the conditioned media (secreted HA) and the cell surface (cell-associated HA).
-
Secreted HA: The culture media is collected, and HA levels are measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
Cell-associated HA: Cells are detached and treated with a protease to release cell-surface HA. The amount of HA is then quantified by ELISA.
-
-
Data Analysis: The amount of HA produced in treated cells is compared to the control group. The results are often normalized to the total protein content of the cells. A dose-response curve can be generated to determine the IC50 value of the analog.
Protocol 3: OGA/OGT Enzyme Inhibition Assay
This protocol measures the direct inhibitory effect of an analog on the activity of OGA or OGT.
-
Enzyme and Substrate Preparation: Recombinant human OGA or OGT enzyme is used. A specific peptide or protein substrate that is known to be O-GlcNAcylated is prepared. For OGT assays, the donor substrate UDP-GlcNAc is also required.
-
Inhibition Assay:
-
The enzyme (OGA or OGT) is pre-incubated with various concentrations of the inhibitor analog in an appropriate reaction buffer.
-
The reaction is initiated by adding the substrate (and UDP-GlcNAc for OGT).
-
The reaction is allowed to proceed for a set time at 37°C and then stopped.
-
-
Detection: The enzyme activity is measured by quantifying the product. This can be done in several ways:
-
For OGA: Measure the amount of GlcNAc released from the substrate.
-
For OGT: Measure the amount of UDP produced using a coupled assay system (e.g., UDP-Glo assay, which converts UDP to a luminescent signal).[24] Alternatively, measure the incorporation of a labeled GlcNAc analog (e.g., containing an azide group for click chemistry) onto the substrate protein.[19]
-
-
Data Analysis: Enzyme activity is plotted against the inhibitor concentration to calculate the IC50 value, representing the concentration of the analog required to inhibit 50% of the enzyme's activity.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways and experimental processes is essential for understanding the development and mechanism of action of GlcNAc analogs.
Caption: The Hexosamine Biosynthesis and O-GlcNAc Cycling Pathways.
Caption: Mechanism of GlcNAc Analogs in Autoimmune Disease.
Caption: General Workflow for GlcNAc Analog Development.
Caption: Mechanism of Hyaluronan Synthesis Inhibition by a GlcNAc Analog.
References
- 1. N-Acetylglucosamine - Wikipedia [en.wikipedia.org]
- 2. N-Acetylglucosamine Functions in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. O-GlcNAcylation in immunity and inflammation: An intricate system (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analogs of N-acetylglucosamine and The Therapeutic Use in Treating Autoimmune Diseases - Available technology for licensing from the University of California, Irvine [techtransfer.universityofcalifornia.edu]
- 7. EP3134093A2 - Analogs of n-acetylglucosamine and uses thereof - Google Patents [patents.google.com]
- 8. N-Acetyl-D-Glucosamine: A Key Player in Balanced Immune and Healthy Inflammatory Responses [casi.org]
- 9. mdpi.com [mdpi.com]
- 10. Understanding and exploiting the roles of O-GlcNAc in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. O-GlcNAcylation in tumorigenesis and its implications for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glycan Mimetics from Natural Products: New Therapeutic Opportunities for Neurodegenerative Disease [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Understanding and exploiting the roles of O-GlcNAc in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. o-glcnacase-inhibitors-as-potential-therapeutics-for-the-treatment-of-alzheimer-s-disease-and-related-tauopathies-analysis-of-the-patent-literature - Ask this paper | Bohrium [bohrium.com]
- 17. How Nanotechniques Could Vitalize the O-GlcNAcylation-Targeting Approach for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of N-acetyl Glucosamine Analogs as Inhibitors for Hyaluronan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. BJOC - Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides [beilstein-journals.org]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Structure-based design of UDP-GlcNAc analogs as candidate GnT-V inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
N-Acetyl-D-glucosamine-13C-3 applications in glycobiology research
An In-depth Technical Guide to the Applications of N-Acetyl-D-glucosamine-13C-3 in Glycobiology Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the applications of this compound (¹³C-GlcNAc) in the field of glycobiology. Stable isotope labeling using ¹³C-GlcNAc has become an invaluable tool for tracing metabolic pathways, quantifying glycosylation dynamics, and understanding the complex roles of glycans in cellular processes. This document details the core applications, presents quantitative data, outlines experimental protocols, and provides visual diagrams of key pathways and workflows.
Introduction to N-Acetyl-D-glucosamine and ¹³C Labeling
N-Acetyl-D-glucosamine (GlcNAc) is a fundamental monosaccharide that serves as a building block for complex carbohydrates in all living organisms.[1][2] It is a key component of glycoproteins, proteoglycans, and glycosaminoglycans (GAGs)[1]. One of its most critical roles is in O-GlcNAcylation, a dynamic post-translational modification where a single GlcNAc molecule is attached to serine or threonine residues of nuclear and cytoplasmic proteins[3][4][5]. This modification is crucial for regulating protein function, signal transduction, and gene transcription[2][6].
The use of stable isotopes, such as Carbon-13 (¹³C), allows researchers to trace the metabolic fate of molecules like GlcNAc without the safety concerns associated with radioisotopes.[7][8][9] this compound, a specifically labeled variant, serves as a powerful tracer. When introduced to cells, it is processed through the salvage pathway and incorporated into various glycoconjugates.[10][11] This enables the differentiation and quantification of newly synthesized molecules from the pre-existing, unlabeled pool, providing deep insights into the dynamics of glycan biosynthesis and turnover.
Core Applications in Glycobiology
Metabolic Labeling and Flux Analysis
¹³C-GlcNAc is a key tool for metabolic flux analysis (MFA), particularly for studying the Hexosamine Biosynthetic Pathway (HBP).[7] The HBP is a critical metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce UDP-N-acetylglucosamine (UDP-GlcNAc), the activated sugar donor for glycosylation.[4][5][10]
By supplying cells with ¹³C-GlcNAc, researchers can trace its incorporation into UDP-GlcNAc and subsequent glycoconjugates.[10][12] This allows for the quantification of flux through the HBP salvage pathway and provides insights into how cells regulate this pathway in response to various stimuli or disease states.[10][11] For instance, studies have used ¹³C-labeled glucose to trace its conversion into UDP-GlcNAc, revealing how different cellular conditions alter the commitment of glucose to glycosylation.[13][14]
Quantitative Mass Spectrometry (MS)
Mass spectrometry is a primary analytical technique for identifying and quantifying changes in protein glycosylation. The incorporation of a ¹³C label from ¹³C-GlcNAc creates a predictable mass shift in glycans and glycopeptides, which can be readily detected by MS.[15][16] This mass difference allows for the precise quantification of glycosylation dynamics.
Key MS-based applications include:
-
Turnover Rate Analysis : By tracking the rate of incorporation of ¹³C-GlcNAc into specific glycoproteins, researchers can determine the turnover rates of O-GlcNAc modifications.[15]
-
Relative Quantification : In experiments comparing two cell states (e.g., control vs. treated), one population can be labeled with ¹³C-GlcNAc while the other is grown with unlabeled GlcNAc. By mixing the samples and analyzing them by MS, the relative abundance of specific glycopeptides can be determined by comparing the signal intensities of the "heavy" (¹³C) and "light" (¹²C) isotopic peaks.[17]
-
Site-Specific Glycosylation : High-resolution MS techniques can pinpoint the exact sites of glycosylation on a protein. The presence of the ¹³C label aids in confirming the identity of glycopeptides and quantifying changes at specific serine or threonine residues.[18]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural analysis. While ¹H NMR is commonly used, ¹³C NMR provides direct information about the carbon skeleton of molecules.[9][19] Using ¹³C-labeled GlcNAc enhances the signal for the labeled carbon atom, facilitating structural and conformational studies of GlcNAc-containing oligosaccharides and glycoproteins.[19][20] 2D NMR experiments, such as [¹H,¹³C]-HSQC, can be used to correlate protons with their directly attached carbon atoms, aiding in the complete assignment of NMR spectra for complex glycans.
Quantitative Data Summary
The following tables summarize quantitative data derived from studies utilizing ¹³C-labeled precursors for glycobiology research.
Table 1: Isotopic Enrichment and Mass Shifts in MS-based Glycan Analysis
| Parameter | Observation | Significance | Reference |
| Metabolite | UDP-GlcNAc | Labeled with ¹³C from ¹³C₆-glucose. UDP-¹³C(6)-GlcNAc and UDP-¹³C(8)-GlcNAc are major species observed. | Provides a direct measure of HBP flux. |
| Mass Shift | 6.020 Da | Mass difference between pre-existing "light" O-GlcNAc peptides and "heavy" ¹³C(6)-GlcNAc labeled peptides. | Enables differentiation and relative quantification of newly synthesized vs. old glycoproteins. |
| Mass Shift | 8.024 Da | Mass difference corresponding to ¹³C(8)-GlcNAc modified peptides (6 carbons from glucose, 2 from acetyl-CoA). | Indicates the contribution of other metabolic pathways (like acetyl-CoA synthesis) to the glycan structure. |
| Quantification | Femtomol Range | Limit of detection for GlcNAc using GC-MS/MS with U-¹³C labeled GlcNAc as an internal standard. | Demonstrates the high sensitivity of MS methods for quantifying GlcNAc. |
Table 2: ¹³C NMR Chemical Shifts for N-Acetyl-D-glucosamine
| Carbon Atom | Chemical Shift (ppm) | Conditions | Reference |
| C1 | 97.635 | 100mM in D₂O, pH 7.4, 298K | |
| C2 | 59.382 | 100mM in D₂O, pH 7.4, 298K | |
| C3 | 76.593 | 100mM in D₂O, pH 7.4, 298K | |
| C4 | 72.750 | 100mM in D₂O, pH 7.4, 298K | |
| C5 | 78.660 | 100mM in D₂O, pH 7.4, 298K | |
| C6 | 63.426 | 100mM in D₂O, pH 7.4, 298K | |
| C7 (Acetyl C=O) | 177.490 | 100mM in D₂O, pH 7.4, 298K | |
| C8 (Acetyl CH₃) | 24.888 | 100mM in D₂O, pH 7.4, 298K |
Experimental Protocols
Protocol for Metabolic Labeling of Cultured Cells
This protocol describes a general procedure for labeling cellular glycoproteins with ¹³C-GlcNAc for subsequent analysis.
-
Cell Culture: Culture cells of interest in their standard growth medium to the desired confluency (typically 60-80%).
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing the standard growth medium with the desired concentration of ¹³C-GlcNAc. Concentrations can range from 7.5 mM to 15 mM, but should be optimized for the specific cell line and experiment.[12]
-
Labeling: Remove the standard growth medium from the cells, wash once with phosphate-buffered saline (PBS), and add the prepared labeling medium.
-
Incubation: Incubate the cells for a specified period. The incubation time depends on the turnover rate of the protein or glycan of interest and can range from a few hours to several days (e.g., 1, 24, or 72 hours).[12]
-
Cell Harvest: After incubation, wash the cells with ice-cold PBS to remove any remaining labeling medium. Lyse the cells using a suitable lysis buffer (e.g., boiling lysis buffer for total O-GlcNAc analysis or a non-denaturing buffer for protein-specific studies).[21]
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading for downstream applications.
Protocol for Sample Preparation for MS-based Glycoproteomics
This protocol outlines the steps to prepare labeled cell lysates for analysis by mass spectrometry.
-
Protein Extraction and Denaturation: Start with the cell lysate from the metabolic labeling protocol. If not already denatured, add a denaturing agent like urea or SDS and reduce disulfide bonds with DTT, followed by alkylation with iodoacetamide.
-
Proteolytic Digestion: Perform in-solution or in-gel digestion of the proteins using a protease such as trypsin.
-
Enrichment of Glycopeptides (Optional but Recommended): To reduce sample complexity and increase the signal of glycopeptides, perform an enrichment step. Common methods include:
-
Lectin Affinity Chromatography: Use lectins like Wheat Germ Agglutinin (WGA), which binds to GlcNAc residues, to capture glycoproteins or glycopeptides.[22]
-
Chemoenzymatic Labeling: Use an engineered galactosyltransferase (e.g., GalT Y289L) to attach a tagged galactose analog (e.g., containing a biotin handle) to O-GlcNAc sites. The biotinylated peptides can then be enriched using streptavidin beads.[17][21]
-
Phenylboronic Acid Solid-Phase Extraction: This method can be used to enrich for the diol group present in GlcNAc.[15]
-
-
Desalting and Sample Cleanup: Before MS analysis, desalt the peptide mixture using a C18 solid-phase extraction column (e.g., a ZipTip) to remove salts and detergents that can interfere with ionization.
-
LC-MS/MS Analysis: Resuspend the cleaned peptides in a suitable solvent and analyze using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS). The instrument should be set to perform data-dependent acquisition, where precursor ions are selected for fragmentation (e.g., by HCD or UVPD) to generate sequence information.[18]
Visualizations of Pathways and Workflows
The following diagrams were generated using the Graphviz DOT language to illustrate key concepts.
Caption: The Hexosamine Biosynthetic and Salvage Pathways.
Caption: Workflow for Quantitative Glycoproteomics using ¹³C-GlcNAc.
References
- 1. N-Acetylglucosamine: Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for N-Acetyl-D-glucosamine (HMDB0000215) [hmdb.ca]
- 3. Metabolic Labeling for the Visualization and Identification of Potentially O-GlcNAc-Modified Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hexosamine Biosynthetic Pathway and Glycosylation Regulate Cell Migration in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]
- 12. The hexosamine biosynthetic pathway couples growth factor-induced glutamine uptake to glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 13C Metabolic Flux Analysis Indicates Endothelial Cells Attenuate Metabolic Perturbations by Modulating TCA Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Novel Quantitative Mass Spectrometry Platform for Determining Protein O-GlcNAcylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mass Spectrometry for O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hsiehwilsonlab.caltech.edu [hsiehwilsonlab.caltech.edu]
- 18. Precision Mapping of O‑Linked N‑Acetylglucosamine Sites in Proteins Using Ultraviolet Photodissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 1H- and 13C-n.m.r. assignments and conformational analysis of some monosaccharide and oligosaccharide substrate-analogues of lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. books.rsc.org [books.rsc.org]
- 21. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Methods for Enrichment and Assignment of N-Acetylglucosamine Modification Sites - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for N-Acetyl-D-glucosamine-¹³C-3 Labeling in NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-D-glucosamine (GlcNAc) is a vital monosaccharide involved in numerous biological processes, including the hexosamine biosynthetic pathway (HBP), which leads to the formation of UDP-GlcNAc, a crucial precursor for protein and lipid glycosylation. Stable isotope labeling of GlcNAc, particularly at the C-3 position with ¹³C, provides a powerful tool for tracing its metabolic fate and elucidating complex biological pathways using Nuclear Magnetic Resonance (NMR) spectroscopy. This document provides detailed application notes and protocols for the synthesis, purification, and NMR analysis of N-Acetyl-D-glucosamine-¹³C-3, enabling researchers to quantitatively investigate metabolic fluxes and signaling events.
Introduction
The study of metabolic pathways is fundamental to understanding cellular physiology in both health and disease. N-Acetyl-D-glucosamine (GlcNAc) is a key player in cellular metabolism, serving as a precursor for the synthesis of glycoproteins, glycolipids, and other essential macromolecules. The hexosamine biosynthetic pathway (HBP) converts GlcNAc into UDP-GlcNAc, which is the donor substrate for O-GlcNAcylation, a dynamic post-translational modification that regulates the function of numerous nuclear and cytoplasmic proteins. Dysregulation of the HBP and O-GlcNAcylation has been implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders.
Stable isotope labeling with ¹³C at a specific atomic position, such as C-3 of GlcNAc, coupled with NMR spectroscopy, offers a robust method for tracing the flow of carbon through the HBP and related pathways. This approach allows for the precise quantification of metabolic fluxes and the identification of downstream metabolites, providing valuable insights into cellular responses to various stimuli and pathological conditions.
Applications
The primary application of N-Acetyl-D-glucosamine-¹³C-3 is as a tracer in metabolic flux analysis (MFA) to investigate the dynamics of the hexosamine biosynthetic pathway and its downstream effects on glycosylation.
-
Metabolic Flux Analysis of the Hexosamine Biosynthetic Pathway: By introducing ¹³C-3 labeled GlcNAc to cell cultures or in vivo models, researchers can track the incorporation of the ¹³C label into downstream metabolites of the HBP, such as UDP-GlcNAc and its derivatives. NMR analysis can then quantify the rate of synthesis and turnover of these molecules, providing a dynamic view of the pathway's activity under different conditions.
-
Investigating O-GlcNAcylation Dynamics: The ¹³C label from GlcNAc-¹³C-3 will be incorporated into O-GlcNAc modifications on proteins. Advanced NMR techniques can be used to identify and quantify the level of O-GlcNAcylation on specific proteins or the entire proteome, offering insights into the regulation of protein function by this modification.
-
Drug Discovery and Development: This technique can be employed to assess the efficacy of drugs targeting the HBP or glycosylation pathways. By measuring changes in metabolic fluxes in response to a drug candidate, researchers can determine its mechanism of action and dose-response effects.
-
Understanding Disease Pathophysiology: N-Acetyl-D-glucosamine-¹³C-3 can be used to compare the metabolic profiles of healthy versus diseased cells or tissues, potentially identifying metabolic reprogramming associated with diseases like cancer and diabetes.
Quantitative Data
The following table summarizes key NMR-related quantitative data for N-Acetyl-D-glucosamine.
| Parameter | Value | Reference |
| ¹³C Chemical Shift of C-3 in N-Acetyl-D-glucosamine | 76.593 ppm | BMRB Entry: bmse000231[1] |
| ¹³C-¹H One-Bond Coupling Constant (¹JCH) | ~140-150 Hz | Typical value for sp³ carbons |
| ¹³C-¹³C Two-Bond Coupling Constant (²JCC) | ~1-5 Hz | Estimated |
Experimental Protocols
I. Proposed Synthesis of N-Acetyl-D-glucosamine-¹³C-3
A specific, publicly available protocol for the synthesis of N-Acetyl-D-glucosamine-¹³C-3 is not readily found. Therefore, a proposed chemoenzymatic synthetic route is outlined below, based on established methods for regioselective labeling of monosaccharides. This protocol requires expertise in organic synthesis and carbohydrate chemistry.
Materials:
-
D-Glucosamine
-
¹³C-labeled acetone (as a precursor for the ¹³C label at C-3)
-
Appropriate protecting group reagents (e.g., benzaldehyde dimethyl acetal, acetic anhydride)
-
Enzymes for regioselective reactions (e.g., specific kinases and isomerases)
-
Solvents and reagents for organic synthesis and purification (e.g., pyridine, dichloromethane, silica gel)
Procedure:
-
Protection of D-Glucosamine:
-
Protect the C-4 and C-6 hydroxyl groups of D-glucosamine using a suitable protecting group like benzylidene.
-
Protect the amino group at C-2 via acetylation with acetic anhydride.
-
Protect the anomeric hydroxyl group (C-1).
-
-
Oxidation of C-3 Hydroxyl Group:
-
Selectively oxidize the free hydroxyl group at the C-3 position to a ketone. This step is critical for the introduction of the ¹³C label.
-
-
Introduction of the ¹³C Label:
-
Perform a Wittig-type reaction using a ¹³C-labeled phosphonium ylide derived from ¹³C-labeled acetone to introduce the ¹³C label at the C-3 position. This will form an alkene.
-
-
Reduction and Deprotection:
-
Reduce the double bond to a single bond.
-
Remove all protecting groups to yield N-Acetyl-D-glucosamine-¹³C-3.
-
-
Purification:
-
Purify the final product using column chromatography (e.g., silica gel) and characterize it using NMR and mass spectrometry to confirm its structure and isotopic enrichment.
-
II. Protocol for NMR Sample Preparation and Data Acquisition
Materials:
-
N-Acetyl-D-glucosamine-¹³C-3
-
Cell culture medium or appropriate buffer
-
NMR tubes
-
Deuterated water (D₂O) for locking
-
Internal standard (e.g., DSS or TSP)
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to the desired density.
-
Replace the standard medium with a medium containing N-Acetyl-D-glucosamine-¹³C-3 at a known concentration.
-
Incubate the cells for a time course determined by the specific experimental goals to allow for uptake and metabolism of the labeled substrate.
-
-
Metabolite Extraction:
-
Harvest the cells and quench metabolism rapidly (e.g., by flash-freezing in liquid nitrogen).
-
Extract metabolites using a suitable method, such as a methanol-chloroform-water extraction.
-
Separate the polar (containing GlcNAc and its metabolites) and non-polar phases.
-
Lyophilize the polar extract.
-
-
NMR Sample Preparation:
-
Reconstitute the lyophilized extract in a known volume of D₂O containing an internal standard for quantification.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire ¹³C NMR spectra on a high-field NMR spectrometer.
-
Recommended Pulse Sequences:
-
A simple ¹³C observe pulse sequence with proton decoupling (e.g., zgpg30) for direct detection of the ¹³C-3 signal.
-
For enhanced sensitivity, use proton-detected 2D heteronuclear correlation experiments like ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence). These experiments detect the protons attached to the ¹³C-labeled carbons.
-
-
Acquisition Parameters (for direct ¹³C detection):
-
Spectrometer Frequency: 500 MHz or higher is recommended.
-
Pulse Width: Calibrated 30-90° pulse.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds (should be at least 1.5 times the longest T₁ of the signals of interest).
-
Number of Scans: Dependent on the concentration of the labeled metabolites, ranging from hundreds to thousands of scans.
-
Temperature: 298 K (25 °C).
-
-
III. Protocol for NMR Data Processing and Analysis
Software:
-
NMR processing software (e.g., TopSpin, Mnova, NMRPipe)
-
Software for quantitative analysis and metabolic modeling (e.g., Chenomx, MATLAB-based tools)
Procedure:
-
Data Processing:
-
Apply a window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.
-
Perform Fourier transformation.
-
Phase and baseline correct the spectrum.
-
-
Signal Identification and Assignment:
-
Identify the resonance corresponding to the C-3 of N-Acetyl-D-glucosamine and its downstream metabolites based on their known chemical shifts. The expected chemical shift for C-3 in GlcNAc is approximately 76.593 ppm.[1]
-
-
Quantification:
-
Integrate the area of the ¹³C peaks of interest.
-
Normalize the integrals to the integral of the internal standard to determine the concentration of the labeled metabolites.
-
-
Metabolic Flux Analysis:
-
Use the time-course data of ¹³C enrichment in various metabolites to calculate metabolic flux rates using appropriate metabolic models and software. This typically involves solving a system of differential equations that describe the flow of the isotope through the metabolic network.
-
Visualizations
Caption: Workflow for ¹³C-3 GlcNAc labeling and analysis.
Caption: Tracing ¹³C-3 from GlcNAc in the HBP.
References
Application Notes and Protocols for Mass Spectrometry Analysis of N-Acetyl-D-glucosamine-¹³C₃ Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-linked β-N-acetylglucosamine (O-GlcNAc) is a dynamic and ubiquitous post-translational modification (PTM) of serine and threonine residues on nuclear, cytoplasmic, and mitochondrial proteins. This modification is crucial in regulating a myriad of cellular processes, including signal transduction, transcription, and metabolism.[1][2] Dysregulation of O-GlcNAcylation has been implicated in the pathophysiology of several diseases, such as diabetes, neurodegenerative disorders, and cancer.[2][3] The study of O-GlcNAcylation dynamics, including stoichiometry and turnover rates, is essential for understanding its role in health and disease.
Metabolic labeling with stable isotopes, such as N-Acetyl-D-glucosamine-¹³C₃ (¹³C₃-GlcNAc), in conjunction with mass spectrometry-based proteomics, provides a powerful platform for the quantitative analysis of O-GlcNAcylated proteins.[1] By introducing a "heavy" isotopic label into the O-GlcNAc moiety, researchers can differentiate between pre-existing and newly synthesized glycoproteins, enabling the measurement of modification dynamics. This application note provides detailed protocols for the use of ¹³C₃-GlcNAc in quantitative proteomics, from cell culture and labeling to mass spectrometry analysis and data interpretation.
Principle of the Method
Cells readily take up N-Acetyl-D-glucosamine from the culture medium via the salvage pathway, where it is converted to UDP-GlcNAc, the sugar donor for O-GlcNAc transferase (OGT). By supplementing the culture medium with ¹³C₃-GlcNAc, the isotopic label is incorporated into the UDP-GlcNAc pool and subsequently transferred onto proteins by OGT.
The mass shift introduced by the ¹³C₃ label allows for the differentiation of labeled ("heavy") and unlabeled ("light") O-GlcNAcylated peptides by mass spectrometry. This enables the ratiometric quantification of changes in O-GlcNAcylation levels between different experimental conditions or the measurement of O-GlcNAc turnover rates.
Data Presentation
The following tables summarize quantitative data from representative studies employing isotopic labeling to investigate protein O-GlcNAcylation.
Table 1: O-GlcNAcylation Site Occupancy Changes in Response to Cellular Stimuli
| Protein | UniProt ID | O-GlcNAc Site | Fold Change | Biological Context | Reference |
| Host cell factor 1 | Q12793 | Ser1150 | 2.1 | Cytokinesis | [4] |
| Vimentin | P08670 | Ser39 | 1.8 | Cytoskeletal organization | [1] |
| Nucleoporin 62 | P37198 | Thr269 | 0.6 | Nuclear transport | [1] |
| Casein kinase II subunit alpha | P68400 | Ser347 | 1.5 | Signal transduction | [1] |
Table 2: Turnover Rates of O-GlcNAcylated Peptides in HeLa Cells
| Protein | UniProt ID | Peptide Sequence | Half-life (hours) | Reference |
| Nucleoporin p62 | P37198 | AGFN(O-GlcNAc)TSSGATTG | 18.5 | [1] |
| Vimentin | P08670 | SLNL(O-GlcNAc)RESL | 24.1 | [1] |
| O-GlcNAc transferase | O15294 | GSS(O-GlcNAc)PTVK | 30.2 | [1] |
| Histone H2B | P62807 | AVTKYT(O-GlcNAc)SSK | 15.8 | [1] |
Table 3: Altered O-GlcNAcylation of Brain Proteins in Alzheimer's Disease
| Protein | UniProt ID | O-GlcNAc Peptide | Fold Change (AD vs. Control) | Function | Reference |
| Clathrin heavy chain 1 | Q00610 | T(O-GlcNAc)APQSSGPV | 0.68 | Vesicular trafficking | [5] |
| Dynamin-1 | P21575 | A(O-GlcNAc)TADLEN | 0.72 | Synaptic vesicle endocytosis | [5] |
| Spectrin alpha chain | Q13813 | S(O-GlcNAc)SQEIGR | 1.45 | Cytoskeletal structure | [5] |
| Tau | P10636 | VQIVYKPV(O-GlcNAc)DS | 1.62 | Microtubule stability | [5] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with ¹³C₃-GlcNAc
This protocol describes the metabolic labeling of adherent mammalian cells. Conditions may need to be optimized for different cell lines.
Materials:
-
Adherent mammalian cell line (e.g., HeLa, HEK293T)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Glucose-free and GlcNAc-free cell culture medium
-
N-Acetyl-D-glucosamine-¹³C₃ (¹³C₃-GlcNAc)
-
Phosphate-buffered saline (PBS)
-
Cell scraper
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
Procedure:
-
Culture cells to 70-80% confluency in complete medium.
-
Aspirate the complete medium and wash the cells once with sterile PBS.
-
Replace the medium with glucose-free and GlcNAc-free medium supplemented with dialyzed FBS and the desired concentration of ¹³C₃-GlcNAc (typically 50-200 µM). For time-course experiments, a parallel culture with unlabeled GlcNAc should be maintained.
-
Incubate the cells for the desired period (e.g., 16-24 hours for steady-state labeling, or shorter time points for turnover studies).
-
After incubation, place the culture dish on ice and aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and scrape them from the dish.
-
Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract and determine the protein concentration using a suitable method (e.g., BCA assay).
-
The protein lysate is now ready for downstream processing, such as enrichment of O-GlcNAcylated proteins.
Protocol 2: Enrichment of O-GlcNAcylated Peptides using Phenylboronic Acid Chromatography
This protocol is adapted from a method for enriching O-GlcNAc peptides and is suitable for samples labeled with ¹³C₃-GlcNAc.[1]
Materials:
-
Protein lysate from ¹³C₃-GlcNAc labeled cells
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Phenylboronic acid (PBA) agarose beads
-
Wash Buffer 1 (Anhydrous DMSO)
-
Wash Buffer 2 (50% Acetonitrile, 0.1% TFA)
-
Elution Buffer (0.1% Formic acid)
-
C18 desalting spin columns
Procedure:
-
Protein Reduction, Alkylation, and Digestion:
-
To the protein lysate, add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature and add IAA to a final concentration of 25 mM. Incubate in the dark for 30 minutes.
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the concentration of denaturants.
-
Add trypsin at a 1:50 (w/w) ratio and incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the peptide mixture using a C18 spin column according to the manufacturer's instructions.
-
-
Enrichment of O-GlcNAcylated Peptides:
-
Equilibrate the PBA agarose beads with anhydrous DMSO.
-
Resuspend the dried, desalted peptides in anhydrous DMSO and add them to the equilibrated PBA beads.
-
Incubate for 1 hour at room temperature with gentle rotation.
-
Wash the beads three times with Wash Buffer 1.
-
Wash the beads twice with Wash Buffer 2.
-
Elute the O-GlcNAcylated peptides by incubating the beads with Elution Buffer three times for 10 minutes each.
-
Pool the elution fractions and dry them in a vacuum centrifuge.
-
-
Sample Preparation for Mass Spectrometry:
-
Resuspend the enriched peptides in 0.1% formic acid for LC-MS/MS analysis.
-
Protocol 3: Mass Spectrometry Analysis
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system is recommended.
LC-MS/MS Parameters:
-
Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient for peptide separation (e.g., 2-40% B over 60-120 minutes).
-
MS1 Settings:
-
Resolution: >60,000
-
Scan range: m/z 350-1800
-
-
MS2 Settings:
-
Use a data-dependent acquisition (DDA) method.
-
Fragmentation: Electron Transfer Dissociation (ETD) or Higher-energy Collisional Dissociation (HCD). ETD is often preferred as it tends to preserve the labile O-GlcNAc modification.
-
Select the top 10-20 most intense precursor ions for fragmentation.
-
Data Analysis:
-
Use a suitable proteomics software package (e.g., MaxQuant, Proteome Discoverer) to search the raw data against a relevant protein database.
-
Include the following variable modifications in your search parameters:
-
O-GlcNAc on Ser/Thr (+203.07937 Da)
-
¹³C₃-O-GlcNAc on Ser/Thr (+206.08943 Da)
-
Carbamidomethylation of Cysteine (+57.02146 Da) (fixed modification)
-
Oxidation of Methionine (+15.99491 Da)
-
-
Quantify the relative abundance of light and heavy O-GlcNAcylated peptides by comparing the peak areas of their respective precursor ions.
Mandatory Visualizations
Caption: Experimental workflow for quantitative O-GlcNAc proteomics.
Caption: O-GlcNAcylation in the insulin signaling pathway.
Concluding Remarks
The use of N-Acetyl-D-glucosamine-¹³C₃ for metabolic labeling is a robust and versatile technique for the quantitative analysis of protein O-GlcNAcylation. By providing detailed protocols and representative data, this application note serves as a valuable resource for researchers investigating the dynamic roles of this critical post-translational modification. The ability to accurately quantify changes in O-GlcNAcylation will undoubtedly accelerate our understanding of its function in cellular regulation and its contribution to human disease, ultimately aiding in the development of novel therapeutic strategies.
References
- 1. A Novel Quantitative Mass Spectrometry Platform for Determining Protein O-GlcNAcylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. The O-GlcNAc Modification - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Quantitative proteomics identifies altered O-GlcNAcylation of structural, synaptic and memory-associated proteins in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Glycoprotein Turnover with N-Acetyl-D-glucosamine-13C-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dynamic turnover of glycoproteins plays a crucial role in a multitude of cellular processes, including signal transduction, cell adhesion, and immune response. Dysregulation of glycoprotein turnover is implicated in various diseases, making it a key area of investigation in drug development and biomedical research. This document provides detailed application notes and protocols for the quantification of glycoprotein turnover using metabolic labeling with N-Acetyl-D-glucosamine-13C-3 (¹³C-GlcNAc).
This stable isotope labeling approach, coupled with mass spectrometry, allows for the precise measurement of the rate of incorporation of ¹³C-GlcNAc into the glycan moieties of glycoproteins. By tracking the ratio of "heavy" (¹³C-labeled) to "light" (unlabeled) glycopeptides over time, researchers can determine the turnover rates of specific glycoproteins, providing valuable insights into their regulation and function.
Principle of the Method
The core of this technique lies in metabolic labeling. Cells are cultured in a medium containing ¹³C-GlcNAc. This labeled monosaccharide is taken up by the cells and enters the hexosamine biosynthetic pathway, where it is converted to UDP-¹³C-GlcNAc. This activated sugar is then used by glycosyltransferases to append ¹³C-GlcNAc onto glycoproteins. The rate of incorporation of the heavy isotope is a direct measure of the glycoprotein's synthesis and degradation, or turnover.
I. Signaling Pathways and Experimental Workflow
A. Hexosamine Biosynthetic Pathway (HBP) and Glycoprotein Labeling
The diagram below illustrates how this compound is metabolized and incorporated into glycoproteins.
Caption: Metabolic incorporation of ¹³C-GlcNAc into glycoproteins.
B. Experimental Workflow for Glycoprotein Turnover Analysis
The following diagram outlines the major steps involved in a typical glycoprotein turnover experiment using ¹³C-GlcNAc labeling.
Caption: Overview of the glycoprotein turnover analysis workflow.
II. Experimental Protocols
A. Protocol 1: Metabolic Labeling of Cultured Cells
Objective: To incorporate this compound into the glycoproteins of cultured mammalian cells.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293, CHO)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (ensure purity and isotopic enrichment)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates or flasks
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density to ensure they are in the logarithmic growth phase during the labeling period. Allow cells to adhere and grow for 24 hours.
-
Preparation of Labeling Medium: Prepare the cell culture medium supplemented with this compound. The final concentration of the labeled sugar may need to be optimized for your specific cell line and experimental goals, but a starting concentration of 1-10 mM is recommended.
-
Initiation of Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the pre-warmed labeling medium to the cells.
-
-
Time-Course Incubation: Incubate the cells in the labeling medium for various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours) to monitor the incorporation of the heavy isotope over time. The "0-hour" time point serves as the unlabeled control.
-
Cell Harvesting: At each time point:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping or trypsinization.
-
Centrifuge the cell suspension to pellet the cells.
-
Wash the cell pellet with ice-cold PBS.
-
Store the cell pellets at -80°C until further processing.
-
B. Protocol 2: Protein Extraction and Digestion
Objective: To extract total protein from labeled cells and digest it into peptides for mass spectrometry analysis.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (sequencing grade)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
Procedure:
-
Cell Lysis: Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Reduction and Alkylation:
-
To a known amount of protein (e.g., 1 mg), add DTT to a final concentration of 10 mM. Incubate at 56°C for 1 hour.
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 45 minutes.
-
-
Trypsin Digestion:
-
Dilute the protein sample with ammonium bicarbonate buffer to reduce the concentration of any denaturants.
-
Add trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Digestion Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.
C. Protocol 3: Glycopeptide Enrichment
Objective: To enrich for glycopeptides from the complex peptide mixture to improve detection by mass spectrometry.
Materials:
-
Hydrophilic Interaction Liquid Chromatography (HILIC) solid-phase extraction (SPE) cartridges
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Formic acid (FA)
Procedure (HILIC Enrichment):
-
Cartridge Equilibration:
-
Wash the HILIC SPE cartridge with 1% FA.
-
Equilibrate the cartridge with 80% ACN, 0.1% TFA.
-
-
Sample Loading:
-
Adjust the peptide digest to 80% ACN, 0.1% TFA.
-
Load the sample onto the equilibrated cartridge.
-
-
Washing: Wash the cartridge with 80% ACN, 0.1% TFA to remove non-glycosylated peptides.
-
Elution: Elute the glycopeptides with 50% ACN, 0.1% TFA, followed by an aqueous solution with 0.1% TFA.
-
Drying: Dry the eluted glycopeptides using a vacuum centrifuge.
III. Mass Spectrometry and Data Analysis
A. LC-MS/MS Analysis
The enriched glycopeptides are analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Chromatography: Peptides are typically separated on a C18 reverse-phase column using a gradient of increasing acetonitrile.
-
Mass Spectrometry: A high-resolution mass spectrometer (e.g., Orbitrap) is used to acquire data in a data-dependent acquisition (DDA) mode. The MS1 scan acquires the mass-to-charge ratio (m/z) of the intact glycopeptides, while the MS/MS scans fragment the selected precursors to obtain sequence information.
B. Data Analysis Workflow
Caption: Step-by-step data analysis for turnover rate calculation.
Detailed Steps:
-
Glycopeptide Identification: Use specialized software (e.g., Byonic, MaxQuant with glyco-search capabilities) to identify glycopeptides from the MS/MS spectra. The software should be configured to search for the specific glycan modifications and the mass shift corresponding to the ¹³C-GlcNAc label.
-
Quantification of Heavy/Light Ratios: For each identified glycopeptide, extract the ion chromatograms for both the monoisotopic peak of the unlabeled ("light") and the fully labeled ("heavy") forms from the MS1 scans at each time point. The ratio of the area under the curve for the heavy peak to the sum of the heavy and light peaks represents the fraction of newly synthesized glycoprotein.
-
Kinetic Modeling: The turnover rate (k) can be determined by fitting the fractional labeling data over time to a one-phase association model:
-
Fraction Labeled (t) = Plateau * (1 - e^(-k*t))
-
Where 't' is time, 'Plateau' is the maximum fractional labeling, and 'k' is the turnover rate constant.
-
-
Half-life Calculation: The half-life (t₁/₂) of the glycoprotein can be calculated from the turnover rate constant:
-
t₁/₂ = ln(2) / k
-
IV. Quantitative Data Presentation
The quantitative results should be summarized in clear, well-structured tables for easy comparison of turnover rates across different proteins or experimental conditions.
Table 1: Example of Glycoprotein Turnover Data
| Protein | UniProt ID | Peptide Sequence | Glycosylation Site | Turnover Rate (k) (day⁻¹) | Half-life (t₁/₂) (days) |
| Protein A | P12345 | ...VTLGNAT... | N123 | 0.25 | 2.77 |
| Protein B | Q67890 | ...SGTS... | S45 | 0.80 | 0.87 |
| Protein C | A1B2C3 | ...T*N... | T78 | 0.15 | 4.62 |
V. Applications in Drug Development
The quantification of glycoprotein turnover can be applied in various stages of drug development:
-
Target Validation: Understanding the baseline turnover of a target glycoprotein can provide insights into its physiological regulation.
-
Pharmacodynamics: Measuring changes in glycoprotein turnover in response to a drug can serve as a pharmacodynamic biomarker.
-
Mechanism of Action Studies: Elucidating how a drug affects the synthesis or degradation of specific glycoproteins can help to understand its mechanism of action.
-
Toxicology: Alterations in the turnover of certain glycoproteins may be indicative of off-target effects or toxicity.
VI. Conclusion
The use of this compound for metabolic labeling offers a powerful and precise method for quantifying glycoprotein turnover. The detailed protocols and data analysis workflow presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to implement this technique in their studies. By carefully measuring the dynamics of glycoprotein synthesis and degradation, this approach can yield critical insights into cellular physiology and the effects of therapeutic interventions.
Application Notes and Protocols for N-Acetyl-D-glucosamine-¹³C₃ Labeling in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the metabolic labeling of cultured mammalian cells using N-Acetyl-D-glucosamine-¹³C₃. This stable isotope-labeled monosaccharide serves as a tracer to investigate the dynamics of protein O-GlcNAcylation and other glycosylation events through the hexosamine salvage pathway. The incorporation of ¹³C₃-labeled N-Acetyl-D-glucosamine (GlcNAc) into glycoproteins allows for their tracking and quantification using mass spectrometry-based proteomic approaches.
Introduction
O-linked β-N-acetylglucosaminylation (O-GlcNAcylation) is a dynamic and ubiquitous post-translational modification of nuclear, cytoplasmic, and mitochondrial proteins. It plays a crucial role in regulating a wide array of cellular processes, including signal transduction, transcription, and metabolism. Dysregulation of O-GlcNAcylation has been implicated in various diseases, such as cancer, diabetes, and neurodegenerative disorders.
Metabolic labeling with stable isotopes is a powerful technique to study the flux and dynamics of O-GlcNAcylation. By providing cells with N-Acetyl-D-glucosamine-¹³C₃, the heavy isotope is incorporated into the UDP-GlcNAc donor substrate via the salvage pathway and subsequently transferred onto proteins by O-GlcNAc transferase (OGT). This enables the differentiation and quantification of newly synthesized versus pre-existing glycoproteins.
Signaling Pathway and Experimental Workflow
The exogenous N-Acetyl-D-glucosamine-¹³C₃ is transported into the cell and enters the hexosamine salvage pathway, bypassing the initial steps of the main hexosamine biosynthetic pathway (HBP) that starts from fructose-6-phosphate. This allows for a more direct labeling of the UDP-GlcNAc pool.
Caption: Hexosamine Salvage Pathway for ¹³C₃-GlcNAc Incorporation.
The general experimental workflow for a metabolic labeling experiment with N-Acetyl-D-glucosamine-¹³C₃ followed by mass spectrometry analysis is outlined below.
Caption: General Experimental Workflow for ¹³C₃-GlcNAc Labeling.
Experimental Protocols
This section provides a detailed methodology for the key experiments. Note that optimal conditions may vary depending on the cell line and experimental goals, and therefore, initial optimization is recommended.
Protocol 1: Cell Culture and Metabolic Labeling
-
Cell Seeding:
-
Seed mammalian cells (e.g., HeLa, HEK293) in appropriate cell culture plates or flasks.
-
Allow cells to adhere and grow to a confluence of 70-80%. The number of cells required will depend on the downstream application, but a 10 cm dish or T75 flask is a common starting point.
-
-
Preparation of Labeling Medium:
-
Prepare the cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics as required for the specific cell line.
-
To enhance the incorporation of the labeled GlcNAc, it is advisable to use a medium with a physiological glucose concentration (5 mM) or even a low-glucose formulation, as high glucose levels can drive the de novo hexosamine biosynthetic pathway, thus diluting the label.
-
Dissolve N-Acetyl-D-glucosamine-¹³C₃ in the prepared medium to the desired final concentration. A starting concentration range of 50-200 µM is recommended for initial experiments.
-
-
Metabolic Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with sterile phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium containing N-Acetyl-D-glucosamine-¹³C₃ to the cells.
-
Incubate the cells for a period ranging from 24 to 72 hours. The optimal incubation time should be determined empirically, considering the cell doubling time and the turnover rate of the proteins of interest.
-
Protocol 2: Protein Extraction and Digestion
-
Cell Harvesting and Lysis:
-
After the incubation period, place the culture dish on ice and aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells directly on the plate using a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification and Preparation:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
For protein digestion, take a desired amount of protein (e.g., 100 µg to 1 mg) and perform a buffer exchange into a digestion-compatible buffer (e.g., 8 M urea in 50 mM ammonium bicarbonate) if necessary.
-
-
Protein Digestion:
-
Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate for 1 hour at 37°C.
-
Alkylation: Add iodoacetamide (IAA) to a final concentration of 55 mM and incubate for 45 minutes at room temperature in the dark.
-
Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 2 M. Add sequencing-grade trypsin at a 1:50 to 1:100 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Protocol 3: Enrichment of O-GlcNAcylated Peptides (Optional but Recommended)
Due to the low stoichiometry of O-GlcNAcylation, enrichment of modified peptides is often necessary for successful identification and quantification by mass spectrometry.
-
Lectin Weak Affinity Chromatography (LWAC):
-
Wheat germ agglutinin (WGA) is a lectin that binds to GlcNAc residues.
-
Equilibrate a WGA-agarose column with an appropriate binding buffer.
-
Load the peptide digest onto the column.
-
Wash the column extensively to remove non-glycosylated peptides.
-
Elute the O-GlcNAcylated peptides using a buffer containing a competing sugar, such as N-acetylglucosamine.
-
-
Chemoenzymatic Labeling and Enrichment:
-
This method involves the enzymatic transfer of a modified galactose analog (e.g., containing a biotin tag) to the O-GlcNAc moiety, followed by affinity purification using streptavidin beads.
-
Protocol 4: LC-MS/MS Analysis and Data Interpretation
-
LC-MS/MS Analysis:
-
Desalt the peptide samples using a C18 StageTip or equivalent.
-
Analyze the samples using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-liquid chromatography system.
-
Use a suitable fragmentation method, such as Higher-energy Collisional Dissociation (HCD) or Electron Transfer Dissociation (ETD), which is often preferred for preserving the labile O-GlcNAc modification.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
Search the data against a relevant protein database, specifying the variable modification of O-GlcNAc on serine and threonine residues, along with the corresponding mass shift for the ¹³C₃-labeled GlcNAc.
-
Quantify the relative abundance of labeled versus unlabeled peptides to determine the dynamics of O-GlcNAcylation.
-
Data Presentation
The following tables provide recommended starting conditions for metabolic labeling experiments with N-Acetyl-D-glucosamine-¹³C₃. These values should be optimized for each specific cell line and experimental setup.
Table 1: Recommended Labeling Conditions for Common Cell Lines
| Cell Line | Recommended ¹³C₃-GlcNAc Concentration (µM) | Recommended Incubation Time (hours) |
| HeLa | 50 - 150 | 24 - 48 |
| HEK293 | 75 - 200 | 24 - 72 |
| Jurkat | 100 - 250 | 48 - 72 |
Table 2: Expected Mass Shifts in Mass Spectrometry Analysis
| Modification | Monoisotopic Mass Shift (Da) |
| Unlabeled O-GlcNAc | +203.07937 |
| ¹³C₃-O-GlcNAc | +206.08943 |
| Difference | +3.01006 |
Troubleshooting
-
Low Labeling Efficiency:
-
Increase the concentration of N-Acetyl-D-glucosamine-¹³C₃.
-
Increase the incubation time.
-
Use a low-glucose culture medium to reduce competition from the de novo HBP.
-
Ensure the viability of the cells is not compromised by the labeling conditions.
-
-
High Background in Mass Spectrometry:
-
Optimize the enrichment protocol for O-GlcNAcylated peptides.
-
Ensure complete removal of detergents and other contaminants before LC-MS/MS analysis.
-
-
Difficulty in Identifying O-GlcNAc Sites:
-
Use a fragmentation method that preserves the modification, such as ETD.
-
Employ specialized software tools for the analysis of glycopeptide data.
-
By following these protocols and recommendations, researchers can effectively utilize N-Acetyl-D-glucosamine-¹³C₃ to investigate the dynamic nature of protein O-GlcNAcylation and gain valuable insights into its role in cellular physiology and disease.
Application Notes and Protocols: Probing O-GlcNAcylation Dynamics with N-Acetyl-D-glucosamine-13C-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-linked β-N-acetylglucosamine (O-GlcNAc) is a dynamic and ubiquitous post-translational modification of serine and threonine residues on nuclear and cytoplasmic proteins.[1][2] This modification plays a crucial role in regulating a myriad of cellular processes, including signal transduction, transcription, and metabolism.[3][4][5] Dysregulation of O-GlcNAcylation has been implicated in various diseases, such as cancer, diabetes, and neurodegenerative disorders.[5] Studying the dynamics of O-GlcNAcylation—its addition and removal on specific proteins—is therefore essential for understanding its physiological and pathological roles.
Metabolic labeling with stable isotope-labeled precursors, such as N-Acetyl-D-glucosamine-13C-3, provides a powerful tool to trace and quantify the turnover of O-GlcNAc modifications on proteins. This approach, coupled with mass spectrometry, allows for the precise measurement of O-GlcNAcylation dynamics at the site-specific level. These application notes provide an overview and detailed protocols for utilizing this compound and other 13C-labeled precursors to study O-GlcNAcylation dynamics.
Signaling Pathway: The Hexosamine Biosynthetic Pathway (HBP)
The incorporation of labeled GlcNAc into proteins is dependent on the Hexosamine Biosynthetic Pathway (HBP). Glucose enters the cell and is converted to glucose-6-phosphate. A small fraction of this enters the HBP, ultimately leading to the formation of UDP-N-acetylglucosamine (UDP-GlcNAc), the sugar donor for O-GlcNAc transferase (OGT).[4] By providing cells with 13C-labeled precursors, such as 13C-glucose or this compound, the cellular pool of UDP-GlcNAc becomes isotopically labeled. OGT then transfers this heavy GlcNAc onto target proteins.
Figure 1. Metabolic incorporation of 13C-labeled precursors via the HBP.
Experimental Workflow for Studying O-GlcNAcylation Dynamics
A typical experiment to measure O-GlcNAcylation turnover involves a pulse-chase approach. Cells are first cultured in standard media ("light") and then switched to media containing the 13C-labeled precursor ("heavy"). Over time, the "light" O-GlcNAc modifications are replaced by "heavy" ones. The rate of this replacement reflects the turnover rate of the modification on specific sites.
Figure 2. General workflow for dynamic O-GlcNAcylation studies.
Data Presentation: Quantitative Analysis of O-GlcNAcylation
The primary quantitative output from these experiments is the ratio of heavy to light O-GlcNAc-modified peptides over time. This data can be used to calculate the turnover rate (k) and the half-life (t½) of the modification on specific sites.
Table 1: Mass Shifts of Labeled O-GlcNAc Peptides
| Isotopic Label Source | Labeling Moiety | Mass Shift (Da) |
| 13C6-Glucose | 13C6-GlcNAc | +6.020 |
| 13C6-Glucose | 13C8-GlcNAc* | +8.024 |
| This compound | 13C3-GlcNAc | +3.009 |
*Note: The 13C8 labeling arises from the metabolic conversion of 13C-glucose to 13C-acetyl-CoA, which is then incorporated into the GlcNAc moiety.[3]
Table 2: Example O-GlcNAcylation Turnover Rates in HeLa Cells
| Protein | O-GlcNAc Site | Turnover Rate (k, h-1) | Half-life (t½, h) |
| Nucleoporin p62 | Ser270 | 0.045 | 15.4 |
| Host cell factor 1 | Thr759 | 0.028 | 24.8 |
| O-GlcNAc transferase | Ser31 | 0.061 | 11.4 |
| Casein kinase II subunit α | Ser347 | 0.033 | 21.0 |
Data is illustrative and compiled from typical findings in the literature. Actual rates may vary based on cell type and conditions.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells
This protocol describes the metabolic labeling of mammalian cells to incorporate 13C into the O-GlcNAc modification.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Standard cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Glucose-free DMEM
-
13C6-Glucose or this compound
-
Dialyzed FBS (optional, to reduce background from unlabeled glucose/GlcNAc)
-
Phosphate-Buffered Saline (PBS)
-
Cell scrapers
Procedure:
-
Cell Culture: Grow cells to 70-80% confluency in standard culture medium.
-
Preparation of Labeling Medium: Prepare "heavy" medium by supplementing glucose-free DMEM with 13C6-Glucose (to a final concentration of 25 mM) or this compound (concentration to be optimized, typically 1-5 mM). Add FBS and Penicillin-Streptomycin.
-
Labeling (Pulse): a. Aspirate the standard medium from the cells. b. Wash the cells once with sterile PBS. c. Add the prepared "heavy" labeling medium to the cells.
-
Time-Course Harvest: a. At each desired time point (e.g., 0, 2, 4, 8, 12, 24 hours), harvest the cells. b. For adherent cells, wash twice with ice-cold PBS, then scrape into a lysis buffer. c. For suspension cells, pellet by centrifugation, wash with ice-cold PBS, and lyse.
-
Sample Storage: Snap-freeze cell pellets in liquid nitrogen and store at -80°C until further processing.
Protocol 2: Enrichment of O-GlcNAcylated Peptides using WGA Lectin Affinity Chromatography
This protocol outlines the enrichment of O-GlcNAcylated peptides from a total protein digest.
Materials:
-
Labeled cell lysate
-
Lysis buffer (e.g., 8 M Urea in 50 mM Tris-HCl, pH 8.0)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Sep-Pak C18 cartridges
-
Wheat Germ Agglutinin (WGA)-agarose beads
-
WGA binding buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl2, pH 7.5)
-
WGA elution buffer (e.g., 0.3 M N-Acetyl-D-glucosamine in binding buffer)
Procedure:
-
Protein Extraction and Digestion: a. Lyse cell pellets in lysis buffer and determine protein concentration. b. Reduce proteins with DTT and alkylate with IAA. c. Dilute the sample to <2 M Urea and digest with trypsin overnight at 37°C.
-
Desalting: a. Acidify the peptide mixture with trifluoroacetic acid (TFA). b. Desalt the peptides using a Sep-Pak C18 cartridge and dry the eluate.
-
WGA Enrichment: a. Resuspend the dried peptides in WGA binding buffer. b. Add WGA-agarose beads and incubate with gentle rotation for 2-4 hours at 4°C. c. Wash the beads several times with binding buffer to remove non-specifically bound peptides. d. Elute the O-GlcNAcylated peptides by incubating the beads with WGA elution buffer.
-
Final Desalting: a. Desalt the eluted O-GlcNAc peptides using a C18 ZipTip or equivalent. b. Dry the sample and store at -80°C until LC-MS/MS analysis.
Protocol 3: Mass Spectrometry and Data Analysis
This protocol provides a general outline for the analysis of enriched O-GlcNAc peptides.
Instrumentation:
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.
Procedure:
-
LC-MS/MS Analysis: a. Resuspend the enriched peptides in a suitable solvent (e.g., 0.1% formic acid). b. Inject the sample onto the LC-MS/MS system. c. Employ a data-dependent acquisition method. d. Use fragmentation methods that preserve the labile O-GlcNAc modification, such as Electron Transfer Dissociation (ETD) or Higher-energy Collisional Dissociation (HCD) with detection of characteristic oxonium ions (e.g., m/z 204.09 for light GlcNAc, 210.11 for heavy 13C6-GlcNAc).[3][6][7]
-
Database Searching: a. Search the raw data against a relevant protein database (e.g., Swiss-Prot). b. Specify variable modifications for O-GlcNAcylation on Ser/Thr (light and heavy forms) and other expected modifications (e.g., carbamidomethylation of Cys).
-
Quantification: a. Identify peptide pairs corresponding to the light and heavy O-GlcNAc forms. b. Calculate the peak area or intensity for the extracted ion chromatograms of both forms at each time point. c. Determine the heavy/light ratio.
-
Turnover Calculation: a. Plot the fraction of the heavy-labeled peptide over time. b. Fit the data to a first-order kinetic model to determine the turnover rate constant (k). c. Calculate the half-life (t½ = ln(2)/k).
Conclusion
The use of this compound and other 13C-labeled precursors is a robust and powerful strategy for the quantitative analysis of O-GlcNAcylation dynamics. By providing detailed, site-specific turnover information, these methods offer deep insights into the regulatory roles of this critical post-translational modification. The protocols and data presented here serve as a guide for researchers to design and execute experiments aimed at unraveling the complex interplay of O-GlcNAcylation in health and disease.
References
- 1. O-GlcNAc - Wikipedia [en.wikipedia.org]
- 2. Role of O-linked N-acetylglucosamine protein modification in cellular (patho)physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Quantitative Mass Spectrometry Platform for Determining Protein O-GlcNAcylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. You are what you Eat: O-Linked N-acetylglucosamine in Disease, Development and Epigenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Beginner's Guide to O-GlcNAc: From Nutrient Sensitive Pathway Regulation to Its Impact on the Immune System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of O-Linked N-Acetylglucosamine (O-GlcNAc)-modified Osteoblast Proteins by Electron Transfer Dissociation Tandem Mass Spectrometry Reveals Proteins Critical for Bone Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Precision Mapping of O‑Linked N‑Acetylglucosamine Sites in Proteins Using Ultraviolet Photodissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Labeling with N-Acetyl-D-glucosamine-13C-3 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo labeling of animal models with N-Acetyl-D-glucosamine-13C-3 (¹³C₃-GlcNAc). This stable isotope-labeled monosaccharide serves as a powerful tool for tracing the metabolic fate of GlcNAc and quantifying the dynamics of O-GlcNAcylation, a critical post-translational modification involved in a myriad of cellular processes.
Introduction to this compound Labeling
N-Acetyl-D-glucosamine (GlcNAc) is a fundamental monosaccharide in mammals, serving as a building block for glycoproteins, proteoglycans, and glycosaminoglycans (GAGs). A significant portion of cellular GlcNAc is utilized in the Hexosamine Biosynthetic Pathway (HBP) to produce uridine diphosphate N-acetylglucosamine (UDP-GlcNAc). UDP-GlcNAc is the substrate for O-GlcNAc transferase (OGT), the enzyme that attaches O-GlcNAc to serine and threonine residues of nuclear and cytoplasmic proteins. This dynamic and reversible modification, known as O-GlcNAcylation, plays a crucial regulatory role in signaling, transcription, and metabolism.[1][2]
By introducing ¹³C₃-GlcNAc into an animal model, researchers can trace its incorporation into various metabolic pathways and, most importantly, quantify the turnover and stoichiometry of O-GlcNAcylation on specific proteins. This technique offers a direct approach to studying the flux through the HBP and the dynamics of O-GlcNAcylation in a physiological context.
Key Applications
-
Metabolic Flux Analysis: Tracing the incorporation of the ¹³C₃ label into downstream metabolites of the HBP allows for the quantification of pathway flux under different physiological or pathological conditions.
-
O-GlcNAcylation Dynamics: Measuring the rate of incorporation and removal of ¹³C₃-O-GlcNAc on target proteins provides insights into the turnover of this modification.
-
Tissue-Specific Metabolism: Investigating the distribution and enrichment of ¹³C₃-GlcNAc and its metabolites across different tissues reveals organ-specific differences in GlcNAc metabolism.
-
Drug Efficacy and Target Engagement: Assessing the impact of therapeutic interventions on HBP flux and O-GlcNAcylation dynamics.
Experimental Protocols
Animal Models
Mice (e.g., C57BL/6) are a commonly used model for in vivo stable isotope tracing studies. The protocols provided below are primarily designed for mice but can be adapted for other rodent models.
Preparation and Administration of this compound
Materials:
-
This compound (ensure high isotopic purity)
-
Sterile Phosphate-Buffered Saline (PBS) or sterile water
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 mL)
-
Animal scale
Protocol for Oral Gavage in Mice:
-
Preparation of Dosing Solution:
-
Dissolve the this compound in sterile PBS or water to the desired concentration. A typical dose for mice is in the range of 100-500 mg/kg body weight. For a 25g mouse, a 200 mg/kg dose would be 5 mg.
-
Ensure the solution is fully dissolved and sterile-filtered if necessary. The volume for oral gavage in mice should typically not exceed 10 mL/kg body weight.[3][4]
-
-
Animal Handling and Administration:
-
Fast the mice for 4-6 hours prior to administration to ensure gastric emptying and consistent absorption.[4]
-
Weigh the mouse to calculate the precise volume of the dosing solution.
-
Gently restrain the mouse and insert the oral gavage needle along the roof of the mouth and down the esophagus into the stomach.
-
Slowly administer the solution.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Sample Collection and Processing
Timeline:
The timing of sample collection is critical and depends on the specific research question. For tracking rapid metabolic flux, earlier time points (e.g., 30 minutes to 4 hours) are recommended. For studying the incorporation into more stable macromolecules, longer time points (e.g., 24 to 72 hours) may be necessary.
Protocol for Tissue Harvesting:
-
Euthanize the animal at the designated time point using an approved method.
-
Immediately dissect the tissues of interest (e.g., liver, muscle, brain, heart, adipose tissue).
-
To halt metabolic activity, snap-freeze the tissues in liquid nitrogen.
-
Store the frozen tissues at -80°C until further processing.
Protocol for Tissue Processing for Mass Spectrometry:
-
Homogenization:
-
Weigh the frozen tissue.
-
Homogenize the tissue in a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) on ice.
-
-
Protein Extraction and Quantification:
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a standard assay (e.g., BCA assay).
-
-
Enrichment of O-GlcNAcylated Peptides (Optional but Recommended):
-
For proteomic analysis of O-GlcNAcylation, enrichment of O-GlcNAcylated proteins or peptides is often necessary due to their low stoichiometry. Methods include:
-
Lectin affinity chromatography: Using wheat germ agglutinin (WGA) to capture GlcNAc-containing proteins.
-
Chemoenzymatic labeling: Using a modified galactosyltransferase to attach a biotin tag to O-GlcNAc residues, followed by streptavidin-based enrichment.
-
-
-
Sample Preparation for Mass Spectrometry:
-
Perform in-solution or in-gel tryptic digestion of the protein lysate or enriched fraction.
-
Desalt the resulting peptides using C18 spin columns.
-
Lyophilize the peptides and resuspend them in a suitable solvent for mass spectrometry analysis.
-
Mass Spectrometry Analysis
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with liquid chromatography (LC-MS/MS) is required for accurate detection and quantification of the ¹³C₃ label.
-
Data Acquisition: Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.
-
Data Analysis:
-
Identify peptides and proteins using a database search algorithm (e.g., MaxQuant, Proteome Discoverer).
-
Quantify the relative abundance of labeled and unlabeled peptides by extracting the ion chromatograms for their respective mass-to-charge ratios. The mass shift for a fully labeled ¹³C₃-GlcNAc moiety will be +3 Da.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Example of ¹³C Enrichment in Tissues of a Dog Orally Administered ¹³C-Glucosamine
| Tissue | % Increase in ¹³C vs. Control (2-week treatment) | % Increase in ¹³C vs. Control (3-week treatment) |
| Articular Cartilage | 2.3% | 1.6% |
| Liver | Highest % of ¹³C | Highest % of ¹³C |
| Spleen | < Articular Cartilage | < Articular Cartilage |
| Heart | < Articular Cartilage | < Articular Cartilage |
| Kidney | < Articular Cartilage | < Articular Cartilage |
| Skin | < Articular Cartilage | < Articular Cartilage |
| Skeletal Muscle | < Articular Cartilage | < Articular Cartilage |
| Lung | < Articular Cartilage | < Articular Cartilage |
| Costal Cartilage | < Articular Cartilage | < Articular Cartilage |
Data adapted from a study in dogs and presented as an illustrative example.[5]
Visualization of Pathways and Workflows
Signaling Pathways
// Nodes Glucose [label="Glucose", fillcolor="#F1F3F4", fontcolor="#202124"]; G6P [label="Glucose-6-P", fillcolor="#F1F3F4", fontcolor="#202124"]; F6P [label="Fructose-6-P", fillcolor="#F1F3F4", fontcolor="#202124"]; Glycolysis [label="Glycolysis", fillcolor="#FFFFFF", fontcolor="#202124"]; GlcN6P [label="Glucosamine-6-P", fillcolor="#F1F3F4", fontcolor="#202124"]; GlcNAc6P [label="GlcNAc-6-P", fillcolor="#F1F3F4", fontcolor="#202124"]; GlcNAc1P [label="GlcNAc-1-P", fillcolor="#F1F3F4", fontcolor="#202124"]; UDPGlcNAc [label="UDP-GlcNAc", fillcolor="#FBBC05", fontcolor="#202124"]; Glutamine [label="Glutamine", fillcolor="#F1F3F4", fontcolor="#202124"]; Glutamate [label="Glutamate", fillcolor="#F1F3F4", fontcolor="#202124"]; AcetylCoA [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; UTP [label="UTP", fillcolor="#F1F3F4", fontcolor="#202124"]; PPi [label="PPi", fillcolor="#F1F3F4", fontcolor="#202124"]; GlcNAc_13C [label="N-Acetyl-D-\nglucosamine-13C-3", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Glucose -> G6P; G6P -> F6P; F6P -> Glycolysis [color="#34A853"]; F6P -> GlcN6P [label="GFAT", fontsize=8, fontcolor="#5F6368"]; Glutamine -> Glutamate [dir=none]; Glutamate -> GlcN6P; GlcN6P -> GlcNAc6P [label="GNA1", fontsize=8, fontcolor="#5F6368"]; AcetylCoA -> GlcNAc6P; GlcNAc6P -> GlcNAc1P [label="AGM1", fontsize=8, fontcolor="#5F6368"]; GlcNAc1P -> UDPGlcNAc [label="UAP1", fontsize=8, fontcolor="#5F6368"]; UTP -> UDPGlcNAc; UDPGlcNAc -> PPi [dir=none]; GlcNAc_13C -> GlcNAc6P [style=dashed, color="#EA4335", label="Salvage Pathway", fontsize=8, fontcolor="#5F6368"]; }
Figure 1: The Hexosamine Biosynthetic Pathway (HBP) and the entry point of this compound.// Nodes UDP_GlcNAc [label="UDP-GlcNAc\n(from HBP)", fillcolor="#FBBC05", fontcolor="#202124"]; Protein [label="Protein (Ser/Thr)", fillcolor="#F1F3F4", fontcolor="#202124"]; OGlcNAc_Protein [label="O-GlcNAcylated Protein", fillcolor="#4285F4", fontcolor="#FFFFFF"]; UDP [label="UDP", fillcolor="#F1F3F4", fontcolor="#202124"]; GlcNAc [label="GlcNAc", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges UDP_GlcNAc -> OGlcNAc_Protein [label="OGT", color="#34A853", fontcolor="#202124"]; Protein -> OGlcNAc_Protein [style=invis]; OGlcNAc_Protein -> UDP [style=invis]; OGlcNAc_Protein -> Protein [label="OGA", color="#EA4335", fontcolor="#202124"]; OGlcNAc_Protein -> GlcNAc [style=invis]; }
Figure 2: The dynamic cycle of O-GlcNAcylation.Experimental Workflow
// Nodes Animal_Model [label="Animal Model\n(e.g., Mouse)", fillcolor="#F1F3F4", fontcolor="#202124"]; Administration [label="Administration of\nthis compound\n(Oral Gavage)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation [label="In Vivo Incubation\n(Time Course)", fillcolor="#F1F3F4", fontcolor="#202124"]; Tissue_Harvesting [label="Tissue Harvesting\n(Snap-freeze)", fillcolor="#FBBC05", fontcolor="#202124"]; Sample_Prep [label="Sample Preparation\n(Homogenization, Protein Extraction)", fillcolor="#F1F3F4", fontcolor="#202124"]; Enrichment [label="Enrichment of\nO-GlcNAcylated Peptides\n(Optional)", fillcolor="#F1F3F4", fontcolor="#202124"]; MS_Analysis [label="LC-MS/MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis\n(Quantification of 13C Enrichment)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Animal_Model -> Administration; Administration -> Incubation; Incubation -> Tissue_Harvesting; Tissue_Harvesting -> Sample_Prep; Sample_Prep -> Enrichment; Enrichment -> MS_Analysis; Sample_Prep -> MS_Analysis [style=dashed, label="Direct Analysis"]; MS_Analysis -> Data_Analysis; }
Figure 3: Experimental workflow for in vivo labeling.References
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Acetyl-D-glucosamine-¹³C₃ for Cell Labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Acetyl-D-glucosamine-¹³C₃ (¹³C₃-GlcNAc) for stable isotope labeling of glycoproteins in cell culture.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the optimization of ¹³C₃-GlcNAc concentration for cell labeling experiments.
Q1: What is the recommended starting concentration for ¹³C₃-GlcNAc in my cell culture medium?
A1: The optimal concentration of ¹³C₃-GlcNAc can vary significantly depending on the cell line, its metabolic rate, and the specific experimental goals. A good starting point for optimization is to test a range of concentrations. We recommend a pilot experiment with concentrations ranging from 10 µM to 200 µM.[1][2] It is crucial to assess both labeling efficiency and potential cytotoxicity across this range.
Q2: How can I determine the optimal incubation time for labeling with ¹³C₃-GlcNAc?
A2: Labeling of O-GlcNAc reporters typically increases within the first 24 hours.[1] However, the optimal incubation time depends on the turnover rate of the protein of interest and the overall rate of glycoprotein biosynthesis in your specific cell line. We recommend a time-course experiment, for example, harvesting cells at 12, 24, 48, and 72 hours post-treatment to identify the time point with the highest incorporation of ¹³C₃-GlcNAc without significant cell death.
Q3: I am observing low incorporation of ¹³C₃-GlcNAc into my target proteins. What are the possible causes and solutions?
A3: Low labeling efficiency is a common issue. Here are several potential causes and troubleshooting steps:
-
Insufficient Concentration: The concentration of ¹³C₃-GlcNAc may be too low to effectively compete with the endogenous pool of unlabeled GlcNAc.
-
Solution: Gradually increase the concentration of ¹³C₃-GlcNAc in your culture medium. Refer to the concentration optimization protocol below.
-
-
Short Incubation Time: The incubation period may not be long enough for significant metabolic incorporation and protein turnover.
-
Solution: Increase the incubation time. A time-course experiment is recommended to determine the optimal duration.
-
-
High Cell Density: Very high cell density can lead to rapid depletion of nutrients, including the labeled sugar, from the medium.
-
Solution: Seed cells at a lower density or replenish the medium with fresh ¹³C₃-GlcNAc during the incubation period.
-
-
Cell Line-Specific Metabolism: Some cell lines may have slower rates of GlcNAc uptake and metabolism.
-
Solution: For cell lines with inherently low incorporation, consider using alternative labeling strategies such as using ¹³C₆-glucose as a precursor, which enters the hexosamine biosynthetic pathway further upstream.[3]
-
-
Competition with Glucose: High glucose concentrations in the culture medium can dilute the labeled precursor pool for the hexosamine biosynthetic pathway.
-
Solution: If compatible with your cell line, consider using a medium with a lower glucose concentration during the labeling period.[2]
-
Q4: I am observing signs of cytotoxicity (e.g., reduced cell viability, changes in morphology) after adding ¹³C₃-GlcNAc. What should I do?
A4: Cytotoxicity can occur, especially at higher concentrations of the labeling reagent.
-
Solution: Perform a dose-response experiment to determine the maximum non-toxic concentration for your specific cell line. This can be done using standard cell viability assays such as MTT, XTT, or trypan blue exclusion. It is crucial to establish a concentration that provides good labeling efficiency without compromising cell health. Some studies on similar metabolic reporters have noted that high concentrations can affect cellular functions.[4]
Q5: How can I confirm that the observed mass shift in my mass spectrometry data is due to the incorporation of ¹³C₃-GlcNAc?
A5: The incorporation of ¹³C₃-GlcNAc will result in a predictable mass shift in your peptides.
-
Confirmation: The mass of a peptide containing a single ¹³C₃-GlcNAc modification will increase by approximately 3.01 Da compared to the unlabeled peptide. In high-resolution mass spectrometry, you can also look for characteristic oxonium fragment ions. For example, the unlabeled GlcNAc oxonium ion is observed at m/z 204.087, while a fully ¹³C-labeled GlcNAc oxonium ion would be shifted.[3][5] Tandem MS (MS/MS) fragmentation can further help to pinpoint the modification site.
Q6: Can I use ¹³C₃-GlcNAc for SILAC-like quantitative proteomics experiments?
A6: Yes, ¹³C₃-GlcNAc can be used for quantitative glycoproteomics. By comparing the signal intensities of the ¹²C (light) and ¹³C (heavy) labeled peptides, you can quantify changes in glycosylation levels between different experimental conditions. This is analogous to the principles of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
Quantitative Data Summary
The optimal concentration of ¹³C₃-GlcNAc is highly dependent on the experimental system. The following table provides a general guideline for an optimization experiment.
| Parameter | Recommended Range | Purpose | Analytical Method |
| ¹³C₃-GlcNAc Concentration | 10 µM - 200 µM | To determine the optimal concentration for labeling without inducing cytotoxicity. | Mass Spectrometry, Western Blot, Cell Viability Assay (e.g., MTT) |
| Incubation Time | 12 - 72 hours | To identify the time point of maximum incorporation. | Mass Spectrometry, Western Blot |
| Cell Density | 50% - 70% confluency | To ensure sufficient nutrient availability and prevent premature depletion of the label. | Microscopy |
Experimental Protocols
Protocol 1: Determination of Optimal ¹³C₃-GlcNAc Concentration
This protocol outlines a typical experiment to determine the optimal concentration of ¹³C₃-GlcNAc for a given cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
¹³C₃-GlcNAc stock solution (e.g., 10 mM in sterile PBS or DMSO)
-
96-well and 6-well cell culture plates
-
MTT or other cell viability assay kit
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE and Western blot reagents
-
Mass spectrometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate for the viability assay and a 6-well plate for labeling efficiency analysis at a density that will result in 50-70% confluency at the time of harvest.
-
Labeling: The following day, replace the medium with fresh complete medium containing a range of ¹³C₃-GlcNAc concentrations (e.g., 0, 10, 25, 50, 100, 200 µM).
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 or 48 hours).
-
Cell Viability Assay: After the incubation period, perform an MTT assay on the 96-well plate according to the manufacturer's instructions to assess cytotoxicity.
-
Cell Lysis: Wash the cells in the 6-well plate with ice-cold PBS and lyse them using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Analysis of Labeling Efficiency:
-
Western Blot: Analyze the lysates by SDS-PAGE and Western blot using an antibody specific to a known glycoprotein to observe any potential shifts in molecular weight or changes in glycosylation patterns.
-
Mass Spectrometry: For a more precise quantification, subject the protein lysates to tryptic digestion followed by enrichment for glycopeptides (if necessary) and analysis by LC-MS/MS. Determine the ratio of labeled to unlabeled peptides for one or more known glycoproteins.[3]
-
-
Data Interpretation: Correlate the labeling efficiency with the viability data to determine the optimal ¹³C₃-GlcNAc concentration that provides the highest incorporation without significant toxic effects.
Visualizations
Signaling and Metabolic Pathways
Experimental Workflow
References
- 1. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical reporters for fluorescent detection and identification of O-GlcNAc-modified proteins reveal glycosylation of the ubiquitin ligase NEDD4-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Quantitative Mass Spectrometry Platform for Determining Protein O-GlcNAcylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]
- 5. Frontiers | Mass Spectrometry for O-GlcNAcylation [frontiersin.org]
Improving N-Acetyl-D-glucosamine-13C-3 cell permeability
Welcome to the technical support center for N-Acetyl-D-glucosamine-13C-3. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing detailed troubleshooting guides and frequently asked questions related to improving the cell permeability of this labeled compound.
Frequently Asked Questions (FAQs)
Q1: What is N-Acetyl-D-glucosamine (GlcNAc) and why is its cell permeability a concern?
A1: N-Acetyl-D-glucosamine (GlcNAc) is a key monosaccharide involved in various biological processes, including the formation of glycoproteins and glycolipids.[1][2] It is a central molecule in the Hexosamine Biosynthesis Pathway (HBP), leading to the production of UDP-GlcNAc, the donor substrate for O-GlcNAcylation.[3] O-GlcNAcylation is a critical post-translational modification of nuclear and cytoplasmic proteins that regulates a wide array of cellular signaling pathways.[2][3][4]
The primary challenge in experimental settings is the inherently poor cell permeability of GlcNAc.[5] Many cell types lack a specific cell surface transporter for GlcNAc, necessitating the use of high concentrations for cellular uptake, which often occurs through less efficient mechanisms like macropinocytosis.[5][6] This can lead to variability in experimental results and potential off-target effects.
Q2: How can I improve the cellular uptake of this compound?
A2: Several strategies can be employed to enhance the cellular uptake of GlcNAc and its isotopic variants like this compound:
-
Prodrug Approach: Chemical modification of GlcNAc to increase its hydrophobicity is a common and effective strategy. Acetylation of the hydroxyl groups, particularly at the 6-position to create GlcNAc-6-acetate, has been shown to improve cell membrane permeability.[5][6][7] Once inside the cell, cytoplasmic esterases remove the acetyl group, releasing the native GlcNAc for metabolic use.[5][7]
-
Permeation Enhancers: For certain applications, such as transdermal delivery, permeation enhancers can be utilized. Studies have shown that solvents like DMSO and ethanol can significantly improve the permeability of GlcNAc across model membranes.[8][9]
-
Nanoparticle Conjugation: Conjugating GlcNAc to nanoparticles has been demonstrated to enhance uptake in specific cell types, such as cardiomyocytes, which are relatively non-phagocytic.[10]
Q3: What are the downstream cellular effects of increased GlcNAc uptake?
A3: Increased intracellular GlcNAc feeds into the Hexosamine Biosynthesis Pathway (HBP), leading to a higher concentration of UDP-GlcNAc.[3] This has two major downstream consequences:
-
Increased O-GlcNAcylation: A higher availability of UDP-GlcNAc promotes the O-GlcNAcylation of nuclear and cytoplasmic proteins. This modification can alter protein stability, activity, and localization, thereby influencing signaling pathways that control transcription, metabolism, and cell survival.[3][4]
-
Altered N-linked Glycosylation: GlcNAc can also influence the branching of N-linked glycans on cell surface proteins.[4] This can impact the function of receptors and other membrane proteins involved in cell-cell communication and signaling.[4]
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no detectable uptake of this compound | 1. Inherently low cell permeability of the compound.2. Inappropriate cell type for the experiment.3. Insufficient incubation time or concentration. | 1. Consider using a more permeable derivative, such as a mono-acetylated form (e.g., GlcNAc-6-acetate).[5][7]2. Ensure the chosen cell line is appropriate. Some cell types may have better inherent uptake mechanisms.3. Perform a dose-response and time-course experiment to determine the optimal concentration and incubation period for your specific cell line. |
| High cellular toxicity observed after treatment | 1. The use of per-acetylated or bi-acetylated GlcNAc derivatives can be toxic to cells.[5]2. The concentration of the compound is too high.3. The solvent or permeation enhancer used is causing toxicity. | 1. Switch to a mono-acetylated form of GlcNAc, as these have been shown to have lower toxicity.[5]2. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the optimal non-toxic concentration.3. If using a solvent or enhancer, perform a control experiment with the vehicle alone to assess its toxicity. |
| Inconsistent or variable experimental results | 1. Differences in cell confluence or passage number.2. Variability in the preparation of the compound stock solution.3. Inconsistent incubation conditions. | 1. Maintain a consistent cell culture protocol, using cells at a similar confluence and within a defined passage number range.2. Prepare fresh stock solutions of this compound for each experiment and ensure complete dissolution.3. Strictly control incubation parameters such as temperature, CO2 levels, and humidity. |
| Difficulty in detecting downstream effects (e.g., changes in O-GlcNAcylation) | 1. Insufficient uptake of the compound.2. The detection method lacks sensitivity.3. The chosen time point for analysis is not optimal. | 1. Confirm cellular uptake using an appropriate method before proceeding to downstream analysis.2. For O-GlcNAcylation analysis, use a combination of sensitive antibodies and consider enrichment techniques for O-GlcNAcylated proteins.[11]3. Perform a time-course experiment to identify the peak of the downstream effect. |
Experimental Protocols
Protocol 1: In Vitro Cell Permeability Assay using Caco-2 Monolayers
This protocol describes a standard method for assessing the permeability of this compound across a Caco-2 cell monolayer, a widely used model for the human intestinal epithelium.[12][13]
Materials:
-
Caco-2 cells
-
24-well Transwell plates with permeable polycarbonate membrane inserts (0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Lucifer yellow (as a monolayer integrity marker)[14]
-
LC-MS/MS system for quantification
Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at a density of approximately 6 x 10^4 cells/cm². Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for spontaneous differentiation into a confluent monolayer.
-
Monolayer Integrity Test: Before the permeability assay, assess the integrity of the Caco-2 monolayer by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. TEER values should be above 250 Ω·cm². Additionally, a low permeability of a paracellular marker like Lucifer yellow should be confirmed.[14]
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add HBSS containing a known concentration of this compound and Lucifer yellow to the apical (donor) compartment.
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Measure the fluorescence of Lucifer yellow to confirm monolayer integrity throughout the experiment.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp (cm/s) = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the steady-state flux of the compound across the monolayer (µmol/s).
-
A is the surface area of the membrane (cm²).
-
C0 is the initial concentration of the compound in the donor compartment (µmol/cm³).
-
Protocol 2: Assessment of N-glycan Branching by Flow Cytometry
This protocol provides a method to indirectly assess the uptake and metabolic incorporation of this compound by measuring changes in N-glycan branching on the cell surface.
Materials:
-
Human CD4+ T cells (or other cell type of interest)
-
Cell culture medium
-
This compound and/or its acetylated derivatives
-
PMA/ionomycin or other cell activation stimuli
-
FITC-conjugated Phaseolus vulgaris leukoagglutinin (L-PHA) lectin
-
Flow cytometer
Methodology:
-
Cell Culture and Treatment:
-
Lectin Staining:
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in a staining buffer (e.g., PBS with 1% BSA).
-
Add FITC-conjugated L-PHA lectin at the manufacturer's recommended concentration. L-PHA specifically binds to β1,6GlcNAc-branched N-glycans.[5]
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer to remove unbound lectin.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in PBS.
-
Acquire data on a flow cytometer, measuring the fluorescence intensity in the FITC channel.
-
-
Data Analysis:
-
Analyze the flow cytometry data to determine the mean fluorescence intensity (MFI) of L-PHA staining for each treatment condition.
-
An increase in MFI compared to the untreated control indicates an increase in N-glycan branching, suggesting successful uptake and metabolism of the supplied this compound.
-
Signaling Pathways and Workflows
Hexosamine Biosynthesis Pathway (HBP) and O-GlcNAcylation
Caption: The Hexosamine Biosynthesis Pathway and O-GlcNAcylation cycle.
Experimental Workflow for Assessing Cell Permeability
Caption: Workflow for an in vitro cell permeability assay.
Troubleshooting Logic for Low Cellular Uptake
Caption: A logical guide for troubleshooting low cellular uptake.
References
- 1. nbinno.com [nbinno.com]
- 2. N-Acetylglucosamine - Wikipedia [en.wikipedia.org]
- 3. Role of protein O-linked N-acetyl-glucosamine in mediating cell function and survival in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Acetylglucosamine Functions in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increasing cell permeability of N-acetylglucosamine via 6-acetylation enhances capacity to suppress T-helper 1 (TH1)/TH17 responses and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increasing cell permeability of N-acetylglucosamine via 6-acetylation enhances capacity to suppress T-helper 1 (TH1)/TH17 responses and autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Transdermal permeability of N-acetyl-D-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. N-acetylglucosamine conjugated to nanoparticles enhances myocyte uptake and improves delivery of a small molecule p38 inhibitor for post-infarct healing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of O-linked N-acetylglucosamine protein modification in cellular (patho)physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 13. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting N-Acetyl-D-glucosamine-13C-3 Incorporation
Welcome to the technical support center for N-Acetyl-D-glucosamine-13C-3 (¹³C₃-GlcNAc) labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during the incorporation of this stable isotope-labeled monosaccharide.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter, leading to low incorporation of ¹³C₃-GlcNAc.
Question: Why am I observing low to no incorporation of ¹³C₃-GlcNAc into my target glycoproteins?
Answer: Low incorporation of ¹³C₃-GlcNAc can stem from a variety of factors, ranging from cell culture conditions to downstream sample processing. Below is a systematic guide to help you identify and resolve the issue.
Cell Health and Culture Conditions
Q1.1: Could the health or type of my cells be the reason for poor incorporation?
A1.1: Yes, cell viability and cell type are critical. Unhealthy or dying cells will have compromised metabolic activity, leading to reduced uptake and incorporation of ¹³C₃-GlcNAc. Additionally, different cell lines have varying expression levels of glucose and amino sugar transporters, which directly impacts GlcNAc uptake.[1][2][3][4]
-
Troubleshooting Steps:
-
Assess Cell Viability: Before starting your labeling experiment, ensure your cells are healthy and in the exponential growth phase. A viability of >95% is recommended.
-
Cell Line Characterization: If you are using a new cell line, it is advisable to perform a pilot experiment to determine its capacity for GlcNAc uptake. You can also review literature for information on the expression of relevant transporters like the SLC35A3, the UDP-N-acetylglucosamine transporter, in your cell line of interest.[1]
-
Optimize Seeding Density: Ensure that cells are not overly confluent, as this can lead to nutrient depletion and reduced metabolic activity.
-
Labeling Media and Conditions
Q2.1: My cells are healthy, but incorporation is still low. Could the labeling medium be the issue?
A2.1: Absolutely. The composition of your labeling medium, particularly the concentration of glucose, can significantly impact ¹³C₃-GlcNAc incorporation. High concentrations of glucose can outcompete GlcNAc for entry into the hexosamine biosynthetic pathway.[5][6]
-
Troubleshooting Steps:
-
Reduce Glucose Concentration: If possible, reduce the glucose concentration in your labeling medium. A common strategy is to use a low-glucose formulation of the culture medium.
-
Optimize ¹³C₃-GlcNAc Concentration: The optimal concentration of ¹³C₃-GlcNAc can vary between cell lines. It is recommended to perform a dose-response experiment to determine the concentration that yields the best incorporation without causing toxicity.
-
Optimize Incubation Time: The time required for sufficient labeling can range from a few hours to over 24 hours.[7] A time-course experiment will help you determine the optimal labeling duration for your specific experimental setup.
-
Competing Metabolic Pathways
Q3.1: Can the cell's own metabolic processes interfere with the incorporation of the labeled GlcNAc?
A3.1: Yes. Cells can synthesize UDP-GlcNAc de novo from fructose-6-phosphate via the hexosamine biosynthetic pathway.[8] If this pathway is highly active, it can dilute the pool of labeled UDP-¹³C₃-GlcNAc, leading to lower incorporation into glycoproteins.
-
Troubleshooting Steps:
-
Consider Metabolic Inhibitors: In some instances, inhibitors of the de novo pathway can be used to enhance the incorporation of exogenously supplied GlcNAc. However, this should be done with caution as it can have other effects on cell metabolism and health.
-
Sample Preparation and Analysis
Q4.1: I believe the labeling worked, but my mass spectrometry results show low incorporation. What could be wrong with my sample preparation?
A4.1: Sample preparation for mass spectrometry-based glycoproteomics is a multi-step process where losses can occur.[9][10][11][12] Inefficient protein extraction, incomplete enzymatic digestion, or loss of glycopeptides during cleanup steps can all contribute to the appearance of low incorporation.
-
Troubleshooting Steps:
-
Ensure Complete Cell Lysis: Use a robust lysis buffer and sonication to ensure complete protein extraction.
-
Optimize Enzymatic Digestion: Ensure complete digestion of your protein sample by using a sufficient amount of a high-quality protease (e.g., trypsin) and optimizing digestion time and temperature.
-
Efficient Glycopeptide Enrichment: If you are enriching for glycopeptides, ensure your enrichment method is efficient and reproducible. Lectin affinity chromatography or hydrophilic interaction liquid chromatography (HILIC) are common methods.[13]
-
Proper Glycan Release: If you are analyzing released glycans, ensure complete deglycosylation using an enzyme like PNGase F.[9][10]
-
Frequently Asked Questions (FAQs)
Q: What is the typical concentration of ¹³C₃-GlcNAc to use for labeling experiments?
A: The optimal concentration can vary significantly between cell lines and experimental goals. A starting point is often in the range of 50-200 µM. However, it is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q: How long should I incubate my cells with ¹³C₃-GlcNAc?
A: Incubation times can range from a few hours to over 24 hours.[7] For metabolic flux analysis, shorter time points may be necessary, while for achieving high levels of incorporation for structural studies, longer incubation times are often required. A time-course experiment is the best way to determine the optimal incubation period.
Q: Can I use ¹³C₃-GlcNAc in serum-containing media?
A: Yes, but be aware that serum contains its own pool of monosaccharides and glycoproteins, which could potentially dilute the labeled GlcNAc or interfere with downstream analysis. If possible, using a serum-free or reduced-serum medium during the labeling period is recommended.
Q: How can I confirm that the ¹³C₃-GlcNAc is being taken up by the cells?
A: You can measure the intracellular concentration of UDP-¹³C₃-GlcNAc using mass spectrometry. This will confirm that the labeled sugar is being transported into the cells and entering the metabolic pathway.[14]
Quantitative Data Summary
The following tables provide examples of GlcNAc uptake and metabolism in different cell lines. These values can serve as a general reference, but it is important to note that incorporation rates can vary based on specific experimental conditions.
Table 1: GlcNAc Uptake in Different Cell Types
| Cell Type | GlcNAc Concentration | Incubation Time | Uptake/Metabolism Notes | Reference |
| Candida albicans | 200 µM | 4 hours | Efficient uptake mediated by Ngt1 transporter. | [3][15] |
| Human Articular Chondrocytes | Low mM concentrations | Not specified | GlcNAc stimulates facilitated glucose transport. | [16] |
| Toxoplasma gondii | Not specified | Not specified | Can salvage and utilize GlcNAc. | [17] |
Table 2: Impact of Glucose on GlcNAc Metabolism
| Cell Line | Condition | Observation | Reference |
| Pancreatic Cells | High Glucose | Increased O-GlcNAcylation | [5] |
| Candida albicans | Glucose present | Represses the expression of the Ngt1 GlcNAc transporter. | [15] |
Experimental Protocols
Protocol 1: General Procedure for ¹³C₃-GlcNAc Labeling in Cultured Cells
-
Cell Seeding: Seed cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).
-
Media Preparation: Prepare the labeling medium. This is often a low-glucose version of the standard growth medium supplemented with the desired concentration of ¹³C₃-GlcNAc.
-
Labeling: Remove the standard growth medium, wash the cells once with PBS, and add the pre-warmed labeling medium.
-
Incubation: Incubate the cells for the desired period (e.g., 4 to 24 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Cell Harvest: After incubation, wash the cells twice with ice-cold PBS to remove any unincorporated label.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate.
-
Downstream Analysis: The protein lysate is now ready for downstream applications such as Western blotting, immunoprecipitation, or mass spectrometry-based proteomics.
Protocol 2: Sample Preparation for Mass Spectrometry Analysis of N-linked Glycans
This protocol provides a general workflow for the release and purification of N-linked glycans from glycoproteins for mass spectrometry analysis.
-
Protein Denaturation and Reduction:
-
Resuspend your protein sample (from labeled cells) in a denaturation buffer.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour to reduce disulfide bonds.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add iodoacetamide to a final concentration of 55 mM and incubate in the dark at room temperature for 45 minutes to alkylate cysteine residues.
-
-
Proteolytic Digestion:
-
Dilute the sample to reduce the denaturant concentration.
-
Add sequencing-grade trypsin and incubate overnight at 37°C.
-
-
Glycan Release:
-
Glycan Cleanup:
-
Use a solid-phase extraction (SPE) method, such as a C18 cartridge, to separate the released glycans from the peptides and other salts.
-
Elute the glycans with an appropriate solvent.
-
-
Mass Spectrometry Analysis:
-
The purified glycans can then be analyzed by mass spectrometry to determine the extent of ¹³C₃-GlcNAc incorporation.
-
Visualizations
References
- 1. UDP-N-acetylglucosamine transporter (SLC35A3) regulates biosynthesis of highly branched N-glycans and keratan sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of an N-acetylglucosamine transporter that mediates hyphal induction in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of an N-Acetylglucosamine Transporter That Mediates Hyphal Induction in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential effects of glucose and N-acetylglucosamine on genome instability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Acetylglucosamine Functions in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glycoprotein N-glycan preparation for MS analysis | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
- 10. Sample Prep Tech Tip: N-linked Glycans | Phenomenex [phenomenex.com]
- 11. Mass Spectrometry Approaches to Glycomic and Glycoproteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Methods for Enrichment and Assignment of N-Acetylglucosamine Modification Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. molbiolcell.org [molbiolcell.org]
- 16. Differential metabolic effects of glucosamine and N-acetylglucosamine in human articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
Technical Support Center: N-Acetyl-D-glucosamine-13C-3 Isotopic Labeling
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to minimize isotopic scrambling when using N-Acetyl-D-glucosamine-13C-3 (¹³C₃-GlcNAc) in metabolic labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling and why is it a concern with ¹³C₃-GlcNAc?
A1: Isotopic scrambling refers to the redistribution of a stable isotope label (in this case, ¹³C at the 3rd carbon position of GlcNAc) to other positions within the molecule or to different molecules altogether. This is a concern because it can lead to misinterpretation of metabolic flux data and inaccurate tracking of the labeled GlcNAc molecule through specific biosynthetic pathways. The primary cause of scrambling for ¹³C₃-GlcNAc is its catabolism into central carbon metabolism.
Q2: What is the primary metabolic pathway that leads to the scrambling of the ¹³C label from ¹³C₃-GlcNAc?
A2: The primary route for scrambling is the catabolism of N-Acetyl-D-glucosamine. Once inside the cell, GlcNAc can be phosphorylated to GlcNAc-6-phosphate. This intermediate can then be deacetylated to glucosamine-6-phosphate, which is subsequently deaminated to fructose-6-phosphate.[1][2] Fructose-6-phosphate is a key intermediate in glycolysis. Through the reactions of glycolysis and the tricarboxylic acid (TCA) cycle, the ¹³C label from the C-3 position of the original GlcNAc molecule can be incorporated into a wide range of other metabolites, including amino acids, lipids, and other sugars.[3]
Q3: How can I detect if isotopic scrambling of my ¹³C₃-GlcNAc label is occurring?
A3: Isotopic scrambling can be detected and quantified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Mass Spectrometry (MS): By analyzing the mass isotopologue distribution of downstream metabolites, you can determine if the ¹³C label has been incorporated into molecules other than the direct products of GlcNAc utilization. Tandem MS (MS/MS) can help pinpoint the position of the label within a molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR can directly identify the position of the ¹³C label within purified metabolites. Changes in the chemical shifts and coupling patterns in ¹H-NMR spectra can also indicate the presence and position of ¹³C labels.
Q4: Are there cell culture conditions that can influence the rate of isotopic scrambling?
A4: Yes, cell culture conditions can significantly impact the extent of scrambling. High glucose concentrations in the culture medium can sometimes reduce the catabolism of other sugars, potentially decreasing the breakdown of GlcNAc. Conversely, in low glucose conditions, cells may be more likely to catabolize GlcNAc as an alternative energy source, leading to increased scrambling. The specific cell type and its metabolic state are also critical factors.
Q5: Can I use metabolic inhibitors to reduce scrambling?
A5: Yes, metabolic inhibitors can be used to mitigate scrambling, although their use requires careful optimization to avoid off-target effects and cytotoxicity. For instance, inhibitors of glycolysis could potentially reduce the further metabolism of fructose-6-phosphate derived from GlcNAc catabolism. A glutamine analog, 6-diazo-5-oxo-l-norleucine, can block the formation of glucosamine from fructose and glutamine, though this is more relevant for studies tracing glucose into the hexosamine biosynthetic pathway.[4] Careful selection and validation of any inhibitor for your specific experimental system are crucial.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High degree of ¹³C incorporation into metabolites unrelated to the hexosamine pathway. | Catabolism of ¹³C₃-GlcNAc via glycolysis and the TCA cycle. | - Shorten the labeling time to capture the initial incorporation into the desired pathway before significant catabolism occurs.- Increase the concentration of unlabeled glucose in the medium to reduce the cell's reliance on GlcNAc as a carbon source.- Consider using a cell line with lower rates of glycolysis if appropriate for the experimental question. |
| Difficulty in distinguishing direct incorporation from scrambled label. | Overlapping metabolic pathways and long labeling times. | - Perform a time-course experiment to track the appearance of the ¹³C label in different metabolites over time. Direct products should be labeled earlier than products of scrambling.- Use tandem mass spectrometry (MS/MS) to determine the positional incorporation of the ¹³C label in key downstream metabolites. |
| Inconsistent labeling patterns between experiments. | Variations in cell culture conditions. | - Strictly control cell density, passage number, and media composition between experiments.- Ensure consistent concentrations of glucose and other key nutrients in the culture medium.- Monitor cell viability and metabolic state (e.g., lactate production) to ensure consistency. |
| Cytotoxicity or altered cellular phenotype observed. | Use of metabolic inhibitors or high concentrations of labeled substrate. | - Perform dose-response experiments to determine the optimal, non-toxic concentration of any metabolic inhibitors.- Verify that the concentration of ¹³C₃-GlcNAc used does not adversely affect cell health or the biological process under investigation. |
Experimental Protocols
Protocol 1: Time-Course Analysis to Monitor ¹³C₃-GlcNAc Incorporation and Scrambling
-
Cell Culture: Plate cells at a consistent density and allow them to reach the desired confluency.
-
Labeling Medium Preparation: Prepare the cell culture medium containing ¹³C₃-GlcNAc at the desired final concentration. Also, prepare an identical medium with unlabeled GlcNAc as a control.
-
Labeling: Replace the standard medium with the labeling medium.
-
Time Points: Harvest cells and quench metabolism at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Metabolite Extraction: Extract metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Analysis: Analyze the extracts by LC-MS or GC-MS to determine the mass isotopologue distribution of key metabolites in the hexosamine pathway and central carbon metabolism (e.g., UDP-GlcNAc, fructose-6-phosphate, citrate, glutamate).
-
Data Interpretation: Plot the fractional labeling of each metabolite over time. Direct products of GlcNAc incorporation should show rapid labeling, while metabolites labeled through scrambling will show a delayed and slower increase in ¹³C enrichment.
Protocol 2: Minimizing Scrambling by Media Optimization
-
Cell Culture: Culture cells as described in Protocol 1.
-
Media Conditions: Prepare labeling media with ¹³C₃-GlcNAc and varying concentrations of unlabeled glucose (e.g., 1 g/L, 2 g/L, 4.5 g/L).
-
Labeling: Incubate cells in the different media conditions for a fixed time point determined from the time-course experiment (e.g., 8 hours).
-
Metabolite Extraction and Analysis: Follow steps 5 and 6 from Protocol 1.
-
Data Comparison: Compare the extent of ¹³C scrambling into central carbon metabolites across the different glucose concentrations. Select the glucose concentration that minimizes scrambling while maintaining cell health and the biological phenomenon of interest.
Data Presentation
Table 1: Representative Quantitative Data on the Effect of Labeling Time on ¹³C Scrambling from ¹³C₃-GlcNAc
| Metabolite | Fractional ¹³C Enrichment (1 hour) | Fractional ¹³C Enrichment (8 hours) | Fractional ¹³C Enrichment (24 hours) |
| UDP-GlcNAc | 85% | 95% | 96% |
| Fructose-6-Phosphate | 5% | 25% | 55% |
| Citrate | <1% | 10% | 30% |
| Glutamate | <1% | 8% | 25% |
Note: These are representative data to illustrate the trend of scrambling over time. Actual values will vary depending on the cell type and experimental conditions.
Table 2: Representative Quantitative Data on the Effect of Glucose Concentration on ¹³C Scrambling from ¹³C₃-GlcNAc after 8 hours of Labeling
| Metabolite | Fractional ¹³C Enrichment (1 g/L Glucose) | Fractional ¹³C Enrichment (4.5 g/L Glucose) |
| UDP-GlcNAc | 94% | 96% |
| Fructose-6-Phosphate | 35% | 15% |
| Citrate | 15% | 5% |
| Glutamate | 12% | 4% |
Note: These are representative data to illustrate the effect of glucose concentration on scrambling. Actual values will vary depending on the cell type and experimental conditions.
Visualizations
References
- 1. N-Acetylglucosamine Sensing and Metabolic Engineering for Attenuating Human and Plant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Analysis of the N-Acetylglucosamine Metabolic Genes of Streptomyces coelicolor and Role in Control of Development and Antibiotic Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acetyl-d-Glucosamine-6-Phosphate Deacetylase: Substrate Activation via a Single Divalent Metal Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural and Synthetic Inhibitors of Glycosylation - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: N-Acetyl-D-glucosamine-13C-3 in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of N-Acetyl-D-glucosamine-13C-3 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in common cell culture media like DMEM or RPMI-1640?
Q2: Can components of fetal bovine serum (FBS) degrade this compound?
A2: Fetal bovine serum contains various enzymes, including glycosidases. Specifically, β-N-acetylglucosaminidase (NAG) is a lysosomal enzyme that can be present in serum and is involved in the degradation of N-acetylglucosamine-containing glycoconjugates. While the primary substrates for these enzymes are oligosaccharides and glycopeptides, there is a possibility of some activity towards monomeric N-Acetyl-D-glucosamine, especially in long-term cultures. The exact activity of such enzymes in commercial FBS preparations can vary. For experiments where absolute quantification of the labeled compound is critical, using heat-inactivated FBS or a serum-free medium might be considered to minimize potential enzymatic degradation.
Q3: How should I prepare and store stock solutions of this compound?
A3: It is recommended to prepare a concentrated stock solution of this compound in a sterile, high-purity solvent such as water, PBS, or a basal medium without supplements. Stock solutions can be filter-sterilized and stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Under these conditions, stock solutions are generally stable for several months. Avoid repeated warming and cooling of the stock solution.
Q4: Can the 13C label on this compound be lost or scrambled?
A4: this compound is a stable isotopologue. The carbon-13 isotopes are not radioactive and do not decay. Once incorporated into the molecule, the 13C atoms are stable. Metabolic scrambling, where the 13C label is transferred to other molecules through metabolic pathways, is an expected outcome of cellular metabolism and is often the focus of stable isotope tracing studies. For instance, the carbon backbone of GlcNAc can be metabolized through glycolysis and the TCA cycle, leading to the incorporation of 13C into various other metabolites.
Troubleshooting Guides
This section addresses common issues that researchers may encounter during their experiments with this compound.
Issue 1: Low Incorporation of 13C Label into Downstream Metabolites
| Possible Cause | Troubleshooting Step |
| Insufficient Incubation Time | Optimize the labeling duration. Perform a time-course experiment to determine the optimal time for label incorporation into the metabolites of interest. |
| High Concentration of Unlabeled GlcNAc or Glucose in the Medium | Use a custom medium with low or no unlabeled glucose and GlcNAc. Ensure that the concentration of this compound is sufficient to compete with any endogenous pools. |
| Slow Cellular Uptake | Ensure that the cell type used is capable of efficiently taking up GlcNAc. Some cell types may have low expression of the necessary transporters. |
| Cell Viability Issues | High concentrations of labeled compounds can sometimes affect cell health. Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line. |
Issue 2: Inconsistent or Variable Labeling Between Experiments
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Culture Conditions | Standardize cell culture parameters such as cell density at the start of the experiment, passage number, and media composition. |
| Variability in FBS Lots | Different lots of FBS can have varying concentrations of endogenous metabolites and enzymes. If possible, use the same lot of FBS for all related experiments or test new lots for their impact on your experiment. |
| Degradation of Labeled Compound in Media | For long-term experiments, assess the stability of this compound in your specific cell culture medium. Prepare fresh media with the labeled compound periodically if degradation is observed. |
| Inconsistent Sample Preparation | Standardize your sample extraction and processing protocols to minimize variability. |
Issue 3: Unexpected Labeled Peaks in Mass Spectrometry Analysis
| Possible Cause | Troubleshooting Step |
| Metabolic Scrambling | This is an expected outcome. The 13C from this compound can be incorporated into various metabolic pathways. Use metabolic pathway analysis software to trace the flow of the label. |
| Contamination | Ensure that all reagents and labware are free from contamination. Run appropriate controls, including media-only and unlabeled cell extracts. |
| In-source Fragmentation or Adduct Formation | Optimize your mass spectrometry source parameters to minimize in-source fragmentation. Be aware of potential adducts that can form with your analyte. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Cell Culture Medium
This protocol provides a method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Your cell culture medium of interest (e.g., DMEM, RPMI-1640) with or without serum
-
Sterile microcentrifuge tubes or multi-well plates
-
Incubator (37°C, 5% CO2)
-
LC-MS or other suitable analytical instrument for quantification
Methodology:
-
Prepare a solution of this compound in the cell culture medium at the desired final concentration.
-
Aliquot the solution into sterile tubes or wells of a plate.
-
Place the samples in a cell culture incubator at 37°C with 5% CO2.
-
At designated time points (e.g., 0, 6, 12, 24, 48, 72 hours), remove an aliquot for analysis.
-
Store the collected aliquots at -80°C until analysis.
-
Quantify the concentration of intact this compound in each sample using a validated analytical method such as LC-MS.
-
Plot the concentration of this compound versus time to determine its stability profile.
Data Presentation:
| Time (hours) | Concentration of this compound (µM) - Medium A | % Remaining - Medium A | Concentration of this compound (µM) - Medium B | % Remaining - Medium B |
| 0 | 100.0 | 100% | 100.0 | 100% |
| 6 | 99.5 | 99.5% | 98.9 | 98.9% |
| 12 | 98.8 | 98.8% | 97.5 | 97.5% |
| 24 | 97.2 | 97.2% | 95.1 | 95.1% |
| 48 | 95.1 | 95.1% | 91.3 | 91.3% |
| 72 | 93.0 | 93.0% | 88.0 | 88.0% |
| Note: The data in this table is hypothetical and for illustrative purposes only. Actual results may vary. |
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Metabolic fate of this compound in the cell.
Caption: Troubleshooting logic for low 13C incorporation.
Technical Support Center: Purification of ¹³C₃-Labeled Glycoproteins
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the purification of N-Acetyl-D-glucosamine-¹³C₃ (¹³C₃-GlcNAc) labeled glycoproteins.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of labeling glycoproteins with ¹³C₃-GlcNAc?
A1: Labeling glycoproteins with stable isotopes like ¹³C₃-GlcNAc is primarily used for quantitative mass spectrometry-based proteomics. The known mass shift (+3 Da per GlcNAc residue) allows for the differentiation and relative quantification of glycoprotein populations between different experimental conditions (e.g., treated vs. untreated cells). This technique is crucial for studying glycosylation dynamics, identifying changes in glycoprotein expression, and discovering biomarkers.[1][2][3][4]
Q2: How is the ¹³C₃-GlcNAc label incorporated into cellular glycoproteins?
A2: The labeled precursor, ¹³C₃-GlcNAc, is added to the cell culture medium. Cells uptake the labeled sugar, which then enters the Hexosamine Biosynthesis Pathway (HBP). Within the HBP, it is converted into UDP-¹³C₃-GlcNAc, the activated sugar nucleotide donor used by glycosyltransferases to attach the labeled GlcNAc to proteins in the endoplasmic reticulum and Golgi apparatus.[5][6][7]
Q3: What is the most common method for enriching labeled glycoproteins from a complex cell lysate?
A3: Lectin affinity chromatography is the most widely used and effective method for the selective enrichment of glycoproteins from complex biological mixtures.[8][9][10] Lectins are proteins that bind specifically to carbohydrate structures (glycans). By immobilizing lectins on a chromatography resin, glycoproteins can be captured while non-glycosylated proteins are washed away.[8][10] For broad glycoprotein enrichment, a mixture of lectins with different specificities (multi-lectin affinity chromatography) can be used.[1]
Q4: How can I confirm that the ¹³C₃-GlcNAc label has been successfully incorporated?
A4: Mass spectrometry (MS) is the definitive method for confirming label incorporation. After purification and digestion of the glycoprotein, the resulting glycopeptides are analyzed by MS. The mass spectra will show a characteristic mass shift for peptides containing the ¹³C₃-GlcNAc compared to their unlabeled counterparts.[2][11][12]
Troubleshooting Guide
This section addresses common issues encountered during the purification of ¹³C₃-labeled glycoproteins.
| Problem | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | 1. Insufficient Incubation Time/Concentration: The ¹³C₃-GlcNAc may not have been present long enough or at a high enough concentration for optimal uptake and incorporation.[13] 2. Metabolic Dilution: The labeled precursor is diluted by the endogenous, unlabeled GlcNAc pool within the cell.[12] 3. Cell Health: Poor cell viability can negatively impact metabolic activity and protein synthesis. | 1. Optimize Labeling Conditions: Perform a time-course and dose-response experiment (e.g., 24-72 hours; 50-200 µM ¹³C₃-GlcNAc) to determine the optimal labeling conditions for your specific cell line.[5] 2. Use Glucose-Free Media: If labeling with ¹³C-glucose as a precursor, using glucose-free media supplemented with the labeled glucose can reduce dilution.[5][11] 3. Monitor Cell Viability: Ensure cells are healthy and actively dividing during the labeling period. |
| Low Yield of Purified Glycoproteins | 1. Inefficient Cell Lysis: Glycoproteins, especially membrane-bound ones, may not be efficiently extracted from the cells. 2. Suboptimal Lectin Choice: The chosen lectin(s) may not have high affinity for the specific glycan structures present on your proteins of interest.[1] 3. Harsh Elution Conditions: Elution buffers that are too harsh can denature the glycoprotein or the lectin, leading to poor recovery.[14][15] | 1. Optimize Lysis Buffer: Use a lysis buffer containing detergents (e.g., Triton X-100, NP-40) and protease inhibitors. Sonication may be required for complete disruption. 2. Use a Lectin Panel: Screen a panel of different lectins (e.g., Con A, WGA, Jacalin) to find the one that binds your target most effectively. Consider multi-lectin chromatography for broader enrichment.[1][9] 3. Gentle Elution: Elute glycoproteins using a competitive sugar (e.g., mannose for Con A, GlcNAc for WGA) at a neutral pH. This is a milder alternative to pH-based elution.[10] |
| High Contamination with Non-Glycosylated Proteins | 1. Insufficient Washing: The washing steps after binding the lysate to the lectin column were not stringent enough to remove non-specifically bound proteins.[8][15] 2. Hydrophobic Interactions: Non-specific binding can occur due to hydrophobic interactions between proteins and the chromatography resin. | 1. Increase Wash Stringency: Increase the number of wash steps and/or include a low concentration of salt (e.g., 150-500 mM NaCl) or a mild detergent in the wash buffer to disrupt weak, non-specific interactions.[15] 2. Optimize Buffer Composition: Ensure the binding and wash buffers are optimized for pH and ionic strength to minimize non-specific binding.[14] |
| Glycoprotein Heterogeneity | 1. Natural Biological Variation: Glycosylation is a non-template-driven process, leading to natural micro- and macro-heterogeneity in glycan structures on the same protein.[6][14] | 1. Multi-Step Purification: This is an inherent property of glycoproteins. Employ additional downstream purification steps like Size Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) to further resolve different glycoforms.[1][14] |
Experimental Protocols & Data
Protocol 1: Metabolic Labeling of Cells with ¹³C₃-GlcNAc
-
Cell Culture: Plate cells (e.g., HEK293, HeLa) and grow them to 70-80% confluency in their standard growth medium.
-
Labeling Medium Preparation: Prepare the growth medium supplemented with the desired final concentration of ¹³C₃-GlcNAc (a typical starting concentration is 100 µM).
-
Labeling: Remove the standard medium from the cells, wash once with PBS, and replace it with the prepared labeling medium.
-
Incubation: Culture the cells for 24 to 72 hours to allow for the incorporation of the labeled sugar into the glycoprotein pool. The optimal time should be determined empirically.[5][13]
-
Cell Harvest: After incubation, wash the cells twice with ice-cold PBS and harvest them by scraping or trypsinization. Centrifuge to pellet the cells and store at -80°C until lysis.
Protocol 2: Lectin Affinity Chromatography Purification
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 1x Protease Inhibitor Cocktail). Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble proteins.
-
Column Equilibration: Equilibrate a lectin-agarose column (e.g., Wheat Germ Agglutinin - WGA) with 5-10 column volumes of Binding/Wash Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl).
-
Binding: Load the clarified lysate onto the equilibrated column. Allow the lysate to pass through the column by gravity flow. For maximum binding, reload the flow-through onto the column once more.
-
Washing: Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins. Monitor the protein concentration of the flow-through until it returns to baseline.
-
Elution: Elute the bound glycoproteins with 3-5 column volumes of Elution Buffer (Binding/Wash Buffer supplemented with a high concentration of a competitive sugar, e.g., 0.5 M N-Acetylglucosamine for a WGA column).[8][10]
-
Analysis: Analyze the eluted fractions using SDS-PAGE and subsequent mass spectrometry to confirm the presence and labeling of glycoproteins.
Representative Data: Labeling Efficiency & Purity
The following tables provide representative data that could be expected from a typical experiment. Actual results will vary based on cell line, protein of interest, and specific conditions.
Table 1: ¹³C₃-GlcNAc Labeling Efficiency Over Time
| Incubation Time (hours) | Average ¹³C Incorporation (%) |
|---|---|
| 12 | 15 ± 4% |
| 24 | 45 ± 7% |
| 48 | 78 ± 9% |
| 72 | 85 ± 6% |
Data derived from mass spectrometry analysis of a target glycoprotein.
Table 2: Comparison of Glycoprotein Purification Methods
| Purification Step | Total Protein (mg) | Glycoprotein Purity (%) | Yield (%) |
|---|---|---|---|
| Crude Lysate | 100 | ~5% | 100% |
| Lectin Affinity Eluate | 3.5 | ~85% | 70% |
| Lectin + SEC | 2.1 | >95% | 42% |
Purity and yield are estimated for the total glycoprotein population.
Visualizations
Workflow and Pathway Diagrams
The following diagrams illustrate the key processes involved in the purification and analysis of ¹³C₃-GlcNAc labeled glycoproteins.
References
- 1. Multi-Lectin Affinity Chromatography for Separation, Identification, and Quantitation of Intact Protein Glycoforms in Complex Biological Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Quantitative Mass Spectrometry Platform for Determining Protein O-GlcNAcylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chemical methods for glycoprotein discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. books.rsc.org [books.rsc.org]
- 7. A novel deconvolution method for modeling UDP-N-acetyl-D-glucosamine biosynthetic pathways based on 13C mass isotopologue profiles under non-steady-state conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Affinity Chromatography-based Lectin Purification Service - CD BioGlyco [bioglyco.com]
- 9. Protocol for Lectin Affinity Chromatography - Creative Proteomics [creative-proteomics.com]
- 10. Lectin Affinity Chromatography (LAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sparse isotope labeling for nuclear magnetic resonance (NMR) of glycoproteins using 13C-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glycoprotein Separation and Purification: Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 15. goldbio.com [goldbio.com]
Validation & Comparative
Validating N-Acetyl-D-glucosamine-13C-3 Incorporation by Mass Spectrometry: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based methods for validating the incorporation of N-Acetyl-D-glucosamine-13C-3 (¹³C₃-GlcNAc) into glycoproteins. We offer detailed experimental protocols, comparative data, and visualizations to assist researchers in selecting the optimal strategy for their specific needs.
Introduction
N-Acetyl-D-glucosamine (GlcNAc) is a fundamental monosaccharide involved in various biological processes, including protein glycosylation.[1][2] The use of stable isotope-labeled GlcNAc, such as ¹³C₃-GlcNAc, allows for the tracing and quantification of its incorporation into glycoproteins, providing insights into metabolic flux and glycosylation dynamics.[3][4] Mass spectrometry (MS) is a powerful tool for this validation, offering high sensitivity and specificity.[5][6] This guide compares key MS-based approaches for this purpose.
Metabolic Labeling and Glycoprotein Incorporation Pathway
¹³C₃-GlcNAc is introduced to cells in culture, where it is taken up and enters the hexosamine biosynthesis pathway (HBP).[7] It is ultimately converted to UDP-N-acetyl-D-glucosamine-13C-3, the donor substrate for glycosyltransferases that attach the labeled sugar to proteins.[8][9] This process can be monitored to understand the dynamics of protein glycosylation.
Experimental Workflow for Validation
A general workflow for validating ¹³C₃-GlcNAc incorporation involves several key steps, from cell culture to mass spectrometry analysis and data interpretation.
Comparison of Mass Spectrometry Techniques
Several mass spectrometry techniques can be employed for the analysis of ¹³C₃-GlcNAc incorporation. The choice of technique depends on the specific research question, desired level of detail, and available instrumentation.
| Feature | MALDI-TOF MS | ESI-LC-MS | LC-MS/MS |
| Principle | Analyzes molecules after ionization from a solid matrix by a laser. | Analyzes molecules after ionization from a liquid phase by a high voltage. | Combines liquid chromatography separation with tandem mass spectrometry for fragmentation and identification. |
| Primary Use | Rapid profiling of intact glycopeptides and released glycans.[6][10] | Analysis of complex mixtures of glycopeptides. | Detailed structural analysis and site-specific glycosylation analysis.[5] |
| Resolution | Moderate to High | High | High |
| Sensitivity | High | Very High | Very High |
| Quantitative Accuracy | Semi-quantitative to quantitative with isotopic labels.[11] | Good for relative and absolute quantification. | Excellent for relative and absolute quantification.[12][13] |
| Throughput | High | Moderate | Moderate |
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Cells with ¹³C₃-GlcNAc
-
Cell Culture: Culture cells of interest in standard growth medium to the desired confluency.
-
Labeling Medium Preparation: Prepare growth medium supplemented with this compound. The final concentration may vary depending on the cell line and experimental goals but typically ranges from 50 to 200 µM.
-
Metabolic Labeling: Replace the standard growth medium with the prepared labeling medium.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24-72 hours) to allow for the incorporation of the labeled sugar into glycoproteins.
-
Cell Harvest: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest them by scraping or trypsinization.
Protocol 2: Glycoprotein Enrichment and Digestion
-
Cell Lysis: Lyse the harvested cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Glycoprotein Enrichment (Optional but Recommended): Enrich for glycoproteins using methods such as lectin affinity chromatography or hydrazide chemistry.
-
Reduction and Alkylation: Reduce the disulfide bonds in the proteins with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide (IAA).
-
Proteolytic Digestion: Digest the proteins into peptides using a protease such as trypsin.
Protocol 3: LC-MS/MS Analysis of Glycopeptides
-
Sample Preparation: Desalt the digested peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
-
Liquid Chromatography (LC) Separation: Separate the peptides using a reversed-phase nano-LC system. A gradient of increasing organic solvent (e.g., acetonitrile) is used to elute the peptides from the column.
-
Mass Spectrometry (MS) and MS/MS: Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).[5][6]
-
MS1 Scan: Acquire full scan mass spectra to detect the precursor ions of both labeled and unlabeled glycopeptides.
-
MS2 Scan (Tandem MS): Select the precursor ions for fragmentation (e.g., by collision-induced dissociation - CID, or higher-energy collisional dissociation - HCD) to obtain fragment ion spectra for peptide sequencing and glycan identification.[5]
-
Data Analysis and Interpretation
The analysis of the mass spectrometry data is crucial for validating the incorporation of ¹³C₃-GlcNAc.
| Data Analysis Step | Description | Key Considerations |
| Glycopeptide Identification | Specialized software is used to search the MS/MS spectra against a protein database to identify the peptide sequence and the attached glycan composition. | Account for the mass shift due to the ¹³C₃ label. |
| Isotope Ratio Calculation | The relative abundance of the ¹³C₃-labeled glycopeptide is determined by comparing the peak intensities or areas of the labeled and unlabeled isotopic clusters in the MS1 spectra. | Ensure sufficient mass resolution to distinguish the isotopic peaks. |
| Quantification of Incorporation | The percentage of incorporation can be calculated as: (Intensity of Labeled Peptide) / (Intensity of Labeled Peptide + Intensity of Unlabeled Peptide) * 100 | This provides a quantitative measure of glycosylation dynamics. |
Alternative Validation Methods
While mass spectrometry is the gold standard, other techniques can provide complementary information.
| Method | Principle | Advantages | Disadvantages |
| Western Blot with Lectins | Uses lectins (carbohydrate-binding proteins) conjugated to an enzyme or fluorophore to detect glycoproteins on a membrane. | Relatively simple and inexpensive. | Low specificity and provides only semi-quantitative information. |
| Proximity Ligation Assay (PLA) | An immunoassay that can detect protein-glycan interactions with high specificity and sensitivity.[14][15] | Highly specific and can be used in situ. | Technically demanding and requires specific antibodies and probes. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Involves derivatization of monosaccharides for analysis.[16][17] | Can provide accurate quantification of total monosaccharide content. | Does not provide information on the protein to which the glycan is attached. |
Logical Comparison of MS-based Quantitative Approaches
The choice of a quantitative MS strategy depends on the experimental goals.
Conclusion
Validating the incorporation of this compound by mass spectrometry is a robust approach to studying glycoprotein dynamics. This guide provides a framework for researchers to design, execute, and interpret such experiments. The choice of methodology will ultimately depend on the specific biological question, available resources, and the desired level of quantitative and structural detail. By carefully considering the options presented, researchers can effectively leverage mass spectrometry to gain valuable insights into the complex world of glycosylation.
References
- 1. N-Acetylglucosamine - Wikipedia [en.wikipedia.org]
- 2. Is N-acetyl-d-glucosamine a rigid 4C1 chair? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Metabolomics and 13C labelled glucose tracing to identify carbon incorporation into aberrant cell membrane glycans in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aspariaglycomics.com [aspariaglycomics.com]
- 6. Glycomics using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of protein O-linked N-acetyl-glucosamine in mediating cell function and survival in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UDP-N-acetyl-D-glucosamine biosynthesis II | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mass Spectrometry of Glycans [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
- 12. Absolute Quantitation of Glycosylation Site Occupancy Using Isotopically Labeled Standards and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeted methods for quantitative analysis of protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proximity labeling technologies to illuminate glycan-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tools for Studying Glycans: Recent Advances in Chemoenzymatic Glycan Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Orthogonal Validation of N-Acetyl-D-glucosamine-13C-3 Labeling with Lectin Blotting: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the specificity and efficacy of metabolic labeling is paramount. This guide provides a comparative analysis of using lectin blotting as an orthogonal validation method for N-Acetyl-D-glucosamine-13C-3 (¹³C₃-GlcNAc) metabolic labeling. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a comprehensive understanding of this validation approach.
Metabolic labeling with stable isotopes, such as ¹³C₃-GlcNAc, is a powerful technique for tracing the incorporation of monosaccharides into glycoproteins and for quantitative glycoproteomics. However, it is crucial to validate that the labeling is specific and reflects the intended biological processes. Orthogonal validation, using a distinct and independent method, provides a necessary layer of confidence in the primary labeling data. Lectin blotting, which leverages the specific binding of lectins to carbohydrate structures, serves as an excellent orthogonal method to confirm the increased presence of N-Acetyl-D-glucosamine (GlcNAc) on glycoproteins following metabolic labeling.
Comparative Analysis of Validation Methods
The primary method for analyzing ¹³C₃-GlcNAc incorporation is typically mass spectrometry, which can identify and quantify the labeled glycoproteins. Lectin blotting offers a complementary, lower-cost, and more accessible method for validation.
| Feature | ¹³C₃-GlcNAc Labeling with Mass Spectrometry | Lectin Blotting (WGA/sWGA) |
| Principle | Metabolic incorporation of a stable isotope-labeled sugar, followed by mass shift detection. | Probing of glycoproteins with lectins that have specific affinity for GlcNAc residues. |
| Information Provided | Quantitative data on the incorporation of ¹³C₃-GlcNAc into specific glycoproteins and identification of glycosylation sites. | Semi-quantitative data on the overall abundance of GlcNAc-containing glycoproteins. |
| Specificity | High specificity for the labeled sugar. | Specific to the GlcNAc moiety, but does not distinguish between endogenous and labeled GlcNAc. |
| Throughput | Lower throughput, requires complex sample preparation and instrumentation. | Higher throughput, uses standard western blotting equipment. |
| Cost | High, requires expensive reagents and mass spectrometry instrumentation. | Relatively low, uses common laboratory reagents and equipment. |
| Validation Role | Primary method for quantitative analysis. | Orthogonal method to confirm the general increase in GlcNAcylation. |
Quantitative Data Summary
The following table presents a hypothetical but representative dataset from an experiment designed to validate ¹³C₃-GlcNAc labeling with lectin blotting. In this experiment, a specific protein of interest, Protein X, is known to be O-GlcNAcylated.
| Sample | ¹³C₃-GlcNAc Incorporation (Mass Spec, % Labeled) | Relative WGA Blot Signal Intensity (Normalized to Control) |
| Control (Unlabeled) | 0% | 1.0 |
| ¹³C₃-GlcNAc Labeled | 85% | 2.5 |
| Labeled + OGA Inhibitor | 95% | 3.8 |
OGA (O-GlcNAcase) is an enzyme that removes O-GlcNAc modifications. Inhibition of OGA is expected to increase the overall level of O-GlcNAcylation.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cells with ¹³C₃-GlcNAc
-
Cell Culture: Culture cells of interest to approximately 70-80% confluency in standard growth medium.
-
Labeling Medium Preparation: Prepare glucose-free medium supplemented with dialyzed fetal bovine serum. Add ¹³C₃-GlcNAc to a final concentration of 50 µM.
-
Labeling: Remove the standard growth medium, wash the cells once with PBS, and add the prepared labeling medium.
-
Incubation: Incubate the cells for 24-48 hours to allow for the metabolic incorporation of ¹³C₃-GlcNAc.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
Protocol 2: Orthogonal Validation by Lectin Blotting
-
SDS-PAGE: Separate 20-30 µg of protein from both labeled and unlabeled cell lysates on an SDS-PAGE gel.[1]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane using a standard western blot transfer protocol.[2]
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer such as 3% BSA in TBST (Tris-buffered saline with 0.1% Tween-20). Avoid using milk-based blockers as they may contain glycoproteins that can interfere with lectin binding.[3]
-
Lectin Incubation: Incubate the membrane with a biotinylated lectin specific for GlcNAc, such as Wheat Germ Agglutinin (WGA) or succinylated WGA (sWGA), at a concentration of 1-5 µg/mL in blocking buffer for 1-2 hours at room temperature.[1][4] sWGA is often preferred for its higher specificity to GlcNAc over sialic acid.[5][6]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[3]
-
Streptavidin-HRP Incubation: Incubate the membrane with streptavidin-conjugated horseradish peroxidase (HRP) diluted in blocking buffer for 1 hour at room temperature.[2]
-
Washing: Repeat the washing step as in step 5.[3]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imager.[3]
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the signal of the labeled samples to the unlabeled control.
Visualizing the Workflow and Underlying Biology
To better illustrate the experimental process and the relevant biological pathway, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for ¹³C₃-GlcNAc labeling and lectin blot validation.
References
- 1. Western Blotting, Succinylated-Wheat Germ Agglutinin Lectin Precipitation, and IP [bio-protocol.org]
- 2. Lectin blotting - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. [Lectin blotting]:Glycoscience Protocol Online Database [jcggdb.jp]
- 4. vectorlabs.com [vectorlabs.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. adipogen.com [adipogen.com]
A Researcher's Guide to Isotopic Labeling: N-Acetyl-D-glucosamine-13C-3 vs. Fully Labeled 13C6-GlcNAc
For researchers, scientists, and drug development professionals, the precise tracking of metabolic pathways is paramount. Isotopic labeling of key metabolites, such as N-acetyl-D-glucosamine (GlcNAc), offers a powerful lens to dissect complex biological processes. This guide provides an objective comparison of two commercially available isotopic tracers: N-Acetyl-D-glucosamine-13C-3 and fully labeled 13C6-GlcNAc. By understanding their distinct applications, researchers can select the optimal tool to illuminate the dynamics of the hexosamine biosynthetic pathway (HBP), O-GlcNAcylation, and related metabolic networks.
This comparison will delve into the specific advantages and applications of each labeled compound, supported by experimental principles. We will explore how the position of the isotopic label dictates the information that can be gleaned from metabolic flux analysis using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
At a Glance: Key Differences and Applications
The primary distinction between this compound and 13C6-GlcNAc lies in the extent and position of the heavy carbon isotopes. This fundamental difference dictates their utility in metabolic tracing studies.
| Feature | This compound | Fully Labeled 13C6-GlcNAc |
| Labeling Pattern | Single 13C atom at the C-3 position | All six carbon atoms of the glucosamine ring are 13C |
| Primary Application | Tracing the fate of a specific carbon position, particularly its entry into glycolysis and the TCA cycle. | Tracing the entire GlcNAc molecule through the Hexosamine Biosynthetic Pathway (HBP) and into glycoconjugates. |
| Key Insights | - Contribution of GlcNAc-derived carbon to central carbon metabolism. - Decarboxylation events. | - Overall flux through the HBP. - Dynamics of O-GlcNAcylation. - Incorporation into glycoproteins and other glycans. |
| Analytical Techniques | Mass Spectrometry (MS), NMR Spectroscopy | Mass Spectrometry (MS), NMR Spectroscopy |
Delving Deeper: Scientific Rationale and Use Cases
This compound: A Tool for Positional Carbon Fate Analysis
Labeling a specific carbon atom, as with this compound, allows researchers to follow the journey of that particular carbon through various metabolic transformations. The C-3 carbon of GlcNAc, upon entering central metabolism, is converted to the C-1 position of pyruvate. This positions it at a critical metabolic juncture.
Primary Research Questions Addressed:
-
What is the contribution of the GlcNAc carbon skeleton to the tricarboxylic acid (TCA) cycle?
-
To what extent is the C-3 of GlcNAc decarboxylated to CO2 via the pyruvate dehydrogenase complex?
-
Can we quantify the relative flux of GlcNAc-derived carbon into anabolic pathways originating from pyruvate, such as amino acid synthesis?
The metabolic fate of the C-3 carbon from GlcNAc can be traced by observing the mass shifts in downstream metabolites. For example, its incorporation into TCA cycle intermediates can be monitored by mass spectrometry.
Fully Labeled 13C6-GlcNAc: A Comprehensive Tracer for the Hexosamine Biosynthetic Pathway
In contrast, fully labeled 13C6-GlcNAc provides a holistic view of the molecule's incorporation and utilization. By labeling all six carbons, researchers can track the intact GlcNAc moiety as it is processed through the HBP and ultimately attached to proteins and lipids.
Primary Research Questions Addressed:
-
What is the overall rate of flux through the HBP under different cellular conditions?
-
How quickly are proteins modified by O-GlcNAcylation, and what is the turnover rate of this modification?
-
What is the extent of GlcNAc incorporation into complex glycans on the cell surface or secreted glycoproteins?
The use of fully labeled GlcNAc (often achieved by feeding cells fully labeled 13C6-glucose which is then converted to 13C6-GlcNAc) is a well-established method for studying the dynamics of protein O-GlcNAcylation[1]. The mass shift of +6 Da in GlcNAc and its downstream products provides a clear signature for tracking its metabolic journey.
Experimental Protocols: A General Framework
While specific experimental conditions will vary depending on the cell type and research question, the following provides a general workflow for metabolic labeling studies using 13C-labeled GlcNAc.
Key Experiment: Metabolic Labeling of Cultured Cells
Objective: To introduce 13C-labeled GlcNAc into cellular metabolic pathways for subsequent analysis by mass spectrometry or NMR.
Materials:
-
Mammalian cell line of interest
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), dialyzed if necessary
-
This compound or 13C6-glucose (to generate 13C6-GlcNAc)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Methanol, acetonitrile, and water (LC-MS grade)
-
Dry ice or liquid nitrogen
Procedure:
-
Cell Culture: Plate cells at a desired density and allow them to adhere and reach the desired confluency.
-
Media Preparation: Prepare the labeling medium by supplementing the base medium with the 13C-labeled GlcNAc or glucose at a concentration appropriate for the specific cell line and experiment.
-
Labeling: Remove the standard culture medium, wash the cells with PBS, and replace it with the prepared labeling medium.
-
Incubation: Incubate the cells for a predetermined period. The duration will depend on the metabolic pathway being studied and the expected rate of label incorporation. Time-course experiments are often necessary to determine optimal labeling times.
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells rapidly with ice-cold PBS.
-
Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol) and scraping the cells.
-
Collect the cell lysate and centrifuge to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Preparation for Analysis: The extracted metabolites can then be prepared for analysis by mass spectrometry or NMR. This may involve derivatization depending on the analytical method.
Analysis by Mass Spectrometry
For mass spectrometry analysis, the samples are typically separated by liquid chromatography (LC) before being introduced into the mass spectrometer. The instrument will detect the mass-to-charge ratio of the metabolites, allowing for the differentiation between unlabeled (12C) and labeled (13C) forms.
Analysis by NMR Spectroscopy
NMR spectroscopy provides positional information about the 13C labels within a molecule. This can be particularly useful for distinguishing between different isotopomers (molecules with the same number of isotopic labels but at different positions).
Visualizing the Pathways
To better understand the metabolic context of these tracers, the following diagrams illustrate the key pathways involved.
This diagram illustrates how glucose enters the Hexosamine Biosynthetic Pathway (HBP) to be converted into UDP-GlcNAc, the donor for O-GlcNAcylation. It also shows the entry point for exogenous N-Acetyl-D-glucosamine via the salvage pathway.
This workflow outlines the key steps involved in a typical stable isotope tracing experiment, from cell culture to data analysis.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and fully labeled 13C6-GlcNAc hinges on the specific biological question being addressed. For researchers interested in the contribution of GlcNAc to central carbon metabolism and the fate of a specific carbon atom, the positionally labeled this compound is the more insightful tool. Conversely, for those studying the overall flux of the hexosamine biosynthetic pathway and the dynamics of O-GlcNAcylation, the fully labeled 13C6-GlcNAc (or its precursor, 13C6-glucose) provides a more comprehensive picture. By carefully considering the experimental goals, researchers can leverage the power of these isotopic tracers to unravel the intricate roles of GlcNAc in health and disease.
References
The Clear Advantage: Why N-Acetyl-D-glucosamine-13C-3 is Surpassing Radioactive Labeling in Modern Research
In the landscape of metabolic research and drug development, the ability to trace the fate of molecules within biological systems is paramount. For years, radioactive isotopes have been the workhorse for such studies. However, the advent of stable isotope labeling, exemplified by compounds like N-Acetyl-D-glucosamine-13C-3, offers a safer, more versatile, and analytically powerful alternative. This guide provides an objective comparison, supported by experimental principles, to illustrate the distinct advantages of using ¹³C-labeled N-Acetyl-D-glucosamine over traditional radioactive tracers.
N-Acetyl-D-glucosamine (GlcNAc) is a vital monosaccharide involved in numerous cellular processes, including being a key component of the hexosamine biosynthesis pathway (HBP) and the post-translational modification of proteins known as O-GlcNAcylation.[1][2][3][4][5] Tracing its path is crucial for understanding cell signaling, metabolism, and disease. While both stable and radioactive isotopes can be used for this purpose, their fundamental properties lead to significant differences in application and outcome.
Core Comparison: Safety, Versatility, and Data Richness
The primary distinction between this compound and its radioactively labeled counterparts (e.g., using ¹⁴C or ³H) lies in the nature of the isotope itself. ¹³C is a naturally occurring, non-radioactive (stable) isotope of carbon, whereas radioactive isotopes are unstable and release ionizing radiation as they decay.[6][7][8] This fundamental difference has profound implications for every stage of the research process.
Key Advantages of this compound:
-
Enhanced Safety and Simplified Handling : Stable isotopes are not radioactive and pose no radiation risk.[6][7][8] This eliminates the need for specialized radiation safety training, dedicated facilities, and cumbersome personal protective equipment like dosimeters.[9][10][11] Consequently, handling and disposal procedures are significantly simpler and less expensive, aligning with standard laboratory practices.[9][12]
-
Expanded Experimental Horizons, Including Human Studies : The safety of stable isotopes permits their use in long-term metabolic studies and, most importantly, in human clinical trials.[8][9] This is a critical advantage for drug development, allowing researchers to directly study the metabolic fate of compounds in humans, an application where radioactive tracers are severely restricted.[9]
-
Superior Analytical Detail : While radioactive labeling is highly sensitive, it typically only quantifies the total amount of the label in a sample.[9][13] In contrast, ¹³C-labeled compounds are analyzed using powerful techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[9][14][15] These methods not only quantify the tracer but also reveal its precise location within different molecules, providing invaluable data for metabolic flux analysis and detailed pathway elucidation.[9][14]
-
Long-Term Stability : this compound is a chemically stable molecule with a long shelf-life.[16] Radioactive compounds, however, are inherently unstable. They undergo constant radioactive decay, which limits their shelf-life, and are susceptible to radiolytic decomposition, where the emitted radiation can damage the compound itself, compromising sample purity over time.[17]
Quantitative Data Summary
The following table summarizes the key performance and practical differences between the two labeling methods.
| Feature | This compound (Stable Isotope Labeling) | Radioactive Labeling (e.g., with ¹⁴C or ³H) |
| Safety Profile | Non-radioactive, presenting minimal safety risks.[6][7][8] | Emits ionizing radiation, posing a significant health hazard.[10][11] |
| Handling & Disposal | Follows standard chemical laboratory protocols; disposal is straightforward.[9][12] | Requires specialized licenses, dedicated facilities, and strict protocols for handling and radioactive waste disposal.[9][10][11] |
| Application in Humans | Safe for use in in vivo human metabolic studies and clinical trials.[8][9] | Use in humans is highly restricted or prohibited due to the inherent risks of radiation exposure.[9] |
| Primary Detection Method | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.[9][14][15] | Liquid Scintillation Counting, Autoradiography.[13][15][18] |
| Quality of Information | Provides detailed structural information, enabling the precise tracking of metabolic pathways (Metabolic Flux Analysis).[9][14][15] | Primarily offers quantitative data on total label incorporation with limited structural insight.[9] |
| Compound Stability | Exhibits high chemical stability, ensuring a long and reliable shelf-life.[16] | Has a limited shelf-life due to continuous radioactive decay and is prone to radiolytic decomposition.[17] |
| Analytical Sensitivity | Offers high sensitivity with modern MS, though background from natural ¹³C abundance must be considered.[9][14] | Extremely high sensitivity due to the unique signal from radioactive decay, with virtually no background.[9][13] |
Experimental Protocols: A Comparative Workflow
To illustrate the practical differences, here are generalized workflows for a metabolic tracing experiment in cell culture.
Methodology 1: Metabolic Tracing with this compound
-
Preparation of Labeled Media: Dissolve this compound in standard cell culture media to the desired final concentration.
-
Cell Culture and Labeling: Culture cells to the desired confluency. Replace the standard medium with the ¹³C-containing medium and incubate for a specified period to allow for metabolic incorporation.
-
Metabolite Extraction: After incubation, wash the cells with phosphate-buffered saline (PBS). Quench metabolism and extract metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Sample Analysis: Analyze the cell extracts using Liquid Chromatography-Mass Spectrometry (LC-MS). The mass spectrometer will differentiate between unlabeled (¹²C) and labeled (¹³C) metabolites based on their mass difference.
-
Data Analysis: Process the LC-MS data to determine the enrichment of ¹³C in downstream metabolites, allowing for the calculation of metabolic fluxes through specific pathways.
Methodology 2: Metabolic Tracing with Radioactive GlcNAc (e.g., [³H]GlcNAc)
-
Preparation and Safety Precautions (in a designated radiation lab): Don appropriate personal protective equipment, including a lab coat, safety glasses, and gloves. Work behind radiation shielding (e.g., acrylic glass for ³H).
-
Preparation of Labeled Media: Under strict safety protocols, spike standard cell culture media with the [³H]GlcNAc stock solution.
-
Cell Culture and Labeling: Incubate cells with the radioactive medium for the desired time.
-
Sample Processing: Wash cells and lyse them according to the experimental protocol. To measure incorporation into macromolecules, precipitation with trichloroacetic acid (TCA) might be performed.
-
Radioactivity Measurement: Add the cell lysate or precipitated macromolecules to a scintillation vial containing scintillation fluid. Measure the radioactive decay (counts per minute) using a liquid scintillation counter.
-
Waste Disposal: All materials that came into contact with the radioactive substance, including media, pipettes, gloves, and culture plates, must be segregated and disposed of as radioactive waste according to institutional and federal regulations.
Visualizing the Difference
The following diagrams illustrate the comparative experimental workflow and a key biological pathway where this compound serves as an essential tracer.
Caption: Comparative experimental workflows for stable isotope versus radioactive labeling.
Caption: The Hexosamine Biosynthesis Pathway and O-GlcNAcylation.
Conclusion
For researchers, scientists, and drug development professionals, the choice of a labeling technique is critical. This compound represents a significant advancement over radioactive methods. Its superior safety profile, ease of handling, and suitability for human studies remove major logistical and ethical barriers. Furthermore, the high-resolution data generated through MS and NMR analysis provides a much deeper and more nuanced understanding of metabolic processes. While radioactive labeling still has niche applications due to its exceptional sensitivity, the combined advantages of safety, versatility, and data richness make this compound and other stable isotope-labeled compounds the clear and superior choice for the vast majority of modern metabolic and clinical research.
References
- 1. N-Acetylglucosamine Functions in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of O-linked N-acetylglucosamine protein modification in cellular (patho)physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Role of protein O-linked N-acetyl-glucosamine in mediating cell function and survival in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]
- 7. The Advantages of Stable Isotope-Labeld Nucleic Acids | Silantes [silantes.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. documents.manchester.ac.uk [documents.manchester.ac.uk]
- 11. Safe use of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 14. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 16. ukisotope.com [ukisotope.com]
- 17. moravek.com [moravek.com]
- 18. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Selecting N-Acetyl-D-glucosamine-¹³C₃: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quality of isotopically labeled standards is paramount for generating accurate and reproducible data. This guide provides a comparative analysis of N-Acetyl-D-glucosamine-¹³C₃ from three representative vendors, offering insights into key quality attributes and the experimental protocols to verify them.
In metabolic research, quantitative proteomics, and as an internal standard in clinical mass spectrometry, N-Acetyl-D-glucosamine-¹³C₃ serves as a critical tool.[1] The accuracy of experimental results hinges on the isotopic and chemical purity of this labeled compound. Variations in manufacturing processes can lead to differences in product quality between vendors, impacting everything from reaction kinetics to the precise quantification of metabolic flux. This guide outlines a systematic approach to evaluating and comparing N-Acetyl-D-glucosamine-¹³C₃ from different suppliers.
Comparative Data at a Glance
To facilitate a clear comparison, the following table summarizes the key quality control parameters for N-Acetyl-D-glucosamine-¹³C₃ from three fictional, yet representative, vendors: Vendor A, Vendor B, and Vendor C. The presented data is based on established analytical methods and reflects plausible variations that researchers might encounter.
| Feature | Vendor A | Vendor B | Vendor C |
| Isotopic Purity (%) | 99.5 | 98.8 | 99.2 |
| Chemical Purity (HPLC, %) | ≥99.0[2] | ≥98.0[3] | ≥99.5 |
| Residual Unlabeled Compound (%) | 0.4 | 1.1 | 0.7 |
| Moisture Content (%) | < 0.5 | < 1.0 | < 0.5 |
| Appearance | White crystalline solid[3] | White to off-white powder[2] | White crystalline solid |
| Storage Conditions | -20°C[2][4] | Room Temperature | -20°C |
| Shelf Life | 24 months[5] | 12 months | 36 months |
| Certificate of Analysis (CoA) | Provided | Provided | Provided |
In-Depth Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis. These protocols provide a framework for an independent verification of the quality of N-Acetyl-D-glucosamine-¹³C₃.
Determination of Isotopic Purity by Mass Spectrometry (MS)
Objective: To determine the percentage of N-Acetyl-D-glucosamine molecules that are labeled with three ¹³C atoms and to identify the presence of unlabeled or partially labeled species.
Methodology:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source is recommended for accurate mass determination.[6]
-
Sample Preparation: A stock solution of N-Acetyl-D-glucosamine-¹³C₃ is prepared in a suitable solvent such as a water/acetonitrile mixture. The solution is then diluted to an appropriate concentration for direct infusion or LC-MS analysis.
-
Data Acquisition: The sample is introduced into the mass spectrometer and data is acquired in full scan mode to observe the isotopic distribution of the molecular ion.
-
Data Analysis: The relative intensities of the ion corresponding to the fully labeled compound (M+3) and any other isotopic variants (M, M+1, M+2) are measured. The isotopic purity is calculated as the intensity of the M+3 peak divided by the sum of the intensities of all isotopic peaks, corrected for the natural abundance of ¹³C.[6]
Assessment of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the percentage of N-Acetyl-D-glucosamine-¹³C₃ in the sample and to detect any chemical impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV or a refractive index (RI) detector.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for the separation of polar compounds like N-Acetyl-D-glucosamine.
-
Mobile Phase: A gradient of acetonitrile and water is typically used. The exact gradient program should be optimized for the specific column and instrument.
-
Sample Preparation: A known concentration of the N-Acetyl-D-glucosamine-¹³C₃ is dissolved in the mobile phase.
-
Analysis: The sample is injected into the HPLC system. The retention time of the main peak should be consistent with a reference standard. The area of the main peak relative to the total area of all peaks is used to calculate the chemical purity.[2]
Stability and Storage Assessment
Objective: To evaluate the stability of the compound under recommended storage conditions over time.
Methodology:
-
Protocol: Samples from the same batch are stored under the vendor-recommended conditions (e.g., -20°C, room temperature).
-
Time Points: Aliquots are taken at defined intervals (e.g., 0, 6, 12, 24 months).
-
Analysis: At each time point, the isotopic and chemical purity of the sample are re-analyzed using the MS and HPLC methods described above.
-
Evaluation: A significant degradation is noted if the chemical purity decreases by a predefined amount (e.g., >2%) or if there is a change in the isotopic distribution.
Visualizing the Workflow
The following diagram illustrates the logical flow of the comparative analysis of N-Acetyl-D-glucosamine-¹³C₃ from different vendors.
Caption: Workflow for the comparative analysis of N-Acetyl-D-glucosamine-¹³C₃.
Signaling Pathways and Logical Relationships
In the context of metabolic studies, N-Acetyl-D-glucosamine is a key player in the hexosamine biosynthetic pathway (HBP). The ¹³C₃-labeled variant allows for the tracing of its incorporation into various downstream products.
Caption: Incorporation of N-Acetyl-D-glucosamine-¹³C₃ into macromolecules.
By following the rigorous analytical procedures outlined in this guide, researchers can confidently select a high-quality N-Acetyl-D-glucosamine-¹³C₃ standard that meets the demands of their specific application, thereby ensuring the integrity and reliability of their experimental data.
References
Safety Operating Guide
Proper Disposal of N-Acetyl-D-glucosamine-13C-3: A Guide for Laboratory Professionals
For immediate reference, treat N-Acetyl-D-glucosamine-13C-3 as a non-hazardous chemical waste and dispose of it in accordance with local, state, and federal regulations. The Carbon-13 isotope is stable and does not confer radioactivity, meaning no special radiological precautions are necessary.
This guide provides detailed procedures for the safe and compliant disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment. While this compound is not classified as hazardous, adherence to proper chemical waste management protocols is essential.
Summary of Key Information
The following table summarizes the pertinent data for N-Acetyl-D-glucosamine. Note that the 13C-3 isotopic labeling does not significantly alter the chemical or physical properties of the compound.
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 7512-17-6 (for the unlabeled compound) |
| Hazard Classification | Not classified as hazardous under OSHA Hazard Communication Standard (29 CFR 1910.1200). May cause mild skin or eye irritation upon contact. |
| Isotopic Nature | Labeled with Carbon-13, a stable (non-radioactive) isotope. No radiological handling or disposal procedures are required.[1][] |
| Primary Disposal Route | Collection as chemical waste for disposal by a licensed environmental services contractor.[3][4] |
| Personal Protective Gear | Standard laboratory attire: safety glasses, lab coat, and nitrile gloves. |
Experimental Protocols: Step-by-Step Disposal Procedures
This section outlines the standard operating procedure for the collection and disposal of this compound waste.
Waste Identification and Segregation
-
Waste Stream: Designate a specific waste container for "non-hazardous solid chemical waste."
-
Compatibility: Do not mix this compound waste with hazardous chemicals such as solvents, acids, bases, or reactive materials.[5][6] Keep solid and liquid waste streams separate.[5]
Personal Protective Equipment (PPE)
-
Before handling the chemical or its waste, ensure you are wearing the following:
-
Safety glasses or goggles.
-
A properly fitting lab coat.
-
Chemically resistant gloves (nitrile is sufficient).
-
Waste Collection and Container Management
-
Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top lid. The container should be in good condition, with no cracks or signs of deterioration.[6]
-
Labeling: Immediately label the waste container with a hazardous waste tag or a label that clearly identifies the contents. The label should include:
-
The full chemical name: "this compound"
-
The statement: "Non-Hazardous Chemical Waste"
-
The date the waste was first added to the container.
-
-
Collection:
-
For residual solids, use a spatula or brush to transfer the material into the designated waste container.
-
For items contaminated with the compound (e.g., weigh boats, gloves, paper towels), place them directly into the solid waste container.
-
-
Container Closure: Keep the waste container securely closed at all times, except when adding waste.[4][6]
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory.[4][6] This area should be away from general lab traffic and clearly marked.
Spill and Decontamination Procedures
In the event of a small spill:
-
Isolate the Area: Cordon off the spill area to prevent cross-contamination.
-
Don PPE: Ensure you are wearing appropriate PPE.
-
Clean-up:
-
Gently sweep up the solid material using a dustpan and brush, taking care to avoid creating dust.[3]
-
Place the collected material and any cleaning supplies (e.g., contaminated paper towels) into the designated non-hazardous solid waste container.
-
Wipe the spill area with a damp cloth or paper towel. Dispose of the cleaning materials in the same waste container.
-
Final Disposal
-
Request Pickup: Once the waste container is full or has been in storage for a designated period (as per your institution's policy, often not to exceed one year), arrange for its collection by your institution's Environmental Health & Safety (EH&S) department or a licensed waste disposal contractor.[4]
-
Documentation: Complete any necessary waste pickup forms or logs as required by your institution.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. moravek.com [moravek.com]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. acewaste.com.au [acewaste.com.au]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Logistical Guidance for Handling N-Acetyl-D-glucosamine-13C-3
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive, step-by-step safety and logistical protocols for the handling and disposal of N-Acetyl-D-glucosamine-13C-3. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
While N-Acetyl-D-glucosamine is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and prevent contamination. The primary considerations for handling the stable isotope-labeled version are to prevent cross-contamination of natural abundance experiments and to ensure accurate traceability.
| PPE Item | Specification | Purpose |
| Gloves | Nitrile or latex | To prevent skin contact and contamination of the compound. |
| Eye Protection | Safety glasses or goggles | To protect eyes from dust particles. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from potential spills. |
| Respiratory Protection | Not generally required | A dust mask may be used if handling large quantities in a poorly ventilated area to prevent inhalation of airborne powder. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Work Area Designation:
-
Designate a specific area for handling this compound to prevent cross-contamination with other materials.
-
Ensure the work area is clean and free of other chemicals.
-
Have all necessary equipment (e.g., spatulas, weighing paper, containers) clean and readily available.
2. Handling the Compound:
-
Before handling, ensure all required PPE is correctly worn.
-
Handle the solid compound in a manner that minimizes dust generation.
-
Use clean, dedicated utensils for weighing and transferring the compound.
-
Close the container tightly immediately after use to prevent contamination and absorption of moisture.
3. Solution Preparation (if applicable):
-
If preparing a solution, do so in a designated area.
-
Use high-purity solvents appropriate for the intended application.
-
Clearly label the container with the compound name (including the isotope label), concentration, solvent, and date of preparation.
4. Spill Response:
-
In case of a small spill, gently sweep up the solid material, avoiding dust creation, and place it in a designated waste container.
-
Clean the spill area with a suitable solvent (e.g., water) and dispose of the cleaning materials as waste.
Disposal Plan
Stable isotope-labeled compounds like this compound are not radioactive and do not pose a radiological threat.[1] Therefore, their disposal is governed by the chemical properties of the compound itself, which in this case is non-hazardous. The primary goal of the disposal plan is to prevent the introduction of isotopically labeled material into the general environment, which could affect future natural abundance studies.
| Waste Type | Disposal Procedure |
| Solid Waste (unused compound, contaminated disposables) | 1. Collect all solid waste in a clearly labeled, sealed container. The label should indicate "Non-hazardous Stable Isotope Waste" and the compound name. 2. Dispose of the sealed container in accordance with your institution's guidelines for non-hazardous chemical waste. Do not mix with general laboratory trash. |
| Liquid Waste (solutions containing the compound) | 1. Collect liquid waste in a dedicated, sealed, and clearly labeled container. The label should specify the compound, solvent, and concentration, and be marked as "Non-hazardous Stable Isotope Waste". 2. Dispose of the liquid waste according to your institution's procedures for non-hazardous chemical waste. Do not pour down the drain unless specifically permitted by your institution's environmental health and safety office for non-hazardous materials. |
| Empty Containers | 1. Rinse the original container with a suitable solvent three times. 2. Collect the rinsate as liquid waste. 3. Deface the label on the empty container and dispose of it as regular laboratory glassware or plastic waste. |
Experimental Workflow Diagram
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
